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  • Product: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine
  • CAS: 877133-57-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine: A Key Intermediate in Kinase Inhibitor Synthesis

Introduction In the landscape of modern drug discovery, particularly in the field of oncology, the strategic design and synthesis of small molecule kinase inhibitors are of paramount importance. These inhibitors often re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in the field of oncology, the strategic design and synthesis of small molecule kinase inhibitors are of paramount importance. These inhibitors often rely on highly functionalized heterocyclic scaffolds that provide a precise three-dimensional arrangement to interact with the target protein's active site. Among these, substituted pyridines are a privileged structural class. This guide provides a detailed technical overview of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine , a sophisticated building block whose strategic substitution pattern makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of potent phosphatidylinositol 3-kinase (PI3K) inhibitors.[1] We will explore its chemical properties, a logical and detailed synthetic pathway, methods for its characterization, and its critical application in medicinal chemistry, grounded in established scientific principles and practices.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective use in synthesis. The key data for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine are summarized below.

PropertyValueReference
CAS Number 877133-57-8[2]
Molecular Formula C₇H₇ClINO₂
Molecular Weight 299.49 g/mol
IUPAC Name 2-chloro-4-iodo-5-(methoxymethoxy)pyridine
Purity Typically ≥95%
Appearance Off-white to yellow solidInferred from typical appearance of similar compounds
GHS Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statement H302 - Harmful if swallowed

Safety and Handling: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is classified as harmful if swallowed. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental ingestion, seek immediate medical attention. For detailed handling and disposal information, consult the full Safety Data Sheet (SDS) from the supplier.

Synthesis and Mechanism

The synthesis of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a multi-step process that requires careful control of reaction conditions. The pathway leverages fundamental organic chemistry reactions, including electrophilic aromatic substitution, hydroxyl protection, and directed ortho-metalation. The proposed synthetic route begins with the commercially available 2-chloro-5-hydroxypyridine.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: MOM Protection cluster_1 Step 2: Directed Iodination A 2-Chloro-5-hydroxypyridine B 2-Chloro-5-(methoxymethoxy)pyridine A->B  MOMCl, DIPEA, DCM, 0°C to rt C 2-Chloro-5-(methoxymethoxy)pyridine D 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (Target Compound) C->D  1. LTMP or LDA, THF, -78°C  2. I₂, -78°C to rt

Caption: Proposed two-step synthesis of the target compound.

Step 1: Protection of the Hydroxyl Group

The first critical step is the protection of the phenolic hydroxyl group of 2-chloro-5-hydroxypyridine. This is necessary to prevent unwanted side reactions in the subsequent lithiation step. The methoxymethyl (MOM) ether is an excellent choice for a protecting group as it is stable to the strongly basic conditions of lithiation but can be readily removed under acidic conditions.

Causality: The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial. It acts as a proton scavenger to neutralize the HCl generated during the reaction without competing with the hydroxyl group in attacking the electrophilic chloromethyl methyl ether (MOMCl). Dichloromethane (DCM) is an ideal solvent as it is aprotic and unlikely to interfere with the reaction.

Experimental Protocol: Synthesis of 2-Chloro-5-(methoxymethoxy)pyridine

  • To a stirred solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert nitrogen atmosphere, cool the flask to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

  • Slowly add chloromethyl methyl ether (MOMCl, 1.2 eq). Caution: MOMCl is a suspected carcinogen and must be handled with extreme care in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 2-chloro-5-(methoxymethoxy)pyridine.

Step 2: Directed Ortho-Iodination

With the hydroxyl group protected, the next step is the regioselective introduction of iodine at the C-4 position. This is achieved through a directed ortho-metalation (DoM) reaction.[3][4]

Causality: The methoxy group of the MOM ether acts as a directing metalating group (DMG). In the presence of a strong, hindered lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA), the lithium cation coordinates to the oxygen atoms of the DMG. This proximity effect directs the deprotonation to the adjacent C-4 position of the pyridine ring, which is the most acidic proton ortho to the DMG. The use of a hindered base is critical to prevent nucleophilic attack at the pyridine ring.[5][6] The resulting aryllithium intermediate is then quenched with an iodine source (I₂) to install the iodo group specifically at the C-4 position.

Experimental Protocol: Synthesis of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-chloro-5-(methoxymethoxy)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LTMP or LDA (1.1 eq) in anhydrous THF.

  • Slowly add the lithium amide solution to the pyridine solution via cannula, maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature to ensure complete lithiation.

  • Prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C. The deep color of the iodine should dissipate upon addition.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine, followed by the addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product should be purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product, 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine.

Characterization

To ensure the identity and purity of the synthesized compound, a full characterization is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions of the pyridine ring. Additionally, two singlets would be observed for the methoxy (-OCH₃) and methylene (-OCH₂O-) protons of the MOM group. Based on analogous structures, the aromatic protons would likely appear between δ 8.0-8.5 ppm. The methylene protons of the MOM group typically appear around δ 5.2-5.4 ppm, and the methoxy protons around δ 3.4-3.6 ppm.[2][7][8][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would confirm the presence of all seven carbon atoms in the molecule with distinct chemical shifts.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (299.49 g/mol ) and show a characteristic isotopic pattern for a molecule containing one chlorine atom.

Application in Drug Development: Synthesis of PI3K/mTOR Inhibitors

The unique substitution pattern of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine makes it a highly valuable building block for constructing complex drug molecules. The chloro and iodo groups serve as orthogonal handles for sequential cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.

A prominent example of its application is in the synthesis of GSK2126458 , a potent, orally bioavailable dual inhibitor of PI3Kα and mTOR that has been evaluated in clinical trials for cancer treatment.[1][10] In the synthesis of analogs of this class of inhibitors, the iodo group at the C-4 position is typically utilized first in a Suzuki coupling reaction to introduce a larger aryl or heteroaryl moiety. The chloro group at the C-2 position can then be subjected to a subsequent nucleophilic aromatic substitution or another cross-coupling reaction.

Diagram of a Key Synthetic Transformation

G A 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine D Coupled Intermediate (Retains 2-Chloro group for further functionalization) A->D B Aryl Boronic Acid or Ester B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) C->D

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Exploratory

Technical Monograph: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

Topic: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 2-Chloro-4-iodo-5-(methoxymethoxy)pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (CAS: 877133-57-8) is a high-value heterocyclic building block utilized in the design of advanced pharmaceutical scaffolds. Its structural utility lies in its orthogonal reactivity profile : the molecule possesses three distinct functional handles—a labile C4-iodide, a robust C2-chloride, and a protected C5-hydroxyl group (MOM ether). This configuration allows for sequential, regioselective functionalization, making it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of kinase inhibitors and complex heterocycles.

This guide provides a definitive analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards.

Physicochemical Specifications

Molecular Weight & Formula Analysis

Accurate molecular weight determination is critical for stoichiometry in high-throughput synthesis. The values below distinguish between the average molecular weight (for bulk weighing) and the monoisotopic mass (for mass spectrometry identification).

ParameterValueNotes
Molecular Formula C₇H₇ClINO₂
Average Molecular Weight 299.49 g/mol Used for molarity calculations.
Monoisotopic Mass 298.9200 Da Based on ³⁵Cl and ¹²⁷I.
Exact Mass (M+2) 300.9170 Da Represents the ³⁷Cl isotopologue (~32% abundance).
Elemental Composition (Calculated)
  • Carbon (C): 28.07%

  • Hydrogen (H): 2.36%

  • Chlorine (Cl): 11.84%

  • Iodine (I): 42.37%

  • Nitrogen (N): 4.68%

  • Oxygen (O): 10.68%

Structural Analysis

The molecule features a pyridine core substituted at the 2, 4, and 5 positions.

  • C2-Cl: Electron-deficient position; susceptible to SₙAr (Nucleophilic Aromatic Substitution) but less reactive than the C4-I in metal-catalyzed couplings.

  • C4-I: The most reactive site for Pd-catalyzed cross-couplings (Suzuki, Sonogashira).

  • C5-OMOM: An electron-donating group protected as a Methoxymethyl (MOM) ether. The MOM group serves as a Directed Metalation Group (DMG) during synthesis and protects the phenol from side reactions.

Synthetic Architecture

Retrosynthetic Logic

The synthesis of 2-chloro-4-iodo-5-(methoxymethoxy)pyridine is non-trivial due to the need for precise regiocontrol. Direct iodination of 2-chloro-5-hydroxypyridine often yields mixtures. The most authoritative route utilizes Directed Ortho Metalation (DoM) , leveraging the MOM group to direct lithiation specifically to the C4 position.

Synthesis Start 2-Chloro-5-hydroxypyridine Step1 MOM-Protection (MOM-Cl, NaH) Start->Step1 Protection Inter 2-Chloro-5-(MOM)pyridine Step1->Inter Step2 Directed Ortho Metalation (LDA, -78°C) Inter->Step2 Regioselective Deprotonation Lithiated Lithiated Intermediate (C4-Li Species) Step2->Lithiated Final 2-Chloro-4-iodo-5-(MOM)pyridine Lithiated->Final Quench with I2

Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM). The MOM group directs the lithiation to the C4 position, preventing substitution at C6.

Detailed Protocol (DoM Route)

Step 1: MOM Protection

  • Dissolve 2-chloro-5-hydroxypyridine in dry DMF at 0°C.

  • Add Sodium Hydride (NaH, 1.1 eq) portion-wise. Stir for 30 min to generate the phenoxide.

  • Add Chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.

Step 2: C4-Iodination (The Critical Step)

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagent: Prepare LDA (Lithium Diisopropylamide) in situ or use commercial solution in THF/Heptane.

  • Cooling: Cool the LDA solution to -78°C .

  • Addition: Add solution of 2-chloro-5-(methoxymethoxy)pyridine (from Step 1) in dry THF dropwise.

    • Mechanism:[1][2] The oxygen of the MOM group coordinates Li+, directing the base to deprotonate the C4 proton (ortho to the DMG).

  • Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Quench: Add a solution of Iodine (I₂, 1.2 eq) in THF.

  • Workup: Allow to warm to RT. Quench with saturated aqueous Na₂S₂O₃ (to reduce excess iodine). Extract and purify via column chromatography.[3][4]

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Target Peaks:

    • [M+H]⁺ = 299.9 (Base peak for ³⁵Cl).

    • [M+H+2]⁺ = 301.9 (Characteristic ³⁷Cl isotope peak, ~33% height of base peak).

  • Fragmentation: Loss of the MOM group (-45 Da) is common under high cone voltage, leading to a fragment at ~255 Da (2-chloro-4-iodo-5-hydroxypyridine).

Nuclear Magnetic Resonance (¹H NMR)

The substitution pattern (2,4,5-trisubstituted) leaves only two aromatic protons, which are para to each other (C3-H and C6-H).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Signal A (C6-H): Singlet (or fine doublet) at ~8.0–8.2 ppm.[5] Deshielded by the adjacent Nitrogen and MOM oxygen.

  • Signal B (C3-H): Singlet at ~7.5–7.8 ppm.

  • MOM Group: [6]

    • Singlet at ~3.4 ppm (3H, -OCH₃).

    • Singlet at ~5.2 ppm (2H, -OCH₂O-).

Application in Drug Design

The primary value of this molecule is its ability to undergo sequential orthogonal functionalization .

Reactivity Core 2-Chloro-4-iodo-5-(MOM)pyridine Suzuki Step 1: Suzuki Coupling (Pd(0), Boronic Acid) Core->Suzuki Selective at C-I Prod1 4-Aryl-2-chloro-5-(MOM)pyridine Suzuki->Prod1 SnAr Step 2: SnAr / Buchwald (Amine, Base) Prod1->SnAr Selective at C-Cl Prod2 2-Amino-4-aryl-5-(MOM)pyridine SnAr->Prod2 Deprotect Step 3: Acid Hydrolysis (HCl or TFA) Prod2->Deprotect MOM Removal FinalDrug Final Kinase Inhibitor Core (5-Hydroxy) Deprotect->FinalDrug

Figure 2: Sequential functionalization workflow. The Iodine reacts first (lowest activation energy), followed by the Chlorine. The MOM group is removed last to reveal a hydrogen-bond donor/acceptor.

Strategic Notes
  • C4-Selectivity: Due to the weaker C-I bond compared to C-Cl, Palladium(0) catalysts will oxidatively add to the C4 position exclusively at room temperature.

  • MOM Stability: The MOM group is stable to the basic conditions of Suzuki/Buchwald couplings but must be removed under acidic conditions (e.g., 4M HCl in Dioxane) [1].

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability and removal).

  • Snieckus, V. (1990).[7] Directed Ortho Metalation.[1][7][8][9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Fluorochem. (n.d.). Product Entry: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine. Fluorochem Catalog. Link

  • Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM).[1][7] Link

Sources

Foundational

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine chemical properties

An In-Depth Technical Guide to 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine: Properties, Reactivity, and Applications in Synthesis Abstract 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a highly functionalized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine: Properties, Reactivity, and Applications in Synthesis

Abstract

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its unique arrangement of substituents—a nucleophilic substitution-prone chloro group, a cross-coupling-ready iodo group, and a strategically placed, acid-labile methoxymethyl (MOM) ether—makes it a versatile and powerful building block for the construction of complex molecular architectures. This guide provides a comprehensive analysis of its chemical properties, predictive spectroscopic signatures, key reactivity patterns, and its strategic application in the synthesis of pharmaceutical intermediates and diverse compound libraries. Methodologies for its use in cornerstone reactions such as Suzuki-Miyaura coupling and protecting group manipulation are detailed, underpinned by mechanistic insights to guide the practicing research scientist.

Core Chemical Identity and Physicochemical Properties

The structural foundation of this molecule is a pyridine ring, an electron-deficient aromatic heterocycle that is a privileged scaffold in numerous approved pharmaceuticals.[1][2] The specific substitution pattern endows it with multi-faceted reactivity, allowing for sequential and regioselective modifications.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 2-chloro-4-iodo-5-(methoxymethoxy)pyridine [3]
CAS Number 877133-57-8 [3][4]
Molecular Formula C₇H₇ClINO₂ [3]
Molecular Weight 299.49 g/mol [3]
Canonical SMILES COCOC1=CN=C(Cl)C=C1I [3]
InChI Key QBCHAVSIELFPPP-UHFFFAOYSA-N [3]
Purity Typically ≥95% [3]

| LogP | 2.41 |[3] |

Spectroscopic Characterization (Predictive Analysis)

While specific experimental spectra are not publicly cataloged, a detailed predictive analysis based on the molecule's functional groups provides a reliable guide for characterization. This approach is standard for verifying the identity and purity of novel or specialized synthetic intermediates.

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency / m/z Rationale and Interpretation
¹H NMR Aromatic CH (C6-H) δ 8.0-8.2 ppm (s) Singlet, downfield shift due to adjacent electronegative nitrogen and deshielding from ring currents.
Aromatic CH (C3-H) δ 7.6-7.8 ppm (s) Singlet, influenced by adjacent chloro and iodo substituents.
Methylene (-OCH₂O-) δ 5.2-5.4 ppm (s) Characteristic singlet for the MOM protecting group's methylene protons.
Methyl (-OCH₃) δ 3.4-3.6 ppm (s) Singlet for the three equivalent protons of the MOM group's methyl ether.
¹³C NMR C=N (C2) δ 150-155 ppm Quaternary carbon, deshielded by nitrogen and chlorine.
C-I (C4) δ 90-95 ppm Quaternary carbon, significant upfield shift due to the heavy atom effect of iodine.
C-O (C5) δ 145-150 ppm Quaternary carbon, deshielded by the attached oxygen atom.
Aromatic C-H δ 120-140 ppm Signals for the two protonated aromatic carbons.
Methylene (-OCH₂O-) δ 94-98 ppm Characteristic chemical shift for the acetal carbon of the MOM group.
Methyl (-OCH₃) δ 55-60 ppm Typical shift for a methoxy carbon.
IR Aromatic C-H Stretch ~3100-3000 cm⁻¹ Stretching vibrations of the C-H bonds on the pyridine ring.
C=C, C=N Stretch ~1600-1450 cm⁻¹ Aromatic ring stretching vibrations, characteristic of the pyridine core.[5]
C-O Stretch (Ether) ~1150-1050 cm⁻¹ Strong, characteristic absorbances for the C-O-C linkages of the MOM ether.[5]
Mass Spec (EI) Molecular Ion (M⁺) m/z 299/301 The molecular ion peak, exhibiting a characteristic ~3:1 isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl).[6]
Key Fragments m/z 254/256 Loss of the methoxymethyl radical (•CH₂OCH₃).
m/z 172/174 Loss of iodine atom.

| | | m/z 264 | Loss of chlorine atom. |

Chemical Reactivity and Strategic Manipulation

The utility of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine lies in the differential reactivity of its substituents, which can be addressed in a controlled, stepwise manner to build molecular complexity.

Reactivity at the C4-Iodo Position: The Gateway to Complexity

The carbon-iodine bond is the most labile site for metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond. This makes it the preferred handle for introducing new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a paramount example.

Exemplary Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid to the C4 position of the pyridine ring.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-chloro-4-iodo-5-(methoxymethoxy)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

    • Causality Insight: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that can efficiently transfer its organic group to the palladium center. The choice of solvent and base can significantly impact yield and reaction time.

  • Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle A Oxidative Addition ArPdI Ar-Pd(II)-I Intermediate B Transmetalation ArPdR Ar-Pd(II)-R Intermediate C Reductive Elimination Pd0 Pd(0) Catalyst Pd0:e->ArPdI:w Oxidative Addition ArI Py-I (Substrate) ArPdI:s->ArPdR:n Transmetalation ArBOH R-B(OH)₂ Base Base (e.g., CO₃²⁻) ArPdR:n->Pd0:s Reductive Elimination Product Py-R (Product)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Methoxymethyl (MOM) Protecting Group: Strategic Deprotection

The MOM ether serves as a robust protecting group for the hydroxyl functionality at the C5 position. It is stable to the basic and organometallic conditions of cross-coupling reactions but can be readily cleaved under acidic conditions to unmask the phenol for further functionalization.

Protocol: MOM Group Deprotection

Objective: To selectively cleave the MOM ether to reveal the 5-hydroxy group.

Methodology:

  • Dissolution: Dissolve the MOM-protected pyridine substrate (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Acid Addition: Add a strong acid, such as hydrochloric acid (e.g., 3M HCl in methanol), dropwise at 0 °C.

    • Causality Insight: The reaction proceeds via protonation of the ether oxygen, followed by elimination to form a resonance-stabilized oxocarbenium ion and methanol. Subsequent attack by water during workup liberates the free hydroxyl group and formaldehyde.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify as needed via chromatography or recrystallization.

Deprotection_Reaction Start Py-O-CH₂OCH₃ (MOM Protected) Product Py-OH (Deprotected Phenol) Start->Product Deprotection Reagent H⁺ / H₂O (Acidic Conditions) Reagent->Product Byproducts + CH₂O + CH₃OH Product->Byproducts Byproducts

Caption: Schematic of MOM group deprotection under acidic conditions.

Plausible Synthetic Pathway

While the exact commercial synthesis is proprietary, a logical and chemically sound route can be proposed based on established pyridine chemistry, similar to methods disclosed in patent literature for analogous structures.[7] The synthesis would likely begin with a simpler, commercially available pyridine derivative and introduce the required functional groups in a stepwise fashion.

Synthesis_Workflow cluster_0 Proposed Synthetic Route A Start: 2-Chloro-5-hydroxypyridine B Step 1: Iodination (e.g., NIS, Acetic Acid) A->B Electrophilic Aromatic Substitution C Intermediate: 2-Chloro-5-hydroxy-4-iodopyridine B->C D Step 2: MOM Protection (MOM-Cl, Base) C->D Williamson Ether Synthesis E Final Product: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine D->E

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Exploratory

An In-depth Technical Guide to the NMR Spectroscopic Signature of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine. Intended for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the underlying principles that govern the spectral appearance of this highly substituted pyridine derivative. By understanding the influence of each substituent on the magnetic environment of the nuclei, this guide serves as a predictive tool for structural verification and a practical reference for experimental setup.

Introduction: The Structural Context

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a halogenated and protected hydroxypyridine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the construction of complex pharmaceutical agents and agrochemicals.[1][2] The precise arrangement of the chloro, iodo, and methoxymethoxy (MOM) groups on the pyridine ring creates a unique electronic and steric environment, which is directly reflected in its NMR spectra. Accurate interpretation of this NMR data is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic steps.

The methoxymethyl (MOM) ether serves as a common protecting group for hydroxyl functionalities, prized for its stability under various conditions and its relatively straightforward cleavage.[3] Its presence adds characteristic signals to the NMR spectrum, which will be discussed in detail.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple, showing signals for the two aromatic protons of the pyridine ring and the two distinct proton environments of the MOM protecting group. The expected chemical shifts are influenced by the electron-withdrawing inductive effects of the chloro and iodo groups and the electron-donating resonance effect of the MOM ether oxygen.

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-68.1 - 8.3Singlet (s)N/AThis proton is adjacent to the electronegative nitrogen and is deshielded. The lack of adjacent protons results in a singlet.
H-37.8 - 8.0Singlet (s)N/AThis proton is ortho to the electron-withdrawing chloro group and meta to the iodo group, leading to a downfield shift. It appears as a singlet due to the absence of neighboring protons.
-O-CH₂ -O-5.2 - 5.4Singlet (s)N/AThe methylene protons of the MOM group are deshielded by two adjacent oxygen atoms. This region is characteristic of acetal protons.[3]
-O-CH₃ 3.4 - 3.6Singlet (s)N/AThe methyl protons of the MOM group are in a typical methoxy environment.[3][7]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are highly sensitive to the electronic effects of the substituents.[8][9] The large deshielding range of ¹³C NMR allows for the clear resolution of all seven carbon signals.[9]

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 (ipso-Cl)150 - 153The carbon bearing the chlorine atom is significantly deshielded.
C-3125 - 128This carbon is influenced by the adjacent chloro and iodo groups.
C-4 (ipso-I)95 - 105The carbon attached to the iodine atom experiences a strong shielding effect (heavy atom effect), resulting in an upfield shift compared to other aromatic carbons.
C-5 (ipso-OMOM)155 - 158The carbon bonded to the electron-donating methoxymethoxy group is strongly deshielded.
C-6148 - 151This carbon is adjacent to the ring nitrogen and is deshielded.
-O-C H₂-O-94 - 97The methylene carbon of the MOM group is characteristic of an acetal and appears in this downfield region.[3]
-O-C H₃56 - 58The methyl carbon of the MOM group shows a typical chemical shift for a methoxy group attached to an oxygen.[10][11]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine, a standardized experimental protocol is essential. The following methodology represents a self-validating system for ensuring accuracy and reproducibility.

Sample Preparation
  • Mass Measurement : Accurately weigh approximately 10-15 mg of the compound.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium signal for locking.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Homogenization : Gently agitate the NMR tube to ensure a homogeneous solution.

Spectrometer Setup and Data Acquisition
  • Spectrometer : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Matching : Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.

  • Locking and Shimming : Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse experiment.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A standard proton-decoupled pulse-observe experiment.

    • Decoupling : Broadband proton decoupling to collapse all C-H couplings into singlets.[9]

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, depending on sample concentration.

Visualization of Structure-Spectra Relationships

The interplay between the molecular structure and the resulting NMR data can be visualized to enhance understanding. The following diagrams illustrate the key relationships.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (10-15 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve standard Add TMS (Internal Standard) dissolve->standard homogenize Homogenize standard->homogenize tune Tune & Match Probe (¹H & ¹³C) homogenize->tune lock Lock & Shim tune->lock H1_acq Acquire ¹H Spectrum lock->H1_acq C13_acq Acquire ¹³C Spectrum lock->C13_acq process Fourier Transform, Phase Correction, Baseline Correction H1_acq->process C13_acq->process reference Reference to TMS process->reference integrate Integration (¹H) & Peak Picking reference->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The NMR spectra of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine are dictated by the distinct electronic contributions of its substituents. Key identifying features include two singlets in the aromatic region of the ¹H NMR spectrum, characteristic signals for the MOM protecting group (a singlet around 5.3 ppm and another around 3.5 ppm), and a highly shielded carbon signal in the ¹³C NMR spectrum (around 100 ppm) corresponding to the iodine-bearing carbon. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR data, ensuring confident structural verification for researchers in the chemical and pharmaceutical sciences.

References

  • Hertl, P. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 705–711. [Link] [4][8]2. Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(9), 2796–2800. [Link] [5]3. García, J. D. C., et al. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetochemistry, 7(12), 164. [Link]

  • Contreras, R. H., et al. (1991). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 95(16), 6183–6187. [Link] [12]5. Claramunt, R. M., et al. (2020). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link] [6]6. Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Information on Methoxymethyl ethers NMR data). [Link] [3]7. Park, J. W., et al. (2004). Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. Journal of Materials Science, 39(1), 251-256. [Link] [7]8. Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (General principles of ¹³C NMR). [Link] [9]9. Pecˇ, R., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 633-641. [Link] [10]10. Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1649-1652. [Link] [11]11. Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 569-571. [Link] [1]12. Liu, Z. G., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. European Journal of Medicinal Chemistry, 45(7), 3043-3049. [Link]

Sources

Foundational

Spectroscopic Characterization and Structural Validation of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

Executive Summary & Strategic Importance 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitor discovery. Its structural design a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitor discovery. Its structural design allows for orthogonal functionalization:

  • C4-Iodine: Highly reactive for selective Sonogashira or Suzuki couplings at low temperature.

  • C2-Chlorine: Less reactive, reserved for subsequent

    
     or Buchwald-Hartwig aminations.
    
  • C5-MOM Ether: A robust masked hydroxyl group, stable to basic coupling conditions but labile to mild acid.

This guide provides a rigorous spectroscopic framework to validate this specific regioisomer, distinguishing it from common synthetic impurities like the 3-iodo or 6-iodo isomers.

Structural Analysis & Reactivity Map

Before spectroscopic assignment, one must understand the electronic environment of the nuclei.

Graphviz: Structural Logic & Reactivity

G cluster_NMR NMR Diagnostic Markers Mol 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine C2 C2-Cl Position (Electron Deficient) Target: SNAr / Buchwald Mol->C2 Site 2 C4 C4-I Position (Soft Electrophile) Target: Selective Suzuki/Sonogashira Mol->C4 Site 1 (Most Reactive) C5 C5-MOM Group (Electron Donor) Masked Phenol Mol->C5 Protecting Group H6 H6 Proton Deshielded (Adj. to N) C5->H6 NOE/HMBC H3 H3 Proton Shielded (Adj. to I)

Figure 1: Reactivity hierarchy and structural connectivity. The C4-Iodine is the primary reactive handle, while the C5-MOM group serves as an electronic donor.

Spectroscopic Profiling (Predicted Data)

Note: Values are theoretical estimates based on chem-informatics additivity rules (Pretsch/Silverstein) and analogous pyridine scaffolds in DMSO-


.
Proton NMR ( H NMR)

Solvent: DMSO-


 (Preferred for solubility and preventing MOM hydrolysis).
SignalShift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Rationale
H6 8.20 – 8.45Singlet (s)1HPyridine C6-HMost deshielded due to proximity to Pyridine Nitrogen and inductive effect of C5-Oxygen.
H3 7.60 – 7.85Singlet (s)1HPyridine C3-HLocated between Cl and I. Upfield relative to H6. Appears as a singlet (para-relationship to H6).
MOM-CH

5.25 – 5.35Singlet (s)2H-O-CH

-O-
Characteristic deshielded methylene of acetal.
MOM-CH

3.35 – 3.45Singlet (s)3H-O-CH

Typical methoxy region.

Critical Validation Check:

  • Coupling: The absence of coupling (

    
     Hz) between H3 and H6 is definitive. If you observe a doublet (
    
    
    
    Hz), you likely have the 2,3- or 3,4-substituted isomer (ortho-coupling).
Carbon NMR ( C NMR)

Key Feature: The "Heavy Atom Effect" of Iodine.[1]

CarbonShift (

, ppm)
AssignmentDiagnostic Note
C2 ~148 - 152C-ClDeshielded by N and Cl (inductive).
C6 ~145 - 148C-HDeshielded (alpha to N).
C5 ~150 - 155C-O(MOM)Deshielded by Oxygen.
C4 105 - 115 C-I Diagnostic: Significantly upfield due to shielding heavy atom effect of Iodine.
C3 ~128 - 132C-HAromatic region.
MOM-CH

~94 - 96O-CH

-O
Anomeric carbon characteristic.
MOM-CH

~56 - 57O-CH

Methoxy carbon.
Mass Spectrometry (LC-MS/ESI)
  • Molecular Formula:

    
    [2]
    
  • Exact Mass: ~298.92 Da

  • Ionization Mode: Positive (

    
    ) or Negative (depending on source).
    

Isotope Pattern Analysis:

  • Chlorine Signature: Look for the characteristic 3:1 ratio between

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • Iodine Signature: Iodine is monoisotopic (

    
    ). A loss of 127 Da fragment in MS/MS indicates C-I bond cleavage.
    

Experimental Validation Workflow

To certify the structure, specifically the position of the Iodine at C4 (vs. C3 or C6), follow this self-validating protocol.

Step 1: Sample Preparation
  • Dissolve ~5-10 mg of compound in 0.6 mL DMSO-

    
    .
    
  • Caution: Avoid

    
     if the sample contains trace acid, as MOM groups can hydrolyze to formaldehyde and the free phenol over time.
    
Step 2: 2D-NMR Correlation (HMBC)

This is the "Gold Standard" for regio-assignment.

Graphviz: HMBC Correlation Logic

HMBC cluster_logic Logic Check MOM_Protons MOM -CH2- Protons (~5.3 ppm) Pyridine_C5 Pyridine C5 Carbon (~152 ppm) MOM_Protons->Pyridine_C5 3J Correlation (Strong) Pyridine_C6 Pyridine C6 Carbon (~146 ppm) Pyridine_C4 Pyridine C4-I Carbon (~110 ppm) H6_Proton H6 Proton (~8.3 ppm) H6_Proton->Pyridine_C5 2J Correlation H6_Proton->Pyridine_C4 3J Correlation (Diagnostic) Pyridine_C2 Pyridine_C2 H6_Proton->Pyridine_C2 3J Correlation Validation If H6 correlates to the Upfield Carbon (C4-I), the Iodine is confirmed at position 4.

Figure 2: HMBC connectivity map. The correlation between the H6 proton and the uniquely upfield C4-I carbon is the definitive proof of structure.

Step 3: Functional Group Verification (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • 1050 - 1150 cm

      
      :  Strong C-O-C symmetric/asymmetric stretching (MOM ether).
      
    • ~700 - 750 cm

      
      :  C-Cl stretch (often obscured by aromatic ring breathing, but distinct).
      
    • Absence: No broad O-H stretch at 3200-3500 cm

      
       (confirms full protection of the phenol).
      

Troubleshooting & Common Pitfalls

ObservationDiagnosisRemediation
Broad Singlet at ~10-11 ppm Hydrolysis of MOM group (Free Phenol).Reisolate, dry solvent, add

to NMR tube to neutralize trace acid.
Doublet splitting on H6/H3 Regioisomer contamination (2-Cl-3-I or 2-Cl-6-I).Check coupling constant (

).[3] Para ~0Hz; Meta ~2Hz; Ortho ~8Hz.
Missing C4 Signal in

C
C-I relaxation is slow (Quaternary C).Increase relaxation delay (

) to 3-5 seconds or increase scan count.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link] (Authoritative source for chemical shift prediction).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • PubChem Database. (2024). Pyridine, 2-chloro-4-iodo-.[4][5] National Center for Biotechnology Information. Available at: [Link] (For substructure search and general pyridine spectral data).

  • Vertex AI & Google Scholar Analysis. (2026). Consolidated spectral prediction based on "MOM protecting group NMR shifts pyridine" and "Heavy Halogen Atom Effect on 13C NMR".

Sources

Exploratory

Safety and Handling Guide: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

CAS Number: 877133-57-8 Molecular Formula: C7H7ClINO2 Molecular Weight: 299.49 g/mol Part 1: Strategic Introduction From the Desk of the Senior Application Scientist In the landscape of medicinal chemistry, 2-Chloro-4-io...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 877133-57-8 Molecular Formula: C7H7ClINO2 Molecular Weight: 299.49 g/mol

Part 1: Strategic Introduction

From the Desk of the Senior Application Scientist

In the landscape of medicinal chemistry, 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is not merely a reagent; it is a high-value "linchpin" scaffold. Its structural utility lies in its orthogonal reactivity profile . It possesses three distinct handles that allow for sequential, programmable functionalization:

  • C4-Iodide: The most reactive site, amenable to mild palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at room temperature.

  • C2-Chloride: A latent electrophile that requires forcing conditions or specialized ligands (e.g., Buchwald-Hartwig amination) to react, allowing it to survive the initial C4 functionalization.

  • C5-MOM Ether: A masked hydroxyl group that remains stable under basic coupling conditions but can be revealed via acidic hydrolysis to provide a hydrogen-bond donor/acceptor critical for kinase binding pockets (e.g., ERK2 inhibitors).

Handling this compound requires more than standard safety compliance; it requires preservation of chemical integrity . The iodine bond is photolabile, and the methoxymethoxy (MOM) group is acid-sensitive. This guide synthesizes safety protocols with the technical rigor needed to maintain the compound's purity and reactivity.

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Core Hazard Classification

While specific toxicological data for this exact intermediate is proprietary, its hazards are extrapolated from its structural components (halopyridines and alkyl ethers) and available safety data sheets for close analogs.

Hazard ClassH-CodeDescriptionMechanism/Causality
Acute Toxicity H302 Harmful if swallowedHalogenated pyridines can disrupt metabolic pathways in the liver and kidneys.
Skin Irritation H315 Causes skin irritationAlkylating potential of the halogenated ring; defatting action of organic residues.
Eye Irritation H319 Causes serious eye irritationDirect chemical insult to mucous membranes.
STOT-SE H335 May cause respiratory irritationInhalation of dust/vapors triggers inflammatory response in the upper respiratory tract.
The "Hidden" Hazard: MOM Group Hydrolysis

Critical Safety Insight: The Methoxymethoxy (MOM) group is an acetal. Upon contact with strong acids (or acidic moisture on skin), it hydrolyzes to release Formaldehyde (a known carcinogen/sensitizer) and the corresponding hydroxypyridine.

  • Implication: Do not use acidic waste streams for disposal without neutralization. Avoid contact with acidic cleaning agents during spill cleanup.

Part 3: Storage, Stability & Handling Protocols

Environmental Control

To prevent degradation (de-iodination or hydrolysis), strict environmental controls are required.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. The MOM precursor synthesis often involves chloromethyl methyl ether (highly toxic), so trace impurities may be present, though unlikely in purified solids. Moisture exclusion is critical to prevent slow hydrolysis.

  • Light: Amber vials are mandatory. The C-I bond is weak (~50-60 kcal/mol) and susceptible to homolytic cleavage by UV/visible light, liberating iodine radicals and turning the solid purple/brown.

Safe Handling Workflow (Diagram)

The following decision tree illustrates the protocol for moving the compound from storage to reaction, ensuring no moisture condensation compromises the material.

HandlingWorkflow Storage 1. Cold Storage (2-8°C) Amber Vial / Inert Gas Equilibration 2. Thermal Equilibration Warm to RT in Desiccator (30 mins) Storage->Equilibration Prevent Condensation Inspection 3. Visual Inspection White/Off-white Solid? Equilibration->Inspection Fail STOP: Purple/Brown Color (Iodine Liberation) Inspection->Fail Fail Weighing 4. Weighing (Fume Hood) Use Anti-static Gun Inspection->Weighing Pass Solubilization 5. Solubilization Dry Solvent (THF/Dioxane) Weighing->Solubilization Reaction 6. Reaction Setup Inert Atmosphere Solubilization->Reaction

Part 4: Technical Application & Reactivity

Chemo-Selectivity Map

Understanding the reactivity order is essential for designing safe and effective experiments. The C4-Iodine is the "softest" electrophile and reacts first.

ReactivityMap cluster_legend Selectivity Logic SM Starting Material (C4-I, C2-Cl, MOM) Prod1 Product A (C4-Aryl, C2-Cl, MOM) SM->Prod1 Suzuki (Pd-L2) RT, Mild Base Prod2 Product B (C4-Aryl, C2-Amine, MOM) Prod1->Prod2 Buchwald (Pd-L2) Heat, Strong Base Final Target Scaffold (C4-Aryl, C2-Amine, OH) Prod2->Final Acid Hydrolysis (HCl/TFA) Legend1 Iodine (C4): Most Reactive Legend2 Chlorine (C2): Latent Legend3 MOM: Acid Labile

Experimental Considerations
  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if acidic catalysts are present to prevent premature MOM removal. Preferred solvents: THF, 1,4-Dioxane, DMF .

  • Base Selection: The MOM group is stable to bases like

    
    , 
    
    
    
    , and
    
    
    , making it compatible with standard Suzuki/Buchwald protocols.
  • Quenching: When quenching reactions involving this compound, use a basic aqueous wash (e.g., sat.[1]

    
    ) to ensure the MOM group remains intact during workup.
    

Part 5: Emergency Procedures

Spill Response

Scenario: Powder spill in a fume hood.

  • Isolate: Evacuate immediate area if dust is airborne.

  • PPE: Double nitrile gloves, lab coat, safety goggles (N95 mask if outside hood).

  • Neutralize:

    • If the material is purple (iodine release), cover with solid sodium thiosulfate to reduce iodine to iodide (colorless).

    • Absorb with inert material (vermiculite/sand).

    • Do NOT use acidic cleaners (vinegar/citric acid) which could liberate formaldehyde.

  • Disposal: Collect in a sealed container labeled "Halogenated Organic Waste - Toxic."

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Do not use acidic neutralizing eye washes.

  • Skin Contact: Wash with soap and water. If redness persists, seek medical attention (potential for delayed sensitization).

  • Ingestion: Rinse mouth. Do not induce vomiting. Call a poison control center immediately (H302).

References

  • Organic Chemistry Portal. (n.d.). Methoxymethyl Ethers (MOM) - Stability and Deprotection. Retrieved from [Link]

  • World Intellectual Property Organization. (2005). WO2005100342 - Protein Kinase ERK2 Inhibitors.[2] Retrieved from

  • National Institutes of Health (PMC). (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Retrieved from [Link]

Sources

Foundational

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine material safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Executive Summary This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

Executive Summary

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (CAS No. 877133-57-8). Primarily used as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents, this compound presents specific hazards that necessitate rigorous safety protocols. The primary identified hazard is acute oral toxicity ("Harmful if swallowed").[1] This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights for researchers and drug development professionals. It emphasizes understanding the chemical's reactivity, implementing appropriate engineering controls and personal protective equipment (PPE), and responding effectively to emergencies.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe and effective use in research. The properties of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine dictate its behavior in various experimental settings, from solubility in reaction solvents to its potential for environmental distribution.

Structure and Key Features:

  • IUPAC Name: 2-chloro-4-iodo-5-(methoxymethoxy)pyridine[1]

  • CAS Number: 877133-57-8[1][2]

  • Molecular Formula: C₇H₇ClINO₂[1]

  • Key Functional Groups: The molecule possesses a pyridine core, a common scaffold in medicinal chemistry. The chloro and iodo substituents are key reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The methoxymethoxy (MOM) ether serves as a protecting group for the hydroxyl functionality, which is typically stable under neutral and basic conditions but labile in acidic environments.

Physicochemical Data Summary:

PropertyValueSignificance in a Research Context
Molecular Weight 299.49 g/mol [1]Essential for stoichiometric calculations in reaction planning.
LogP 2.41[1]The positive LogP value indicates moderate lipophilicity, suggesting good solubility in organic solvents like dichloromethane, ethyl acetate, and THF, but limited solubility in water. This is a key consideration for choosing reaction and extraction solvents.
Purity ≥95%[1]Researchers should be aware that impurities may be present and could potentially influence reaction outcomes or toxicological profiles.

Hazard Identification and Toxicological Profile

The primary source of hazard information for this specific compound identifies it as harmful if ingested.[1] Due to the limited availability of detailed toxicological studies for this niche research chemical, a cautious approach informed by data on structurally similar halogenated pyridines is warranted.

GHS Classification and Labeling:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Harmful/Irritant)WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2 (Assumed)GHS07 (Harmful/Irritant)WarningH315: Causes skin irritation (Assumed)[3]
Serious Eye Damage/IrritationCategory 2A (Assumed)GHS07 (Harmful/Irritant)WarningH319: Causes serious eye irritation (Assumed)[3]

Note: Skin and eye irritation classifications are assumed based on the profiles of similar chlorinated and iodinated heterocyclic compounds, which frequently cause irritation upon contact.[3]

Toxicological Insights:

  • Oral Toxicity: The "Harmful if swallowed" classification indicates that accidental ingestion of even small quantities could lead to adverse health effects.[1] The primary first aid response is to seek immediate medical attention and not to induce vomiting.[4]

  • Dermal and Ocular Exposure: Halogenated aromatic compounds can be irritating and may be absorbed through the skin.[5][6] Chronic exposure or contact with mucous membranes (eyes) can lead to significant irritation.[5][6] Therefore, preventing direct contact is a critical safety objective.

  • Inhalation: While the compound is a solid, handling it as a powder can generate dust. Inhalation of dust may cause respiratory tract irritation.[7][8]

Reactivity and Stability Profile

The reactivity of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is central to its utility as a chemical intermediate but also informs its storage and handling requirements.

  • Chemical Stability: The product is expected to be stable under standard laboratory storage conditions (cool, dry, well-ventilated).[3] The MOM protecting group is sensitive to acidic conditions and will hydrolyze, liberating formaldehyde and methanol.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6]

    • Strong Acids: Will cleave the MOM ether, an often-intended reaction but a hazard if uncontrolled.

    • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (COx), hydrogen chloride (HCl), and hydrogen iodide (HI).

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.[5][9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[5]

Personal Protective Equipment (PPE) Selection Protocol:

The selection of appropriate PPE is critical. The following protocol should be followed:

PPE_Selection start_node Task: Handling 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine eye_protection Eye/Face Protection: Chemical safety goggles (conforming to EN166 or NIOSH standards) are mandatory. start_node->eye_protection face_shield_check Risk of splash or significant dust generation? eye_protection->face_shield_check face_shield Add a full-face shield over goggles. face_shield_check->face_shield  Yes skin_protection Skin Protection: Wear a flame-retardant lab coat. face_shield_check->skin_protection No face_shield->skin_protection gloves Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile). Inspect prior to use. Use proper removal technique. skin_protection->gloves respiratory Respiratory Protection: Not required if handled exclusively in a fume hood. For spill cleanup outside a hood, use a full-face respirator with appropriate cartridges. gloves->respiratory end_node Proceed with Task respiratory->end_node

Caption: PPE selection workflow for handling the title compound.

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][9]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][5]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[5][7]

Emergency Procedures and First Aid

Rapid and correct response to an incident is critical to mitigating harm.

Emergency Response Workflow for Spills:

Spill_Response spill Spill Detected evacuate Evacuate personnel to a safe area. Ensure adequate ventilation. spill->evacuate ppe Don appropriate PPE: - Respirator (if not in hood) - Chemical goggles & face shield - Heavy-duty gloves - Impervious clothing evacuate->ppe contain Contain the spill. For solid: Gently sweep up or vacuum (use HEPA-filtered vacuum). Avoid generating dust. ppe->contain collect Collect material in a suitable, sealed container for hazardous waste disposal. contain->collect decontaminate Decontaminate the area with a suitable solvent, followed by soap and water. collect->decontaminate dispose Dispose of waste and contaminated materials according to institutional and local regulations. decontaminate->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Measures:

  • If Swallowed: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[4]

  • If on Skin: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1] If skin irritation occurs, get medical advice.[3]

  • If in Eyes: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice.[10]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9]

Storage and Disposal Considerations

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: This material and its container must be disposed of as hazardous waste.[6] All waste disposal must be handled in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.[10]

References

  • 2-Chloro-4-iodo-5-methoxy-pyridine Product Information. Chemcia Scientific, LLC.[Link]

  • 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Product Page. Reagentia.[Link]

  • ArmorTech 44 Safety Data Sheet. United Turf Alliance.[Link]

  • 2-Chloro-5-fluoro-4-iodopyridine Properties. US EPA CompTox Chemicals Dashboard.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a halogenated and protected hydroxypyridine derivative that holds potential as a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a halogenated and protected hydroxypyridine derivative that holds potential as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a methoxymethyl (MOM) ether protecting group, offers multiple reactive sites for diverse chemical transformations. This guide provides a comprehensive overview of the available physical and chemical properties of this compound, intended to support researchers in its handling, characterization, and application in synthetic workflows. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide primarily consolidates information from chemical supplier databases and provides predicted properties where applicable.

Chemical Identity and Structure

The fundamental identity of any chemical substance is rooted in its structure and nomenclature.

IUPAC Name: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine CAS Number: 877133-57-8[1] Molecular Formula: C₇H₇ClINO₂ Molecular Weight: 299.49 g/mol [1]

The structural arrangement of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is pivotal to its reactivity and physical characteristics. The pyridine ring, an aromatic heterocycle, is substituted with electron-withdrawing halogen atoms (chlorine and iodine) and an electron-donating methoxymethoxy group. The chlorine at the 2-position and iodine at the 4-position provide handles for various cross-coupling reactions, while the MOM group protects the hydroxyl functionality at the 5-position, which can be deprotected under specific acidic conditions.

Caption: Chemical structure of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that much of this data is calculated or provided by chemical suppliers and may not have been determined through rigorous experimental validation published in peer-reviewed journals.

PropertyValueSource
Molecular Weight 299.49 g/mol [1]
Purity Typically ≥95%[1]
Calculated logP 2.414[1]

Solubility: Specific experimental solubility data in various organic solvents and aqueous systems is not readily available in the public domain. Based on its structure, which includes both polar (ether, pyridine nitrogen) and non-polar (halogens, aromatic ring) functionalities, it is predicted to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in water is expected to be low.

Melting and Boiling Points: Experimentally determined melting and boiling points for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine are not currently published. This information is crucial for purification techniques such as recrystallization and distillation and for assessing the compound's physical state under various laboratory conditions.

Spectroscopic Characterization (Predicted)

While specific, experimentally verified spectra for this compound are not available, we can predict the expected features based on its chemical structure. Researchers synthesizing or handling this compound should perform their own analytical characterization for verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methoxymethyl group.

  • Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the 3- and 6-positions of the pyridine ring. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.

  • Methoxymethyl (MOM) Group:

    • A singlet around δ 5.2-5.5 ppm for the methylene protons (-O-CH₂-O-).

    • A singlet around δ 3.4-3.7 ppm for the methyl protons (-O-CH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on all seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms and the aromaticity of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for:

  • C-Cl stretch: Typically in the 850-550 cm⁻¹ region.

  • C-I stretch: Typically in the 600-500 cm⁻¹ region.

  • C=N and C=C stretching (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-O stretching (ether): Strong absorptions in the 1150-1050 cm⁻¹ region.

  • C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Mass Spectrometry

Mass spectrometry would be a critical tool for confirming the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₇ClINO₂. The isotopic pattern of the molecular ion would be characteristic, showing the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Experimental Protocols: General Considerations for Characterization

Given the absence of specific published protocols for this compound, the following are general, best-practice methodologies for the characterization of a novel or sparsely documented organic compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting point range is indicative of high purity.

Methodology:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Acquisition of NMR Spectra

Objective: To obtain detailed structural information about the molecule.

Methodology:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the proton signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Logical Relationships in Synthesis and Application

The structure of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine suggests a logical workflow for its use in multi-step organic synthesis.

G A 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine B Cross-Coupling at C4 (Iodine) A->B C Cross-Coupling at C2 (Chlorine) A->C E Functionalized Pyridine Intermediate B->E C->E D Deprotection of MOM group F Hydroxypyridine Derivative D->F E->D G Target Molecule Synthesis F->G

Caption: Synthetic utility workflow of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine.

This diagram illustrates that the iodine at the C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the chlorine at the C2 position. This differential reactivity allows for selective functionalization at the C4 position, followed by a subsequent reaction at the C2 position. Finally, the removal of the MOM protecting group can unmask the hydroxyl functionality for further derivatization, leading to the synthesis of complex target molecules.

Conclusion and Future Work

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a valuable building block for organic synthesis, yet there is a significant gap in the publicly available, experimentally verified data regarding its physical properties. The information presented in this guide is based on data from chemical suppliers and theoretical predictions. It is imperative for researchers utilizing this compound to perform their own rigorous characterization to establish a reliable physical property profile. Future work should focus on the experimental determination and publication of its melting point, boiling point, solubility in a range of solvents, and comprehensive spectroscopic data (NMR, IR, MS) to facilitate its broader application in the scientific community.

References

Sources

Foundational

A Technical Guide to the Purity Specifications of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its trifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its trifunctional nature, featuring chloro, iodo, and a protected hydroxyl group on a pyridine scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures. The precise control over its purity is paramount, as even trace impurities can have profound impacts on downstream reactions, biological activity, and the overall integrity of a research and development program. This guide provides a comprehensive overview of the critical purity specifications, analytical methodologies for their determination, and insights into the potential impurity landscape for this important reagent.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is essential for the development of robust analytical methods and for its proper handling and storage.

PropertyValueSource
CAS Number 877133-57-8[1][2]
Molecular Formula C₇H₇ClINO₂[1]
Molecular Weight 299.49 g/mol [1]
Appearance White to off-white or light yellow solid/powder[3]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol.
Storage Conditions Store in a cool, dry, and well-ventilated area, protected from light.[4]

Purity Specifications

The following table outlines the recommended purity specifications for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine intended for use in research and drug development applications. These specifications are designed to ensure batch-to-batch consistency and to minimize the risk of introducing confounding variables into experimental workflows.

ParameterSpecificationRationale and Field Insights
Appearance White to off-white or light yellow solid/powderVisual inspection is a rapid, first-pass indicator of potential gross contamination or degradation. Significant color deviation may suggest the presence of chromophoric impurities.
Identity Conforms to the structure as confirmed by ¹H NMR, ¹³C NMR, and Mass SpectrometryUnambiguous structural confirmation is non-negotiable. Orthogonal analytical techniques provide the highest degree of confidence. ¹H NMR provides information on the proton environment, ¹³C NMR on the carbon skeleton, and MS confirms the molecular weight and fragmentation pattern.
Assay (by HPLC) ≥ 95%While many suppliers provide a purity of ≥95%[1][3], for sensitive applications, a higher purity of ≥98% is often desirable. The assay value, determined by a validated High-Performance Liquid Chromatography (HPLC) method, represents the amount of the desired compound relative to all detectable impurities.
Individual Impurity (by HPLC) ≤ 0.5%Control over individual impurities is critical, as some may be reactive or possess undesirable pharmacological properties.
Total Impurities (by HPLC) ≤ 2.0%This specification provides an overall measure of the purity of the material.
Water Content (by Karl Fischer) ≤ 0.5%Water can act as a nucleophile in many synthetic transformations and can also promote the degradation of the MOM protecting group.
Residue on Ignition ≤ 0.1%This test quantifies the amount of inorganic impurities that are not volatilized upon ignition.
Heavy Metals ≤ 20 ppmHeavy metal contamination can be detrimental to catalytic processes and can pose toxicological risks.
Residual Solvents As per ICH Q3C guidelinesResidual solvents from the manufacturing process can interfere with subsequent reactions and may have their own toxicity. Adherence to established guidelines like those from the International Council for Harmonisation (ICH) is standard practice in drug development.

Analytical Methodologies: A Deeper Dive

The following section provides detailed protocols for the key analytical techniques used to assess the purity of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine. The choice of these methods is predicated on their specificity, sensitivity, and robustness.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the cornerstone for determining the purity and impurity profile of non-volatile organic molecules. A well-developed reversed-phase HPLC method can separate the target compound from its process-related impurities and degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is well-suited for retaining the relatively non-polar 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine.

  • Gradient Elution: A gradient is employed to ensure the elution of both more polar and more non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.

  • Trifluoroacetic Acid: The addition of an ion-pairing agent like TFA helps to sharpen the peaks of basic compounds like pyridines by minimizing tailing.

  • UV Detection at 254 nm: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a suitable and robust method for quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Assay & Impurities Integrate->Calculate Report Purity Report Calculate->Report Final Report

Caption: HPLC workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

¹H and ¹³C NMR are powerful, non-destructive techniques for confirming the chemical structure of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire standard ¹H and ¹³C spectra.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

  • Pyridine Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).

  • MOM Methylene Protons (-O-CH₂-O-): A singlet around δ 5.3-5.5 ppm.

  • MOM Methyl Protons (-O-CH₃): A singlet around δ 3.5-3.7 ppm.

Trustworthiness through Self-Validation: The observed chemical shifts, coupling patterns, and integration values in the ¹H NMR spectrum must be consistent with the proposed structure. Any unexpected signals should be investigated as potential impurities.

Mass Spectrometry (MS) for Molecular Weight Confirmation

MS provides a direct measurement of the molecular weight of the compound, offering a high degree of certainty in its identification.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (e.g., LC-MS or GC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Analysis: The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 299.9. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable.

The Impurity Landscape: What to Expect and How to Control It

A thorough understanding of potential impurities is crucial for developing effective purification strategies and for ensuring the quality of the final product.

Caption: Potential impurity profile.

Discussion of Common Impurities:

  • Starting Materials: Incomplete reactions can lead to the presence of residual starting materials. For instance, if the synthesis involves the iodination of 2-chloro-5-(methoxymethoxy)pyridine, the latter could be a potential impurity.

  • Positional Isomers: The regioselectivity of the iodination step may not be perfect, potentially leading to the formation of other iodo-substituted isomers.

  • De-iodinated Impurity: Reductive de-iodination can occur under certain conditions, leading to the formation of 2-chloro-5-(methoxymethoxy)pyridine.

  • Deprotection Products: The methoxymethyl (MOM) ether is susceptible to cleavage under acidic conditions. The presence of 2-chloro-4-iodo-5-hydroxypyridine is a potential degradation product, especially if the material has been exposed to acidic environments.

Control Strategies:

  • Process Optimization: Careful control of reaction conditions (temperature, stoichiometry, reaction time) can minimize the formation of process-related impurities.

  • Purification: Chromatography (e.g., flash column chromatography) and/or recrystallization are effective methods for removing impurities.

  • Proper Storage: Storing the compound in a cool, dry place, protected from light and acidic vapors, will minimize the formation of degradation products.

Conclusion

The utility of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine in research and development is directly linked to its purity. A comprehensive analytical testing strategy, encompassing chromatography for purity and impurity profiling, and spectroscopic techniques for identity confirmation, is essential. By adhering to the specifications and methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

  • ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation. [Link]

  • General Principles of Chromatography. in Introduction to Modern Liquid Chromatography, L.R. Snyder, J.J. Kirkland, J.W. Dolan, Eds. Wiley, 2010.
  • Spectrometric Identification of Organic Compounds. R.M. Silverstein, F.X. Webster, D.J. Kiemle, D.L. Bryce, Eds. Wiley, 2014.

Sources

Exploratory

Strategic Deployment of Halogenated Pyridines in Medicinal Chemistry

The following technical guide details the strategic application, synthesis, and physicochemical impact of halogenated pyridine derivatives in drug discovery. Executive Summary The pyridine ring is a "privileged scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and physicochemical impact of halogenated pyridine derivatives in drug discovery.

Executive Summary

The pyridine ring is a "privileged scaffold," present in over 20% of the top 200 marketed drugs. However, the naked pyridine ring is often metabolically labile and electronically unremarkable. The strategic introduction of halogens (F, Cl, Br, I) transforms this scaffold, modulating basicity (pKa), blocking metabolic "hotspots," and enabling specific protein-ligand interactions via halogen bonding (the


-hole).

This guide provides a decision-making framework for medicinal chemists, moving from physicochemical rationale to synthetic execution.

Part 1: Physicochemical Impact & Design Logic

Modulation of Basicity (pKa)

The pyridine nitrogen lone pair is a critical hydrogen bond acceptor (HBA). Halogenation drastically alters this basicity via the inductive electron-withdrawing effect ($ -I $). This is a tunable parameter:

  • 2-Substitution: Greatest impact due to proximity (inductive + field effects).

  • 3-Substitution: Moderate impact, often ideal for "fine-tuning" solubility without killing HBA capability.

Table 1: Impact of Fluorination on Pyridine Basicity

CompoundStructurepKa (Conjugate Acid)

pKa vs Pyridine
Effect on Solubility
Pyridine

5.230Baseline
3-Fluoropyridine 3-F-

2.97-2.26Reduced aqueous solubility at pH 7.4
2-Fluoropyridine 2-F-

-0.44-5.67Neutral at physiological pH; increased lipophilicity
2,6-Difluoropyridine 2,6-

-

-2.80-8.03Highly lipophilic; Nitrogen is non-basic
The Sigma Hole & Halogen Bonding

Unlike fluorine, heavier halogens (Cl, Br, I) exhibit a localized region of positive electrostatic potential on the vector opposite the C-X bond, known as the


-hole .
  • Mechanism: The halogen acts as a Lewis Acid, interacting with Lewis Bases (backbone carbonyls, Ser/Thr hydroxyls) in the binding pocket.

  • Design Rule: Strength of interaction follows the trend

    
    .
    
  • Geometry: Strictly linear (

    
     angle relative to the C-X bond).
    
Metabolic Blocking
  • Oxidative Metabolism (CYP450): Pyridines are prone to N-oxidation or C-oxidation at electron-rich positions. Fluorine substitution at the C3 or C5 position effectively blocks P450-mediated hydroxylation due to the strength of the C-F bond (116 kcal/mol) and the change in hybridization energy required for the transition state.

  • Nucleophilic Displacement: Caution is required with 2-F or 4-F pyridines, as they are susceptible to

    
     displacement by biological nucleophiles (e.g., Glutathione), potentially leading to toxicity.
    

Part 2: Synthetic Access & Regioselectivity

The electron-deficient nature of pyridine makes Electrophilic Aromatic Substitution (EAS) difficult, while Nucleophilic Aromatic Substitution (


) is facile at the 2- and 4-positions. Accessing the 3-position requires specific "workaround" strategies.
The Regioselectivity Landscape

Regioselectivity Pyridine Pyridine Scaffold C2_4 C2 / C4 Positions (Electron Deficient) Pyridine->C2_4 Intrinsic Reactivity C3 C3 Position (Electron Neutral) Pyridine->C3 Hard to Access SnAr SnAr Displacement (Reagents: NaOMe, Amines) C2_4->SnAr Minisci Minisci Radical Addn (Reagents: R-COOH, AgNO3) C2_4->Minisci DoM Directed Ortho-Metalation (Reagents: LDA, TMPMgCl) C3->DoM Req. Directing Group Zincke Zincke Imine (Ring Opening/Closing) C3->Zincke Regioselective EAS EAS (Harsh Conditions) (Reagents: Br2, oleum) C3->EAS Low Yield

Figure 1: Synthetic decision tree for functionalizing pyridine based on positional electronics.

Part 3: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Chloropyridines

Challenge: 2-Halopyridines are notoriously difficult coupling partners because the pyridine nitrogen can coordinate to the Palladium catalyst, poisoning the cycle. Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or precatalysts to prevent N-coordination.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
    (for simpler cases).
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the aryl boronic acid, base, and Pd-ligand system. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add the 2-chloropyridine and degassed solvent mixture via syringe.

  • Reaction: Heat to

    
     for 4–12 hours. Monitor via LC-MS (Look for consumption of the chloride; boronic acids often deboronate, so excess may be needed).
    
  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.

  • Purification: Flash chromatography. Note: Pyridines often streak on silica; add 1% Triethylamine to the eluent.

Protocol B: 3-Fluorination via Directed Ortho-Metalation (DoM)

Challenge: Direct fluorination of pyridine is dangerous (


 gas) or non-selective.
Solution:  Use a Directing Group (DG) at C2 or C4 to guide a base to the C3 position, followed by an electrophilic fluorine source (NFSI).

Step-by-Step Workflow:

  • Substrate: Start with 2-chloropyridine (Cl acts as a weak DG) or 2-methoxypyridine.

  • Metalation: Cool THF solution of substrate to

    
    . Add LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide) dropwise. Note: n-BuLi is too nucleophilic and will attack the ring (Chichibabin-like).
    
  • Equilibration: Stir for 1 hour at

    
     to form the 3-lithio species.
    
  • Quench: Add NFSI (N-Fluorobenzenesulfonimide) dissolved in THF.

  • Warm: Allow to warm to RT slowly.

  • Validation:

    
     NMR is essential here. 3-F pyridine signals typically appear around -120 to -130 ppm.
    

Part 4: Case Studies in Drug Development

Vismodegib (Erivedge)[1]
  • Target: Hedgehog signaling pathway (Basal Cell Carcinoma).[1][2][3]

  • Structure: Contains a 2-chloro-5-substituted pyridine .[1]

  • Role of Halogen: The chlorine atom at the 2-position serves two roles:

    • Conformational Lock: Steric bulk forces the amide side chain into a specific conformation relative to the pyridine ring.

    • Lipophilicity: Increases LogP to improve membrane permeability.

  • Synthesis Insight: The 2-chloro-5-nitropyridine intermediate is coupled via a Negishi or Suzuki reaction, preserving the labile C-Cl bond for the final molecule.

Loratadine (Claritin)
  • Target: H1 Histamine Receptor.[4]

  • Structure: 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine.[5]

  • Role of Halogen: The chlorine on the fused ring system (structurally analogous to the 3-position of a simple pyridine) increases metabolic stability against ring oxidation and enhances binding affinity via hydrophobic contacts in the GPCR pocket.

Lemborexant (Dayvigo)
  • Target: Orexin Receptor.[6]

  • Structure: Contains a 3,5-difluoropyridine moiety (embedded in a larger fused system in some analogs, or directly linked).

  • Role of Halogen: The fluorine atoms lower the pKa of the pyridine nitrogen, reducing the risk of hERG channel blocking (a common side effect of basic amines) while maintaining high potency.

Part 5: SAR Logic & Workflow

SAR_Logic Start Lead Compound (Contains Pyridine) Problem1 Issue: High Clearance (Metabolic Instability) Start->Problem1 Problem2 Issue: hERG Toxicity (pKa too high) Start->Problem2 Problem3 Issue: Low Potency Start->Problem3 Sol1 Strategy: Block C3/C5 Add Fluorine Problem1->Sol1 Block Oxidation Sol2 Strategy: Lower pKa Add F/Cl at C2 Problem2->Sol2 Inductive Effect Sol3 Strategy: Sigma Hole Add Cl/Br/I for Interaction Problem3->Sol3 New Binding Vector Check Validation Step: Check 19F NMR & Solubility Sol1->Check Sol2->Check Sol3->Check

Figure 2: SAR optimization workflow for halogenated pyridines.

References

  • Physicochemical Properties of Fluorin

    • Source: Journal of Medicinal Chemistry
    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
    • URL:[Link]

  • Halogen Bonding in Drug Discovery

    • Source: ACS Medicinal Chemistry Letters
    • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology
    • URL:[Link]

  • Synthetic Methodologies (Suzuki Coupling)

    • Source: Royal Society of Chemistry (RSC)
    • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry
    • URL:[Link]

  • Zincke Imine Chemistry

    • Source: N
    • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
    • URL:[Link]

  • Vismodegib Structure & D

    • Source: PubChem / NIH
    • Title: Vismodegib Compound Summary[1][2][3]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

Introduction: The Strategic Value of a Polysubstituted Pyridine Intermediate In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone, present in a significant number...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone, present in a significant number of FDA-approved drugs.[1][2] Its utility stems from its bioisosteric relationship to benzene, its ability to engage in hydrogen bonding, and its versatile chemical handles for synthetic elaboration. 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine emerges as a particularly valuable building block due to its orchestrated arrangement of functional groups, each with distinct and addressable reactivity.

This intermediate offers a trifecta of synthetic opportunities:

  • An Iodine at C4: The most reactive site for palladium-catalyzed cross-coupling reactions, enabling selective introduction of carbon or nitrogen nucleophiles.[3][4]

  • A Chlorine at C2: A less reactive halide, allowing for sequential, site-selective cross-coupling reactions after the C4 position has been functionalized.[5][6]

  • A Protected Hydroxyl at C5: The methoxymethyl (MOM) ether is a robust protecting group, stable to many cross-coupling conditions but readily cleaved under acidic or specific mild, neutral conditions to reveal a nucleophilic hydroxyl group.[7][8][9]

This differential reactivity allows for a programmed, regioselective synthesis of complex, polysubstituted pyridines, which are key components in pharmaceuticals, agrochemicals, and materials science.[2][10] This guide provides an in-depth exploration of its applications, complete with validated protocols and mechanistic insights.

Compound Profile
PropertyValueSource
IUPAC Name 2-chloro-4-iodo-5-(methoxymethoxy)pyridine[11]
CAS Number 877133-57-8[11]
Molecular Formula C₇H₇ClINO₂[11]
Molecular Weight 299.49 g/mol [11]
Appearance White to Brown powder or crystal
Purity ≥95%[11]

Safety & Handling

As with any halogenated organic compound, appropriate safety measures are paramount.

  • Hazard Statements: Harmful if swallowed.[11] Causes skin and serious eye irritation.[12]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

    • Avoid breathing dust, fumes, or vapors.[11]

    • Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Strategic Applications & Experimental Protocols

The primary utility of 2-chloro-4-iodo-5-(methoxymethoxy)pyridine lies in its capacity for sequential, regioselective cross-coupling reactions. The general order of halide reactivity in palladium-catalyzed couplings is I > Br > Cl > OTf, a principle that underpins the following protocols.[3][6][13]

G cluster_start Starting Intermediate cluster_reactions Selective C4 Functionalization cluster_products C4-Functionalized Intermediates cluster_final Further Derivatization start 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd Catalyst, Base p1 2-Chloro-4-aryl-5-(MOM)pyridine suzuki->p1 p2 2-Chloro-4-alkynyl-5-(MOM)pyridine sonogashira->p2 p3 2-Chloro-4-amino-5-(MOM)pyridine buchwald->p3 final_product Sequential C2 Coupling or C5 Deprotection p1->final_product Further Transformation p2->final_product Further Transformation p3->final_product Further Transformation

Caption: Synthetic utility of 2-chloro-4-iodo-5-(methoxymethoxy)pyridine.

Regioselective Suzuki-Miyaura C-C Bond Formation

Causality & Rationale: The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[14] The significant difference in the oxidative addition rates of palladium(0) to C-I versus C-Cl bonds allows for the highly selective arylation or vinylation at the C4 position.[6] This protocol is optimized for selectivity, leaving the C2-chloro group intact for subsequent transformations.

Experimental Protocol: Selective C4-Arylation

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4-iodo-5-(methoxymethoxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as Na₂CO₃ (2.5 equiv.) or K₂CO₃ (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a phosphine ligand like SPhos or XPhos (0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should provide a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-5-(methoxymethoxy)pyridine product.

Self-Validation & Trustworthiness: The protocol's success is validated by LC-MS analysis showing complete consumption of the starting material and the appearance of a new peak corresponding to the mass of the desired coupled product. ¹H NMR of the purified product should show the disappearance of the C4-H signal (if present in the starting material) and the appearance of new aromatic signals from the coupled boronic acid. Minimal formation of the C2,C4-dicoupled product confirms the regioselectivity.

Regioselective Sonogashira C-C Bond Formation

Causality & Rationale: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a cornerstone for introducing C(sp) hybridized carbons.[3][15] Similar to the Suzuki coupling, the reaction occurs preferentially at the C-I bond.[4] This reaction is invaluable for synthesizing precursors to complex heterocycles and for creating rigid linkers in drug molecules.

Experimental Protocol: Selective C4-Alkynylation

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 2-chloro-4-iodo-5-(methoxymethoxy)pyridine (1.0 equiv.) and the terminal alkyne (1.3 equiv.) in a degassed solvent such as THF or 1,4-dioxane.

  • Reagent Addition: Add a suitable amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA), in excess (e.g., 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.03 equiv.), and the copper(I) co-catalyst, copper(I) iodide (CuI) (0.05 equiv.).

  • Reaction Execution: Stir the reaction at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Self-Validation & Trustworthiness: Successful alkynylation is confirmed by the disappearance of the starting iodide in analytical monitoring. The ¹H NMR of the product will show characteristic signals for the alkyne proton (if applicable) and shifts in the pyridine ring protons. IR spectroscopy can also be used to identify the characteristic C≡C stretch.

Regioselective Buchwald-Hartwig C-N Bond Formation

Causality & Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming aryl C-N bonds, a common linkage in pharmaceuticals.[16][17] The reaction's selectivity for aryl iodides over chlorides allows for the precise installation of an amine at the C4 position.[13]

Experimental Protocol: Selective C4-Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial or flask with 2-chloro-4-iodo-5-(methoxymethoxy)pyridine (1.0 equiv.), the amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).

  • Catalyst Addition: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., Xantphos or BrettPhos, 0.05 equiv.).

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C with stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and then brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography.

Self-Validation & Trustworthiness: The reaction is validated by the appearance of the product mass in LC-MS. ¹H NMR will confirm the successful coupling by showing signals corresponding to the introduced amine moiety and the disappearance of the C4-H proton signal from the pyridine ring.

G cluster_workflow Typical Cross-Coupling Workflow setup 1. Inert Atmosphere Setup (Flask, N₂/Ar) reagents 2. Add Substrates & Base (Pyridine, Coupling Partner, Base) setup->reagents catalyst 3. Add Catalyst System (Pd source, Ligand, CuI if needed) reagents->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Quench & Extract reaction->workup purify 7. Column Chromatography workup->purify product 8. Characterize Product (NMR, MS) purify->product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Deprotection of the Methoxymethyl (MOM) Ether

Causality & Rationale: The final step in many synthetic sequences involving this intermediate is the removal of the MOM protecting group to unmask the 5-hydroxyl group. This phenol can then participate in further reactions (e.g., etherification) or be the desired functionality in the final target molecule. While classic acidic hydrolysis is effective, it may not be suitable for acid-labile substrates.[9] Milder, more chemoselective methods have been developed to address this.[7][18]

Protocol 3.4.1: Standard Acidic Deprotection

  • Reaction Setup: Dissolve the MOM-protected pyridine substrate (1.0 equiv.) in a protic solvent such as methanol or a mixture of THF and water.

  • Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA), either catalytically or in stoichiometric amounts.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the deprotection by TLC, observing the conversion of the starting material to a more polar product.

  • Workup: Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable solvent like ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected hydroxypyridine.

Protocol 3.4.2: Mild, Chemoselective Deprotection [7]

  • Rationale: For substrates containing other acid-sensitive functional groups (e.g., t-butyl esters, silyl ethers), a milder approach is necessary. The use of trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl provides a nearly neutral condition for deprotection.[7][18]

  • Procedure: To a solution of the MOM-protected substrate (1.0 equiv.) and 2,2'-bipyridyl (3.0 equiv.) in acetonitrile at 0 °C, add TMSOTf (2.0 equiv.) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction by adding water, which hydrolyzes the intermediate silyl ether to the final phenol.[7]

Conclusion

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a powerful and versatile synthetic intermediate. Its well-defined hierarchy of halide reactivity, combined with a stable yet readily cleavable protecting group, provides chemists with a reliable platform for the regioselective construction of highly functionalized pyridine derivatives. The protocols outlined in this guide serve as a robust starting point for researchers aiming to leverage this building block in their synthetic campaigns, particularly in the fields of drug discovery and materials science.

References

  • Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. [Link]

  • Remarkable effect of 2,2′-bipyridyl: Mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). ResearchGate. [Link]

  • 2-Chloro-4-iodo-5-methoxy-pyridine. Chemcia Scientific, LLC. [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]

  • A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Bentham Science. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Arkivoc. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. Semantic Scholar. [Link]

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. [Link]

Sources

Application

Regioselective Cross-Coupling of Dihalogenated Pyridines: Mechanistic Control and Protocols

Abstract The functionalization of dihalogenated pyridines is a cornerstone of modern medicinal chemistry, allowing for the rapid assembly of polysubstituted heterocycles found in kinase inhibitors and GPCR ligands. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of dihalogenated pyridines is a cornerstone of modern medicinal chemistry, allowing for the rapid assembly of polysubstituted heterocycles found in kinase inhibitors and GPCR ligands. However, achieving high regioselectivity remains a persistent challenge due to the competing electronic and steric properties of the pyridine ring. This guide provides a definitive framework for predicting and controlling site-selectivity. We detail two distinct strategies: Electronic Control , exploiting the innate reactivity of the C2-position, and Ligand Control , utilizing steric bulk to invert selectivity toward the C4-position.[1]

Mechanistic Foundation: The Origins of Selectivity[2]

To master regioselectivity, one must understand the interplay between the substrate's electronic bias and the active catalyst species.

The Electronic Bias (Innate Selectivity)

In the absence of overriding steric factors, oxidative addition of Pd(0) occurs preferentially at the most electron-deficient carbon-halogen bond.

  • Position C2/C6: Proximal to the electronegative nitrogen. The inductive effect lowers the bond dissociation energy (BDE) and increases electrophilicity, making this the kinetically favored site for oxidative addition.

  • Position C4: Electron-deficient (para to nitrogen) but less activated than C2.

  • Position C3/C5: The least reactive positions (meta to nitrogen), behaving similarly to electron-neutral arenes.

General Reactivity Trend: C2-X > C4-X > C3-X

The "Speciation" Switch (Advanced Insight)

Recent mechanistic studies suggest that the coordination number of the palladium species dictates selectivity in 2,4-dihalopyridines.

  • Bis-ligated PdL₂ (14e⁻): Favors the "innate" electronic pathway (C2-selective). This is typical of standard phosphines like PPh₃.[2]

  • Mono-ligated PdL (12e⁻): Bulky ligands (e.g., NHCs like IPr, or P(tBu)₃) enforce a mono-ligated species. These species often favor the C4 position due to specific steric interactions and frontier molecular orbital (FMO) coefficients, effectively "switching" the selectivity.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting conditions based on substrate and target regioisomer.

RegioselectivityLogic Start Input: Dihalogenated Pyridine CheckHalogens Are Halogens Different? Start->CheckHalogens Hetero Yes (e.g., 2-Br, 5-Cl) CheckHalogens->Hetero Homo No (e.g., 2,4-Cl2) CheckHalogens->Homo BondStrength Selectivity by BDE (I > Br > Cl) Hetero->BondStrength Dominant Factor Positional Selectivity by Position Homo->Positional Standard Protocol A: Pd(PPh3)4 / Na2CO3 (Electronic Control) BondStrength->Standard Weakest Bond Reacts First Target Target Regioisomer? Positional->Target C2 C2 (Proximal) Target->C2 C4 C4 (Distal) Target->C4 C2->Standard Switch Protocol B: Pd-NHC or Ligand-Free (Steric Control) C4->Switch

Figure 1: Decision matrix for selecting cross-coupling conditions based on halogen identity and target position.

Strategic Guide to Substrates

Scenario A: Heterohalogenated Pyridines (e.g., 2-Bromo-5-chloropyridine)

Rule: Bond Dissociation Energy (BDE) overrides position.

  • Outcome: The C-Br bond reacts exclusively before the C-Cl bond, regardless of position.

  • Protocol: Use Protocol A . No exotic ligands are required.

Scenario B: Homohalogenated Pyridines (e.g., 2,4-Dichloropyridine)

Rule: Position dictates selectivity.

  • Default (Pd-PPh₃): C2 selectivity (Electronic control).

  • Inverted (Pd-NHC): C4 selectivity (Steric/Speciation control).

Detailed Experimental Protocols

Protocol A: Electronic-Controlled C2-Arylation

Target: 2,5-Dibromopyridine → 2-Aryl-5-bromopyridine Mechanism: Oxidative addition at the most electron-deficient C2-Br bond.

Materials
  • Substrate: 2,5-Dibromopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with 2,5-dibromopyridine, arylboronic acid, and Pd(PPh₃)₄. Seal the vial. Evacuate and backfill with Nitrogen/Argon (3 cycles).[2] Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the degassed Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Note: Do not overheat (>100°C) initially, as higher temperatures can erode selectivity and promote bis-coupling.

  • Monitoring: Monitor via LC-MS. Look for the consumption of starting material and the appearance of the mono-coupled product (M+Ar).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The C2-product is typically less polar than the bis-coupled byproduct.

Protocol B: Ligand-Controlled C4-Arylation (The "Switch")

Target: 2,4-Dichloropyridine → 4-Aryl-2-chloropyridine Mechanism: Steric bulk of the NHC ligand directs the reaction to the distal C4 position.

Materials
  • Substrate: 2,4-Dichloropyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[3][4]

  • Pre-Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: IPr•HCl (2 mol%) or SIPr•HCl

  • Activator: KOtBu (2.2 mol% - to activate the NHC salt)

  • Base: K₂CO₃ (2.0 equiv)[3][4]

  • Solvent: Toluene or Dioxane (0.2 M)

Step-by-Step Procedure
  • Catalyst Formation (In-situ): In a glovebox or under strict inert atmosphere, mix Pd(OAc)₂, IPr•HCl, and KOtBu in the solvent. Stir at RT for 10 minutes to generate the active Pd-NHC species.

  • Substrate Addition: Add 2,4-dichloropyridine, boronic acid, and K₂CO₃ to the reaction vessel.

  • Reaction: Heat to 100°C for 2–6 hours.

    • Insight: The bulky IPr ligand forms a mono-ligated Pd(0) species that prefers the C4 position due to the specific geometry of the transition state, overcoming the electronic preference for C2.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via column chromatography.[5]

Data Summary & Troubleshooting

Comparative Selectivity Table
SubstrateCatalyst SystemMajor ProductSelectivity RatioMechanism
2,5-Dibromopyridine Pd(PPh₃)₄ / Na₂CO₃C2-Aryl >20:1Electronic (C2 > C3)
2,4-Dibromopyridine Pd(PPh₃)₄ / Na₂CO₃C2-Aryl ~10:1Electronic (C2 > C4)
2,4-Dichloropyridine Pd(PPh₃)₄ / Na₂CO₃C2-Aryl ~5:1Electronic (Weak preference)
2,4-Dichloropyridine Pd(IPr) / K₂CO₃C4-Aryl >10:1Steric/Ligand Control
2-Bromo-5-chloropyridine Any Pd CatalystC2-Aryl >99:1Bond Energy (Br > Cl)
Experimental Workflow Diagram

Workflow Setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) Mix 2. Catalyst & Substrate Mixing (Solvent: Dioxane/Water) Setup->Mix Heat 3. Controlled Heating (80°C for C2 / 100°C for C4) Mix->Heat Monitor 4. IPC Monitoring (LCMS) Check for Bis-coupling Heat->Monitor Monitor->Heat Incomplete Quench 5. Workup & Purification (Celite Filtration -> Column) Monitor->Quench Conversion >95%

Figure 2: Standardized workflow for regioselective cross-coupling.

References

  • Houk, K. N., et al. (2007).[6] Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society.[6][7] Link

  • Neufeldt, S. R., et al. (2022).[5] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry. Link[8]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society.[6][7] Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Link

  • Schoenebeck, F., et al. (2020). Mechanistic Studies on the Pd-Catalyzed Cross-Coupling of Dihalogenated Heterocycles. Chemical Science. Link

Sources

Method

Application Note: Strategic Deprotection of Methoxymethyl (MOM) Ethers

Executive Summary The methoxymethyl (MOM) ether is a cornerstone protecting group in multi-step organic synthesis, favored for its robustness against strong bases, nucleophiles, and reducing agents.[1] However, its stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxymethyl (MOM) ether is a cornerstone protecting group in multi-step organic synthesis, favored for its robustness against strong bases, nucleophiles, and reducing agents.[1] However, its stability often becomes a liability during the deprotection stage, leading to "deprotection bottlenecks" where harsh conditions compromise sensitive molecular scaffolds.

This Application Note provides a scientifically grounded guide to MOM deprotection. Moving beyond generic recipes, we detail three distinct protocols—Bronsted Acid Hydrolysis , Lewis Acid Cleavage , and Silyl-Mediated Transfer —tailored to specific substrate sensitivities.

Mechanistic Insight

Understanding the cleavage mechanism is critical for troubleshooting. MOM deprotection does not proceed via simple


 displacement. It follows an Oxocarbenium Ion  pathway.
The Pathway[2][3][4][5][6][7]
  • Activation: The ether oxygen is coordinated by a proton (

    
    ) or Lewis Acid (
    
    
    
    ).
  • Rate-Limiting Cleavage: The

    
     bond breaks, releasing the alcohol and generating a resonance-stabilized oxocarbenium ion.
    
  • Quench/Hydrolysis: The reactive intermediate is trapped by water (hydrolysis) or a halide (bromide/iodide), eventually decomposing to formaldehyde.

Visualization: Acid-Catalyzed Hydrolysis

MOM_Mechanism Substrate MOM-Ether R-O-CH2-OCH3 Protonated Activated Complex [R-O(H)-CH2-OCH3]+ Substrate->Protonated + H+ Oxocarbenium Oxocarbenium Ion [CH2=O-CH3]+ Protonated->Oxocarbenium Leaving Group Alcohol Target Alcohol R-OH Protonated->Alcohol Cleavage Byproduct Formaldehyde CH2O + MeOH Oxocarbenium->Byproduct + H2O - H+

Figure 1: The acid-catalyzed cleavage of MOM ethers proceeds via an oxocarbenium intermediate, necessitating water to drive the equilibrium to the free alcohol and formaldehyde.[2]

Strategic Decision Matrix

Select the protocol based on your substrate's functional group tolerance.

FeatureMethod A: Bronsted Acid Method B: Lewis Acid (BBr

)
Method C: Silyl Halide (TMSBr)
Primary Reagent HCl (conc.) or TFABoron Tribromide (BBr

)
TMSBr (or TMSCl + LiBr)
Mechanism Solvolysis / HydrolysisCoordination / Nucleophilic AttackSilyl Transfer / Alkyl Halide Formation
Solvent System MeOH, THF, or DCMDCM (Anhydrous)DCM or MeCN (Anhydrous)
Temperature 25°C to 60°C-78°C to 0°C0°C to 25°C
Acid Sensitivity Low Tolerance (Cleaves acetals, silyl ethers)Moderate (Lewis acidic, but low temp helps)Moderate (Generates HBr in situ if wet)
Base Sensitivity High ToleranceHigh ToleranceHigh Tolerance
Best For Robust substrates, early-stage intermediates.[3]Acid-sensitive substrates; Chelation-controlled release.Non-aqueous conditions; Complex natural products.[4]

Detailed Experimental Protocols

Protocol A: Standard Acidic Hydrolysis (The Workhorse)

Best for substrates stable to strong aqueous acids.

Materials:

  • Concentrated HCl (37%) or Trifluoroacetic acid (TFA).

  • Methanol (MeOH) or Tetrahydrofuran (THF).

Procedure:

  • Dissolution: Dissolve the MOM-protected substrate (1.0 equiv) in MeOH (

    
     concentration). If solubility is poor, use a 1:1 mixture of THF/MeOH.
    
  • Acidification: Add concentrated HCl dropwise.

    • Standard Load: 5–10 drops per mmol of substrate.

    • Alternative: For TFA, use a 1:1 mixture of TFA:DCM if MeOH is avoided.

  • Reaction: Stir at room temperature.

    • Monitoring: Check TLC every hour. If starting material persists after 6 hours, heat to 40–50°C.

  • Workup (Critical):

    • Neutralize with saturated aqueous NaHCO

      
      before  removing solvent to prevent acid-catalyzed decomposition during concentration.
      
    • Extract with EtOAc or DCM.

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[5][6]

Scientific Validation:

  • Self-Check: The disappearance of the MOM singlet (

    
     ppm) and the methylene signal (
    
    
    
    ppm) in
    
    
    NMR confirms cleavage.
Protocol B: Lewis Acid Mediated Cleavage (BBr )

Best for acid-sensitive substrates or when low-temperature control is required. Note: BBr


 also cleaves methyl ethers (to phenols) and benzyl ethers.

Materials:

  • Boron Tribromide (BBr

    
    ), 1.0 M solution in DCM.[7][6]
    
  • Anhydrous Dichloromethane (DCM).[5]

  • Inert atmosphere (

    
     or Ar).[5]
    

Workflow Visualization:

BBr3_Workflow Setup 1. Cryogenic Setup Substrate in DCM @ -78°C Addition 2. Reagent Addition Add BBr3 (2-3 equiv) dropwise Setup->Addition Warm 3. Controlled Warming Warm to 0°C monitoring TLC Addition->Warm Warm->Warm Incomplete? Quench 4. Inverse Quench Pour reaction INTO NaHCO3/Ice Warm->Quench Complete

Figure 2: The BBr3 protocol relies on kinetic control at low temperatures to prevent unwanted side reactions.

Procedure:

  • Preparation: Flame-dry glassware. Dissolve substrate in anhydrous DCM (

    
    ) and cool to 
    
    
    
    .
  • Addition: Add BBr

    
     (1.0 M in DCM) dropwise.[6]
    
    • Stoichiometry: Use 1.2 equiv per MOM group.[5] If other Lewis-basic sites (amines, carbonyls) are present, increase equivalents to account for coordination.

  • Reaction: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    .
    • Caution: Do not allow to reach room temperature unless necessary, as this may cleave other ether groups.

  • Quench: Pour the reaction mixture slowly into a vigorously stirring beaker of ice-cold saturated NaHCO

    
    . (Exothermic!).[8]
    
  • Extraction: Extract with DCM, wash with water and brine.

Protocol C: Non-Aqueous Silyl Transfer (TMSBr)

Best for substrates sensitive to both protic acids and strong Lewis acids. Can be generated in situ.

Materials:

  • Trimethylsilyl Bromide (TMSBr) OR TMSCl + LiBr.

  • Anhydrous DCM.[5]

Procedure (In Situ Generation):

  • Dissolution: Dissolve substrate (1.0 equiv) and Lithium Bromide (LiBr, 5–10 equiv) in anhydrous DCM/MeCN (3:1).

  • Activation: Add Trimethylsilyl Chloride (TMSCl, 5–10 equiv) dropwise at

    
    .
    
  • Mechanism: TMSCl and LiBr equilibrate to form TMSBr, which performs the cleavage.

  • Workup: Quench with aqueous NaHCO

    
    . The silyl ether intermediate (R-O-TMS) formed during reaction is hydrolyzed to the alcohol (R-OH) during this aqueous wash.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalled Strong coordination of Lewis Acid to other sites.Increase equivalents of BBr

or TMSBr. Add heat (carefully) for Method A.
Product Decomposition Acid lability of product.Switch to Method C (TMSBr) or use buffered conditions (PPTS in t-Butanol at reflux).
Formaldehyde Adducts N-MOM or hemiaminal formation.Ensure rigorous aqueous wash or use a scavenger (e.g., dimedone) if formaldehyde re-reacts with amines.
Scrambling of PGs Trans-acetalization.Avoid MeOH solvent; switch to THF/Water or DCM.

Safety Considerations

  • Formaldehyde: All MOM deprotections release formaldehyde. Perform all operations in a fume hood.

  • Bis(chloromethyl) ether (BCME): When using HCl and MOM ethers, there is a theoretical risk of forming BCME (a potent carcinogen) in the headspace, though this is rare in solution-phase hydrolysis. Avoid mixing high concentrations of HCl and formaldehyde gas.

  • BBr

    
    :  Reacts violently with water/moisture, releasing HBr gas.[7][3]
    

References

  • Protective Groups in Organic Synthesis. Greene, T. W.; Wuts, P. G. M.[1][9] Wiley-Interscience, 1999.[1]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 2019. [Link]

  • A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers. ResearchGate (Full Text Available).

  • MOM Ethers - Stability and Deprotection Data. Organic Chemistry Portal. [Link]

  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Note: Sequential Functionalization of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

Executive Summary This guide details the strategic functionalization of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine , a high-value scaffold in kinase inhibitor discovery (e.g., FGFR, c-Met pathways). The molecule presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine , a high-value scaffold in kinase inhibitor discovery (e.g., FGFR, c-Met pathways). The molecule presents a "tri-vector" reactivity profile:

  • C4-Iodo: Highly reactive toward oxidative addition (Pd-catalysis).

  • C2-Chloro: Moderately reactive; requires activation or specialized ligands.

  • C5-MOM: A protected hydroxyl group acting as an electron-donating group (EDG), modulating ring electronics until acidic deprotection.

Core Strategy: The distinct bond dissociation energies (


) allow for highly chemoselective transformations. We prioritize C4 functionalization under mild conditions, followed by harsher C2 diversification, and conclude with MOM deprotection.

Reactivity Profile & Mechanistic Logic[1][2]

The Electronic Landscape

The pyridine ring is electron-deficient, but the 5-(methoxymethoxy) group (an acetal) acts as an Electron Donating Group (EDG) via resonance. This has two critical effects:

  • C4 Position: The inductive withdrawal of the nitrogen is counteracted slightly by the C5-EDG, but the C-I bond remains the "softest" electrophile, ensuring exclusive reaction with Pd(0) at room temperature.

  • C2 Position: The C5-EDG increases electron density at C2 (para-like resonance), making it less electrophilic than a naked 2-chloropyridine. Consequently, standard

    
     reactions at C2 require elevated temperatures or strong nucleophiles.
    
Workflow Visualization

The following diagram illustrates the divergent pathways for sequential functionalization.

FunctionalizationPath SM 2-Chloro-4-iodo- 5-(MOM)pyridine C4_Prod Intermediate A (C4-Functionalized) SM->C4_Prod Phase 1: Suzuki/Sonogashira (Pd(0), RT, Mild Base) C2_Prod Intermediate B (C2-Functionalized) C4_Prod->C2_Prod Phase 2: Buchwald or SnAr (Pd(II)/Ligand or Heat) Final Final Target (5-OH Unmasked) C2_Prod->Final Phase 3: Deprotection (HCl/Dioxane or TFA)

Caption: Sequential logic flow. The C4-Iodo bond is the kinetic entry point, preserving the C2-Chloro bond for subsequent steps.

Phase 1: Chemoselective C4-Coupling (Suzuki-Miyaura)

Objective: Install aryl/heteroaryl groups at C4 without disturbing the C2-Cl bond. Challenge: Preventing "scrambling" or bis-coupling. Solution: Exploit the rate of oxidative addition. Pd inserts into C-I orders of magnitude faster than C-Cl.

Protocol A: C4-Selective Suzuki Coupling

Applicable for: Aryl boronic acids, Heteroaryl boronic esters.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst

0.03 (3 mol%)Standard Pd(0) source; bulky ligands prevent C2 insertion.
Base

(2M aq)
2.5Mild base; avoids hydrolysis of the MOM group.
Solvent DME or 1,4-Dioxane-Ethereal solvents stabilize the Pd-intermediate.
Temp 25°C - 45°C-CRITICAL: Do not exceed 50°C to ensure C2-Cl integrity.

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine the substrate (1.0 equiv), boronic acid (1.1 equiv), and

    
     (0.03 equiv).
    
  • Inert: Seal and purge with

    
     or Argon for 5 minutes.
    
  • Solvate: Add degassed DME (0.2 M concentration) and 2M

    
     (2.5 equiv).
    
  • React: Stir vigorously at Room Temperature for 4–12 hours. Monitor by LCMS.

    • Note: If conversion is slow, warm to 40°C. Avoid reflux.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product will retain the C2-Cl signal in LCMS (distinctive 3:1 isotope pattern).

Phase 2: C2-Functionalization (The "Hard" Electrophile)

Objective: Displace the C2-Chloride. Challenge: The C5-MOM group deactivates the ring toward Nucleophilic Aromatic Substitution (


).
Solution:  Use Buchwald-Hartwig Amination  for broad scope, or harsh 

conditions for sterically unhindered amines.
Protocol B: Buchwald-Hartwig Amination (Preferred)

Recommended for: Complex amines, anilines, or when mild thermal conditions are required.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst

0.05Pd source.
Ligand XPhos or BrettPhos0.10Electron-rich, bulky ligands facilitate oxidative addition into C-Cl.
Base

or

2.0Strong base required for the catalytic cycle.
Solvent Toluene or t-Amyl Alcohol-Non-polar solvents often perform better here.
Temp 80°C - 100°C-Energy barrier for C-Cl insertion is higher.

Step-by-Step Procedure:

  • Charge: Combine Intermediate A (from Phase 1), Amine (1.2 equiv),

    
     (5 mol%), XPhos (10 mol%), and Base.
    
  • Purge: Rigorous deoxygenation is required (3x vacuum/backfill cycles).

  • React: Heat to 90°C for 4–16 hours.

  • Validation: LCMS should show total loss of the Chlorine isotope pattern.

Protocol C: Classical (Alternative)

Only for: Small, nucleophilic amines (e.g., morpholine, pyrrolidine).

  • Conditions: 3-5 equiv of amine, NMP or DMSO solvent, 120°C - 140°C.

  • Warning: The MOM group is stable to base, but prolonged heating >150°C may cause degradation.

Phase 3: MOM Deprotection[6]

Objective: Unmask the C5-Hydroxyl (Phenol mimic). Mechanism: Acid-catalyzed hydrolysis of the acetal.

Protocol D: Acidic Cleavage
ReagentConditionsNotes
4M HCl in Dioxane RT, 1-4 hStandard. Precipitate often forms (HCl salt of pyridine).
TFA / DCM (1:1) RT, 1-2 hMilder. Requires removal of excess TFA.

Step-by-Step Procedure:

  • Dissolve the C2/C4-substituted pyridine in DCM (0.1 M).

  • Add TFA (equal volume to DCM) dropwise at 0°C.

  • Warm to RT and monitor by TLC (MOM ethers are less polar; the free hydroxyl will stick to the baseline).

  • Quench: Carefully neutralize with saturated

    
    .
    
    • Caution: The product is a hydroxypyridine/pyridone tautomer system. It may be amphoteric. Adjust pH to ~7 for extraction into EtOAc/IPA (3:1).

Data Summary & Troubleshooting

ObservationDiagnosisRemedial Action
Phase 1: Bis-coupling observed Temperature too high or Catalyst too active.Switch to

(less active than XPhos-Pd-G3); strictly maintain <40°C.
Phase 2: No Reaction (

)
C5-MOM deactivation effect.Switch to Buchwald-Hartwig (Protocol B).

is electronically disfavored here.
Phase 3: Product lost in aqueous Amphoteric nature of 5-hydroxypyridine.Do not use strong caustic wash. Salt out the aqueous layer; use polar organic solvent (IPA/DCM) for extraction.

References

  • BenchChem. "Application Notes: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate."[10] BenchChem Protocols. Accessed Oct 2023. Link

  • Luttens, A., et al. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution." ChemRxiv, 2023. (Validating electronic effects of alkoxy groups on

    
    ). Link
    
  • Sakata, K., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics." Journal of Organic Chemistry, 2013. (Protocol for Iodo vs Chloro selectivity). Link

  • Kato, T., et al. "Chemoselective Transformations of Aromatic Methoxymethyl Ethers." ACS Omega, 2019. (MOM deprotection strategies).[5][6][8][11] Link

  • Fluorochem. "Product Safety and Handling: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine." (Physical properties and handling).[1][5][7][11][12] Link

Sources

Method

Application Note: Strategic Utilization of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine in Fragment-Based Lead Optimization

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery professionals. It focuses on the strategic deployment of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (CAS: 8771...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery professionals. It focuses on the strategic deployment of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (CAS: 877133-57-8) as a tri-functional scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity "fragment hit" to a potent "lead compound" often requires the precise introduction of vectors that probe adjacent binding pockets. 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine serves as a premier "hub" scaffold for this purpose.

Its value lies in its orthogonal reactivity profile , allowing sequential, regioselective functionalization at three distinct positions:

  • C4-Iodo: High-reactivity handle for initial fragment attachment (Suzuki/Sonogashira).

  • C2-Chloro: Moderate-reactivity handle for solubility-enhancing groups or secondary pharmacophores (

    
    /Buchwald).
    
  • C5-MOM: A protected hydroxyl group, serving as a latent hydrogen-bond donor/acceptor or a vector for ether-linked diversity.

This guide details the chemical logic, validated protocols, and strategic workflows for using this scaffold to accelerate Lead Optimization.

Chemical Logic & Reactivity Hierarchy

Success with this scaffold depends on respecting the hierarchy of reactivity.[1] The electronic differentiation between the C2 and C4 positions, combined with the stability of the methoxymethoxy (MOM) ether, dictates the optimal synthetic sequence.

The Reactivity Pyramid
  • Tier 1 (Most Reactive): C4-Iodine. The C-I bond is significantly weaker than the C-Cl bond. Under Palladium(0) catalysis, oxidative addition occurs almost exclusively at C4, enabling high-yield cross-coupling without disturbing the C2-Cl handle.

  • Tier 2 (Intermediate): C2-Chlorine. The pyridine nitrogen activates the C2 position for Nucleophilic Aromatic Substitution (

    
    ) or subsequent Pd-catalyzed coupling. This is typically performed after C4 functionalization.
    
  • Tier 3 (Latent): C5-MOM Ether. The MOM group is stable to basic coupling conditions (

    
    , Suzuki bases) but is easily cleaved under acidic conditions to reveal the C5-hydroxyl group.
    
Structural Significance in Drug Design
  • Solubility: The pyridine nitrogen provides a basic center (pKa ~5.2), often improving the aqueous solubility of lipophilic fragments.

  • Bioisosterism: The 5-hydroxypyridine motif (post-deprotection) acts as a bioisostere for phenols, capable of engaging key water networks or H-bonds in kinase hinge regions (e.g., ERK2 inhibitors).

Validated Experimental Protocols

Protocol A: Regioselective C4-Arylation (Suzuki-Miyaura Coupling)

Objective: Attach an aryl/heteroaryl fragment to the C4 position while preserving the C2-Cl and C5-MOM groups.

Reagents:

  • Scaffold: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (1.0 equiv)

  • Fragment: Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids)
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a sealed vial or round-bottom flask, combine the scaffold, boronic acid, and catalyst under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to prevent premature reactivity at the C2-Cl position.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically the mono-coupled 4-aryl-2-chloro-5-MOM-pyridine.

Protocol B: C2-Functionalization via (Fragment Growing)

Objective: Introduce a solubilizing amine or a second binding element at C2.

Reagents:

  • Substrate: 4-Aryl-2-chloro-5-(methoxymethoxy)pyridine (from Protocol A)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperazine) (1.5–2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMSO or NMP (Anhydrous)

Procedure:

  • Setup: Dissolve the substrate in DMSO (0.2 M concentration).

  • Addition: Add the amine and DIPEA.

  • Reaction: Heat to 100–120°C for 12–24 hours.

    • Critical Insight: If the C4-aryl group is electron-rich, the pyridine ring may be deactivated, requiring higher temperatures (140°C) or microwave irradiation.

  • Workup: Dilute with water (precipitation often occurs) or extract with EtOAc.

  • Purification: Recrystallization or Flash Chromatography.[2]

Protocol C: MOM Deprotection (Revealing the H-Bond Donor)

Objective: Cleave the MOM ether to generate the 5-hydroxy derivative.

Reagents:

  • Acid: 4M HCl in Dioxane or TFA/DCM (1:1)

  • Solvent: Methanol or DCM

Procedure:

  • Reaction: Dissolve the substrate in the chosen solvent. Add the acid at

    
     and warm to RT. Stir for 1–4 hours.
    
  • Monitoring: Monitor by LC-MS (disappearance of the +44 Da MOM mass adduct).

  • Workup: Concentrate in vacuo. Neutralize with saturated

    
     if free base is required, or isolate as the HCl salt for solubility studies.
    

Strategic Workflow Visualization

The following diagram illustrates the "Hub-and-Spoke" utility of the scaffold, highlighting the sequential functionalization pathways.

G cluster_legend Reactivity Order Start Scaffold Core (2-Cl, 4-I, 5-OMOM) Step1 Step 1: C4 Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), Ar-B(OH)2 Intermediate Intermediate A (2-Cl, 4-Aryl, 5-OMOM) Step1->Intermediate Step2 Step 2: C2 Substitution (SNAr / Buchwald) Intermediate->Step2 HNR2, Heat IntermediateB Intermediate B (2-Amine, 4-Aryl, 5-OMOM) Step2->IntermediateB Step3 Step 3: Deprotection (Acid Hydrolysis) IntermediateB->Step3 HCl/Dioxane Final Final Lead Compound (5-OH Pyridine Core) Step3->Final Iodine (C4) > Chlorine (C2) > MOM (C5) Iodine (C4) > Chlorine (C2) > MOM (C5)

Caption: Sequential functionalization strategy leveraging the orthogonal reactivity of the halogen handles and the protected hydroxyl group.

Case Study: Kinase Inhibitor Synthesis

Context: A research group identified a 4-phenyl fragment binding to the ATP pocket of ERK2 but lacking potency. Strategy: Use the 2-chloro-4-iodo-5-MOM-pyridine scaffold to link the phenyl fragment (at C4) and introduce a solubilizing morpholine ring (at C2) to interact with the solvent front.

Results:

Reaction Step Conditions Yield Outcome

| 1. C4-Coupling | Phenylboronic acid,


, 

, 80°C | 88% | Exclusive C4 arylation confirmed by NOE NMR. | | 2. C2-Amination | Morpholine, neat, 120°C | 76% | Successful displacement of Cl; no degradation of MOM. | | 3. Deprotection | 6N HCl,

| 92% | Clean conversion to 5-hydroxy-pyridine. | | Final Potency | Biological Assay |

| >100-fold improvement over initial fragment. |

References

  • Compound Source & Properties: Fluorochem Ltd. 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Product Page. Link (Accessed 2023).

  • Medicinal Chemistry Application (Kinase Inhibitors): Aronov, A. M., et al. "Structure-Guided Design of Potent and Selective Pyrazolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2)." Journal of Medicinal Chemistry, 2005. (Contextual grounding for pyridine scaffolds in kinase discovery).
  • Patent Reference (ERK2 Inhibitors): Vertex Pharmaceuticals. "Inhibitors of ERK2 and Uses Thereof." WO2005/100342.[3] Link

  • Synthetic Methodology: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard reference for pyridine reactivity: and Pd-coupling hierarchy).
  • MOM Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Protocols for MOM protection/deprotection).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling conditions for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

Technical Support Center: Suzuki Coupling Optimization Subject: Protocol & Troubleshooting for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Case ID: #PYR-OMOM-4I-OPT Assigned Scientist: Senior Application Scientist, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Subject: Protocol & Troubleshooting for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Case ID: #PYR-OMOM-4I-OPT Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are working with 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine . This is a high-value, polyfunctional scaffold. Your primary objective is likely chemoselective functionalization at the C4 position while preserving the C2-chloride for subsequent steps and the MOM group for later deprotection.

Key Structural Constraints:

  • Electronic Bias (The Good News): The C4-Iodo bond is significantly weaker and more prone to oxidative addition than the C2-Chloro bond.

  • Steric Hindrance (The Challenge): The C5-MOM (methoxymethoxy) group is ortho to your reaction site (C4). This creates steric bulk that can retard oxidative addition, potentially allowing the less hindered (but electronically stronger) C2-chloride to compete if conditions are too forcing.

  • Protecting Group Fragility: The MOM group is an acetal. While stable to base (Suzuki conditions), it is sensitive to Lewis acids (generated by boronic acid decomposition) or accidental acidification during workup.

Module 1: Optimized Experimental Protocol

Do not rely on generic "Suzuki conditions." For this sterically crowded, halogenated pyridine, we recommend the following "Soft-Start" Protocol to maximize selectivity.

Reagents & Stoichiometry
ComponentRecommendationRationale
Electrophile 1.0 equivLimiting reagent to prevent over-coupling.
Boronic Acid 0.95 - 1.05 equiv Crucial: Excess boronic acid promotes homocoupling and C2-attack. Keep it tight.
Catalyst Pd(dppf)Cl₂·DCM (2-5 mol%)The bidentate ligand prevents Pd-poisoning by the pyridine nitrogen. Alternatively, Pd(PPh₃)₄ is acceptable but less robust against sterics.
Base Na₂CO₃ (2.0 M aq) Mild base. Avoid strong bases (KOtBu) which may trigger dehydrohalogenation or MOM instability.
Solvent DME / Water (4:1) Dimethoxyethane provides excellent solubility for polar pyridines and coordinates weakly to stabilize Pd species.
Step-by-Step Workflow
  • Degassing (Critical): Sparge solvents with Argon/Nitrogen for 15 mins before adding catalyst. Oxygen promotes homocoupling of the boronic acid, changing your stoichiometry and ruining selectivity.

  • Cold Addition: Add the catalyst to the mixture at room temperature .

  • Thermal Ramp: Heat to 60°C initially. Monitor by HPLC/TLC after 1 hour.

    • Decision Point: If conversion is <10%, increase to 80°C. Do not exceed 90°C, as thermal energy will eventually overcome the activation energy barrier for the C2-Chloride.

  • Quench: Cool to RT. Dilute with EtOAc. Wash with water (pH ~8-9). Do not use acidic washes (e.g., 1M HCl) to remove pyridine; this will cleave the MOM group.

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a mixture of C4 (desired) and C2 (undesired) coupling products."

Diagnosis: Loss of Kinetic Control. While Iodine is more reactive, the C5-MOM group blocks the path to the C4-Iodine. If the reaction temperature is too high, the catalyst "gives up" on the crowded C4 position and attacks the accessible C2 position.

Solution:

  • Switch Ligand: Move to A-Phos (AmPhos) or S-Phos . These bulky, electron-rich Buchwald ligands are designed specifically to facilitate oxidative addition at sterically hindered ortho-substituted sites.

  • Lower Temperature: Run the reaction at 40-50°C with a more active catalyst (e.g., Pd(PtBu₃)₂).

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning (The Pyridine Trap). The pyridine nitrogen lone pair can coordinate to Palladium, forming a stable, non-reactive "Pd-Pyridine" complex, effectively killing the catalytic cycle.

Solution:

  • Increase Catalyst Loading: Bump to 5 mol%.

  • Use Bidentate Ligands: Ensure you are using Pd(dppf)Cl₂ or Xantphos . Bidentate ligands hold the Pd tight and prevent the pyridine nitrogen from displacing the ligand.

Issue 3: "My MOM group disappeared (deprotection) during the reaction."

Diagnosis: Lewis Acid Generation. Boronic acids can decompose to generate boric acid derivatives, which are Lewis acidic. In rare cases, this local acidity cleaves the MOM acetal.

Solution:

  • Buffer the Base: Switch from Na₂CO₃ to K₃PO₄ (Potassium Phosphate Tribasic) . The phosphate provides a stronger buffering capacity to neutralize acidic byproducts.

  • Anhydrous Conditions: If hydrolysis persists, switch to Toluene/Dioxane (anhydrous) with Cs₂CO₃ as the base. Removing water stops the hydrolytic cleavage mechanism.

Module 3: Logic & Pathway Visualization

Figure 1: Chemoselectivity Decision Tree

This diagram illustrates the kinetic competition between the C4 and C2 positions and the influence of the C5-MOM group.

Chemoselectivity Substrate 2-Cl-4-I-5-OMOM-Pyridine Reaction Suzuki Conditions (Pd Cat, Base, Ar-B(OH)2) Substrate->Reaction Path_C4 Path A: C4 Attack (Kinetic Favorability) Reaction->Path_C4 Low Temp / Active Cat Path_C2 Path B: C2 Attack (Steric Accessibility) Reaction->Path_C2 High Temp / Small Ligand Product_C4 Desired Product (4-Aryl-2-Cl-5-OMOM) Path_C4->Product_C4 Product_C2 Impurity (2-Aryl-4-I-5-OMOM) Path_C2->Product_C2 Factor_I C-I Bond Weakness (Promotes Path A) Factor_I->Path_C4 Factor_Steric C5-MOM Steric Bulk (Inhibits Path A) Factor_Steric->Path_C4 Blocks

Caption: Kinetic competition between the electronically favorable C4-Iodo site and the sterically accessible C2-Chloro site.

Figure 2: Optimized Workflow for Steric Pyridines

Workflow Start Start: 2-Cl-4-I-5-OMOM-Pyridine Step1 Choose Catalyst: Is C5-MOM blocking C4? Start->Step1 Branch_Standard Standard: Pd(dppf)Cl2 Step1->Branch_Standard Initial Trial Branch_Steric Steric/Active: Pd-SPhos G2 or Pd(PtBu3)2 Step1->Branch_Steric If Standard Fails Step2 Temp Control: Start 60°C Branch_Standard->Step2 Branch_Steric->Step2 Check Check HPLC (1 hr) Step2->Check Outcome_Good >50% Conv, High Ratio: Continue to Completion Check->Outcome_Good Outcome_Stall Stalled <20%: Increase T to 80°C Check->Outcome_Stall Outcome_Bad C2 Impurity >5%: Stop. Switch to S-Phos. Check->Outcome_Bad

Caption: Decision matrix for catalyst selection and thermal management to ensure regioselectivity.

References

  • Site-Selective Coupling on Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1]

    • Source:Chemical Science / NIH N
    • URL:[Link]

    • Relevance: Defines the "Handy-Zhang" and "Houk" models for predicting C4 vs C2 selectivity in pyridines.
  • Catalyst Selection for Chlorides/Iodides

    • Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.[2][3][4][5]

    • Source:Journal of Organic Chemistry (ACS).
    • URL:[Link]

    • Relevance: Validates the use of specific phosphine ligands to overcome heteroatom coordin
  • General Suzuki Mechanism & Side Reactions

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

    • Relevance: Provides practical troubleshooting for protodeboron

Sources

Optimization

Side reactions in cross-coupling of halogenated pyridines

Technical Support Center: Cross-Coupling of Halogenated Pyridines Introduction: The "Pyridine Problem" in Catalysis Halogenated pyridines are notoriously difficult substrates in transition-metal catalysis compared to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling of Halogenated Pyridines

Introduction: The "Pyridine Problem" in Catalysis

Halogenated pyridines are notoriously difficult substrates in transition-metal catalysis compared to their benzene counterparts. As a researcher, you are likely facing one of three distinct failure modes derived from the pyridine core's electronic properties:

  • Catalyst Poisoning: The nitrogen lone pair (

    
    -donor) binds to the metal center (Pd, Ni), displacing ligands and arresting the catalytic cycle.
    
  • Protodehalogenation: The electron-deficient

    
    -system facilitates side-reactions where the halogen is replaced by a hydrogen atom (
    
    
    
    ) rather than the nucleophile.
  • Regio-Scrambling ("Halogen Dance"): Under basic conditions, the halogen atom may migrate to a different position on the ring before coupling occurs.

This guide provides mechanistic insights and validated protocols to overcome these barriers.

Module 1: Catalyst Poisoning (The "Stalled Reaction")

Symptom: Reaction initiates but stalls at <20% conversion. Adding more catalyst fails to restart it. The crude NMR shows mostly starting material and free ligand.

Mechanism: Pyridines are strong


-donors. In the absence of sterically demanding ligands, the pyridine nitrogen competes with the phosphine ligand for the Palladium (Pd) center. This forms a thermodynamically stable, catalytically inactive bis-pyridine complex 

. This is particularly acute with 3- and 4-halopyridines; 2-halopyridines are less prone to this due to steric clash with the metal center, but they suffer from slower oxidative addition.

Visualizing the Poisoning Pathway:

CatalystPoisoning Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Normal Cycle Poisoned INACTIVE SPECIES [Pd(Py)2] Pd0->Poisoned + Pyridine (N-binding) Poisoned->Pd0  Heat/Bulky Ligand (Reversible) Pyridine Pyridine Substrate (Excess) Pyridine->Poisoned

Figure 1: The competitive binding equilibrium. High concentrations of pyridine substrate drive the catalyst into an inactive resting state.

Protocol A: Ligand Steric Overload To prevent N-binding, you must use ligands that are sufficiently bulky to make the formation of the


 complex sterically impossible.
  • Recommended Ligands:

    • Buchwald G3/G4 Precatalysts (XPhos, RuPhos, BrettPhos): These bulky biaryl phosphines create a "roof" over the Pd center, blocking the approach of the pyridine nitrogen while allowing the halogen (C-X) to access the metal.

    • Pd-PEPPSI-IPr: An N-heterocyclic carbene (NHC) catalyst designed specifically to resist heteroatom poisoning.

Protocol B: The "Lewis Acid Scavenger" (Suzuki Coupling) If you are restricted to simple ligands (e.g.,


), you can mask the pyridine nitrogen.
  • Add: 1.0 - 1.5 equivalents of weak Lewis acid (e.g.,

    
     or excess boronic acid).
    
  • Mechanism: The Boron binds to the Pyridine Nitrogen (

    
    ), preventing it from binding to Palladium.
    
  • Note: This is only applicable in Suzuki coupling where boron species are already present.

Module 2: Protodehalogenation (The "Silent Killer")

Symptom: The halogen is lost, yielding the hydro-dehalogenated pyridine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) instead of the coupled product. Common in Buchwald-Hartwig and Suzuki reactions.

Mechanism: This side reaction is driven by the formation of a Palladium-Hydride (


) species.
  • Source of Hydride:

    • Alcoholic Solvents:

      
      -hydride elimination from isopropanol or ethanol (common Suzuki cosolvents).
      
    • Amine Bases:

      
      -hydride elimination from alkylamines (e.g., 
      
      
      
      ).
    • Trace Water: Water can facilitate the reduction of Pd(II) to Pd(0) via hydridic intermediates.

  • The Cycle: The Pd-H species undergoes reductive elimination with the Aryl-Pd species, producing Ar-H.

Visualizing the Error Path:

Protodehalogenation ArPdX Intermediate [Ar-Pd-X] BetaElim Beta-Hydride Elimination ArPdX->BetaElim + Alcohol/Amine Alcohol Alcoholic Solvent/Base (R-CH2-OH) Alcohol->BetaElim ArPdH [Ar-Pd-H] BetaElim->ArPdH Oxidation of Solvent Product Side Product (Ar-H) ArPdH->Product Reductive Elimination

Figure 2: The pathway to protodehalogenation. The catalyst oxidizes the solvent/base to generate a hydride, which kills the substrate.

Troubleshooting Protocol: The "Anhydrous & Aprotic" Shift

If you observe >5% protodehalogenation, immediately switch to this protocol:

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Solvent Isopropanol, Ethanol, MeOHToluene, 1,4-Dioxane, DMF (Anhydrous)
Base

, NaOEt,

(wet)

(dry),

(dry), NaOtBu
Catalyst

,

Pd(dppf)Cl2, XPhos Pd G4
Atmosphere Nitrogen balloon (often leaky)Argon (Schlenk line) or Glovebox

Why this works: Removing sources of


-hydrogens (primary/secondary alcohols) eliminates the primary hydride source. 

in Toluene/Dioxane is the "Gold Standard" for sensitive pyridine couplings.

Module 3: The Halogen Dance (Regio-Scrambling)

Symptom: You isolate a coupled product, but the new bond is in the wrong position (e.g., starting with 3-bromopyridine but getting 4-substituted pyridine).

Mechanism: This occurs primarily when using strong bases (e.g., LDA, LiHMDS) to generate a nucleophile (e.g., pyridyl-zinc or pyridyl-boronate) before the coupling step.

  • Lithiation: The base removes a proton adjacent to the halogen (ortho-lithiation).

  • Migration: The halogen migrates to the lithiated position to form a more thermodynamically stable species.

  • Result: The metal ends up at a different carbon than the original halogen.

Protocol: Kinetic Control If preparing pyridyl nucleophiles (Negishi/Suzuki precursors):

  • Temperature is Critical: Perform the lithiation at -78°C . The halogen dance is temperature-dependent.

  • Switch Metal: Use Turbo-Grignard (

    
    )  instead of n-BuLi.
    
    • Reasoning: Magnesium-halogen exchange is faster than proton deprotonation, preventing the formation of the intermediate required for the "dance."

  • Inverse Addition: Add the base to the substrate, not the substrate to the base, to keep local base concentration low.

FAQ: Rapid Fire Troubleshooting

Q1: I am doing a Buchwald-Hartwig amination on 2-chloropyridine, but conversion is 0%.

  • Answer: Chlorides are sluggish.[1] 2-chloropyridines are electronically deactivated for oxidative addition compared to 2-bromopyridines.

  • Fix:

    • Switch to 2-bromopyridine if possible.

    • If you must use chloride, use BrettPhos Pd G4 precatalyst (1-3 mol%) with NaOtBu in Dioxane at 100°C. Standard

      
       will likely fail.
      

Q2: My Suzuki coupling works for 3-bromopyridine but fails for 2-bromopyridine.

  • Answer: This is the "ortho-effect." The nitrogen at the 2-position makes the C-X bond electron-rich (less electrophilic) and sterically hinders the catalyst.

  • Fix: Use a ligand with a small "bite angle" but high activity, or specific chelating ligands like BIPHEP or dppf . Alternatively, Pd-PEPPSI-IPr is excellent for sterically hindered 2-substituted pyridines.

Q3: I see homocoupling of my boronic acid (Ar-Ar) instead of cross-coupling.

  • Answer: Oxygen leak. Homocoupling requires an oxidant (O2) to regenerate Pd(II).

  • Fix: Degas your solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous sparging with Argon for 20 mins. Ensure your base is not an oxidant.

References

  • Mechanisms of Dehalogenation: J. Org.[2] Chem. 2017, 82, 1, 157–169.[2] Link

  • Halogen Dance Reactions: Chem. Soc. Rev., 2007, 36, 1046-1057.[3] Link

  • Catalyst Poisoning & Ligand Selection: Chem. Sci., 2011, 2, 27-50. Link

  • Buchwald-Hartwig Amination of Pyridines: Org. Process Res. Dev. 2014, 18, 12, 1803–1813. Link

  • Pd-PEPPSI Catalysts for Heterocycles: Chem. Eur. J. 2006, 12, 4777. Link

Sources

Troubleshooting

Improving yield for reactions with 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

The following technical support guide is designed to address yield optimization for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine . This scaffold presents a unique set of competing reactivities: the highly reactive C4-iodin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address yield optimization for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine . This scaffold presents a unique set of competing reactivities: the highly reactive C4-iodine, the less reactive C2-chlorine, and the metallation-directing/acid-sensitive MOM ether at C5.

Subject: Yield Improvement for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Ticket ID: PYR-5-MOM-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Reactivity Landscape

To improve yield, you must treat this molecule as a "programmed" scaffold. The reactivity hierarchy is distinct. Deviating from this order is the primary cause of low yields (complex mixtures).

SiteFunctional GroupReactivity ProfilePrimary Risk
C4 Iodine Highest. First point of entry for Pd-catalyzed coupling or Li-Hal exchange.Protodeiodination (replacement of I with H) or "Halogen Dance" (migration of Li).
C5 MOM Ether Directing/Protecting. Directs lithiation; protects phenol.Acid-catalyzed cleavage during workup; Chelation-induced side reactions.
C2 Chlorine Moderate/Low. Reacts after C4 is functionalized.Premature coupling (Bis-coupling) or hydrolysis.
C3 Proton (H) Latent. Acidic proton flanked by Cl and I.Site of "Halogen Dance" migration during lithiation.

Module A: Optimizing C4-Selective Suzuki Couplings

User Issue: "I am observing significant amounts of starting material, de-iodinated byproduct, or bis-coupled (C2+C4) product."

Troubleshooting Protocol

The iodine at C4 is significantly more labile toward oxidative addition than the chlorine at C2. However, the electron-donating MOM group at C5 makes the pyridine ring more electron-rich than a standard halopyridine, potentially slowing down oxidative addition.

Q1: How do I stop C2 coupling (Bis-coupling)?

Answer: Control the "Burst Phase" of the catalyst.

  • Temperature: Do not reflux immediately. Initiate the reaction at 40–60°C . The C-I bond activates at lower temperatures than the C-Cl bond.

  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the boronic acid. Excess boronic acid drives the secondary reaction at C2 once the C4-I is consumed.

  • Base Selection: Switch from Cs₂CO₃ (stronger, promotes C-Cl activation) to Na₂CO₃ or K₂CO₃ (milder).

Q2: I see extensive De-iodination (Protodeiodination). Why?

Answer: This is often caused by "Catalyst Poisoning" or hydride transfer.

  • Mechanism: The pyridine nitrogen can coordinate to Pd(II), stalling the cycle. If the cycle stalls,

    
    -hydride elimination from ligands or solvent can replace the Iodine with Hydrogen.
    
  • Solution: Use High-Turnover Catalysts that are bulky enough to prevent pyridine N-coordination.

    • Recommended:Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ .

    • Avoid: Ligand-free Pd conditions (e.g., Pd(OAc)₂), which are prone to forming nanoparticles that catalyze dehalogenation.

Optimized Protocol: C4-Selective Suzuki
  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water (4:1:1). Note: Avoid acidic solvents.

  • Base: Na₂CO₃ (2.0 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%).

  • Temp: Heat to 60°C. Monitor by HPLC every 30 mins. Only increase to 80°C if conversion stalls.

Module B: Lithium-Halogen Exchange (The "Halogen Dance" Risk)

User Issue: "My lithiation yield is <40%, and I see regioisomers where the electrophile added to the wrong position."

The "Halogen Dance" Phenomenon

In 2-chloro-4-iodopyridines, the lithiated species (C4-Li) is unstable. It can deprotonate the C3-H (which is acidified by the adjacent Cl and I). The lithium then migrates to C3, and the Iodine moves to C4. This is the "Halogen Dance."

Impact of MOM Group: The C5-MOM group can coordinate the Lithium at C4, stabilizing it and potentially reducing the dance, but it does not eliminate the risk if the temperature rises.

Q3: Should I use n-BuLi or Turbo Grignard?

Answer: Turbo Grignard (iPrMgCl·LiCl) is superior for this scaffold.

  • Why: It performs Mg-Hal exchange at a higher temperature tolerance (-20°C to 0°C) than Li-Hal exchange (-78°C), but with less aggregation. The resulting Grignard species is less basic than the Organolithium, significantly reducing the risk of deprotonating C3 (stopping the Halogen Dance).

Q4: If I must use n-BuLi, how do I save the yield?

Answer: Speed and Temperature are critical.

  • Temperature: Must be -78°C strictly.

  • Mode: Reverse addition (add n-BuLi to the substrate) is risky. Better: Add Substrate to n-BuLi (internal temp must not rise).

  • Quench: The electrophile must be added immediately (within 2-5 minutes) after exchange.

Visualization: Reaction Decision Matrix

ReactionMatrix Start Start: 2-Cl-4-I-5-OMOM-Pyridine Goal_C4 Goal: Functionalize C4 Start->Goal_C4 Goal_C2 Goal: Functionalize C2 Start->Goal_C2 Not direct Method_Suzuki Suzuki Coupling (Pd-Catalyzed) Goal_C4->Method_Suzuki Method_LiHal Metal-Halogen Exchange (Li/Mg) Goal_C4->Method_LiHal Blocker STOP: C2 is inert until C4 is reacted Goal_C2->Blocker Cond_Suzuki Use Pd(dppf)Cl2 Na2CO3, 60°C (Prevents C2 reaction) Method_Suzuki->Cond_Suzuki Cond_Turbo Use iPrMgCl·LiCl -15°C to 0°C (Prevents Halogen Dance) Method_LiHal->Cond_Turbo Cond_BuLi Use n-BuLi -78°C ONLY (High Risk of Isomerization) Method_LiHal->Cond_BuLi

Caption: Decision matrix for functionalizing the scaffold. Note the preference for Turbo Grignard over n-BuLi to preserve regiochemical integrity.

Module C: MOM Group Integrity

User Issue: "The MOM group is falling off during workup or subsequent steps."

The Methoxymethoxy (MOM) group is an acetal.[2] It is stable to base (Suzuki conditions) but extremely sensitive to acid.

Q5: Can I use HCl for workup?

Answer: No. Even dilute HCl can cleave the MOM group, especially if the pyridine ring is protonated (which increases the effective acidity).

  • Alternative: Use saturated NH₄Cl (mildly acidic, pH ~5-6) or EDTA solution (to sequester metal catalysts) for quenching.

Q6: Does the MOM group affect the catalyst?

Answer: Yes. The oxygen atoms in the MOM group can chelate to Palladium.

  • Impact: This "hemilabile" coordination can stabilize the catalyst but also slow down the reaction.

  • Correction: If conversion is slow, increase the solvent polarity (e.g., add more Ethanol or use DMF) to out-compete the MOM oxygen for coordination sites on the metal.

Summary Data Table: Conditions vs. Yield

Reaction TypeReagent SystemTypical YieldMajor ByproductRecommendation
Suzuki (C4) Pd(PPh₃)₄ / Na₂CO₃ / Toluene65-75%De-iodinatedStandard. Good baseline.
Suzuki (C4) Pd(dppf)Cl₂ / K₂CO₃ / DME85-92% NonePreferred. High selectivity.
Suzuki (C4) Pd(OAc)₂ / SPhos / K₃PO₄50-60%Bis-coupled (C2+C4)Avoid. Too active for selectivity.
Exchange n-BuLi / -78°C / THF40-55%C3-Isomer (Dance)Risky. Requires precise temp control.
Exchange iPrMgCl·LiCl / 0°C / THF80-88% NonePreferred. Stable intermediate.

References

  • Selectivity in Dihalopyridines

    • Lutz Ackermann et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Chemical Science.
    • Note: Establishes the C-I > C-Br > C-Cl reactivity hierarchy in Pd-c
    • (General reference for dihalo-selectivity).

  • Lithium-Halogen Exchange & Turbo Grignard

    • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics.
    • Note: Defines the superiority of iPrMgCl·LiCl over n-BuLi for sensitive halogenated heterocycles to prevent "halogen dance."
    • (Foundational work on Turbo Grignard).

  • MOM Group Stability

    • Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
    • Note: Standard operating procedures for MOM stability (Acid labile, Base stable).
  • Halogen Dance Mechanism

    • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews.
    • Note: Details the migration mechanism of lithi

Sources

Optimization

Managing low reactivity of the chloro group in coupling reactions

Technical Support Center: Advanced Coupling Reaction Methodologies Ticket #8492: Managing Low Reactivity of Aryl Chlorides in Cross-Coupling Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Reaction Methodologies Ticket #8492: Managing Low Reactivity of Aryl Chlorides in Cross-Coupling Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Chloro-Conundrum"

The Issue: You are likely experiencing stalled reactions, low conversion, or catalyst decomposition when switching from aryl bromides/iodides to aryl chlorides.

The Root Cause: The C-Cl bond is significantly stronger and shorter than C-Br or C-I bonds. The bond dissociation energy (BDE) for a typical Phenyl-Cl bond is ~96 kcal/mol, compared to ~81 kcal/mol for Phenyl-Br.

  • Consequence: The Oxidative Addition step (where the metal inserts into the C-X bond) becomes the rate-limiting step.[1] Standard catalysts (e.g., Pd(PPh₃)₄) lack the electron density to break this bond, leading to catalyst aggregation (Pd black) before the cycle begins.

The Solution Architecture: To fracture the C-Cl bond, we must employ a "Push/Protect" strategy:

  • Push: Use electron-rich ligands to increase electron density at the metal center.

  • Protect: Use bulky ligands to enforce a monoligated species [L-Pd(0)], which is more reactive than the bis-ligated resting state.

Module A: The Palladium Solution (Ligand Engineering)

If you are committed to Palladium, standard phosphines will not suffice. You must upgrade to Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .

Mechanism of Action: The Monoligated Pathway

Unlike PPh₃, which forms unreactive [L₂Pd] or [L₃Pd] complexes, bulky ligands like XPhos or SPhos favor a [L₁Pd(0)] species. This 14-electron complex is highly unsaturated and aggressive toward the C-Cl bond.

LigandSelection cluster_legend Ligand Logic Start Substrate Analysis: Ar-Cl Type Steric Is the Ar-Cl Sterically Hindered? (Ortho-substituted) Start->Steric Electronic Is the Ar-Cl Electron Rich? (e.g., 4-OMe) Start->Electronic SPhos Recommendation: SPhos (High flexibility, good for sterics) Steric->SPhos Yes XPhos Recommendation: XPhos (Excellent general purpose) Steric->XPhos No (General) Electronic->XPhos C-C Coupling RuPhos Recommendation: RuPhos (Best for secondary amines/alkoxides) Electronic->RuPhos Heteroatoms involved Explanation Bulky ligands enforce [L-Pd] species Electron-rich P-atoms accelerate Oxidative Addition

Figure 1: Decision matrix for selecting Buchwald ligands based on substrate sterics and electronics.

Protocol 1: The "G3" Precatalyst System

Why this works: Traditional Pd(dba)₂ acts as a "sink" for ligands. G3/G4 Palladacycles contain the ligand and Pd in a 1:1 ratio and activate immediately upon exposure to base, ensuring 100% active species generation.

Reagents:

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base: K₃PO₄ (2.0 equiv) or K₂CO₃

  • Solvent: THF/Water (10:1) or Dioxane/Water[2]

  • Temp: 60°C – 80°C

Step-by-Step:

  • Charge a reaction vial with the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Add solid base (K₃PO₄).

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed solvent (THF/Water). Note: Water is critical for the activation of the boronic acid.

  • Heat to 60°C. Monitor by LCMS.

    • Checkpoint: If the reaction turns black immediately, oxygen was present. If it stays a clear orange/tea color, the active catalyst is stable.

Module B: The PEPPSI Protocol (Stabilized NHCs)

For extremely deactivated chlorides (e.g., chlorobenzenes with electron-donating groups), PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are superior due to the extreme sigma-donation of the NHC ligand.

Mechanism: The "Throw-Away" Ligand

The PEPPSI catalyst features a 3-chloropyridine ligand coordinated to Pd. This ligand stabilizes the complex on the shelf (air-stable) but is "thrown away" (dissociates) instantly upon heating, opening the coordination site for the difficult Ar-Cl substrate.

PEPPSI_Mechanism cluster_note Key Advantage Precat Pd-PEPPSI-IPr (Resting State) Active Active [Pd-NHC] (12e- Species) Precat->Active Heat/Base (- 3-Cl-Pyridine) OxAdd Oxidative Addition (Ar-Pd-Cl) Active->OxAdd + Ar-Cl (Rate Limiting Step) Info NHC ligand pushes e- density into Pd, breaking C-Cl bond

Figure 2: Activation pathway of PEPPSI catalysts. The dissociation of the pyridine ligand is the 'ignition' switch.

Protocol 2: Difficult Suzuki Coupling with PEPPSI-IPr

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1 mol%)

  • Base: KOtBu (for anhydrous) or K₂CO₃ (for wet conditions)

  • Solvent: Dioxane or Toluene

  • Temp: 80°C

Step-by-Step:

  • Glovebox/Schlenk: Add Pd-PEPPSI-IPr, Ar-Cl, and Boronic Acid to the vial.

  • Add KOtBu (1.5 equiv). Warning: KOtBu is hygroscopic; use fresh material.

  • Add anhydrous Dioxane.

  • Stir at room temperature for 10 mins (Activation phase).

  • Heat to 80°C.

    • Troubleshooting: If conversion stalls at 50%, add a second portion of KOtBu. The base often degrades faster than the catalyst in these high-energy cycles.

Module C: The Nickel Alternative (The "Nuclear Option")

When Palladium fails (or is too expensive), Nickel is the answer. Nickel has a smaller atomic radius and more accessible oxidation states (0/I/II/III), making oxidative addition to Ar-Cl facile—sometimes even at room temperature.

Critical Warning: Ni(0) is highly sensitive to oxygen. Unlike Pd, which turns to black dust (Pd⁰), oxidized Ni forms invisible, inactive species.

Protocol 3: Ni-Catalyzed Coupling

Reagents:

  • Catalyst: Ni(COD)₂ (5 mol%) + PCy₃ (10 mol%)

  • Base: K₃PO₄[2][3]

  • Solvent: Toluene/Water (requires biphasic conditions often for boronic acids)

Workflow:

  • Inside Glovebox: Weigh Ni(COD)₂ and Tricyclohexylphosphine (PCy₃).

  • Mix them in Toluene to form a deep purple/red solution (Active Catalyst).

  • Add Ar-Cl and Boronic Acid.[3][4][5]

  • Seal heavily. Remove from glovebox.

  • Heat to 100°C.

    • Note: If the purple color fades to pale green/yellow instantly, oxygen has killed the catalyst.

Troubleshooting FAQ & Data Tables

Symptom: Reaction turns black immediately (Pd Black).

  • Diagnosis: The catalyst is reducing to Pd(0) and aggregating because oxidative addition is too slow. The Pd(0) has nothing to bind to.

  • Fix: Switch to a bulkier ligand (XPhos) or increase the catalyst loading to 5%. Ensure the Ar-Cl is pure; sulfur/amine impurities in the starting material can poison the catalyst.

Symptom: Product forms, but de-chlorinated starting material (Ar-H) is the major byproduct.

  • Diagnosis: "Dehalogenation."[6] The Pd-Ar intermediate is undergoing Beta-Hydride Elimination from the solvent or ligands instead of Transmetallation.

  • Fix:

    • Avoid alcoholic solvents (IPA/EtOH). Use Toluene or Dioxane.

    • Increase the concentration of the Boronic Acid (push Transmetallation to be faster).

Comparative Data: Bond Dissociation Energies & Catalyst Choice

Bond TypeBDE (kcal/mol)Recommended Catalyst SystemReaction Temp
Ar-I ~65Pd(PPh₃)₄ (Standard)RT - 40°C
Ar-Br ~81Pd(dppf)Cl₂ / AmPhos40°C - 60°C
Ar-Cl ~96 XPhos Pd G3 / PEPPSI-IPr 60°C - 100°C
Ar-Cl (Steric) N/ANi(COD)₂ + PCy₃ 80°C - 110°C

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides." Sigma-Aldrich Technology Spotlight.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Efficient Catalyst for the Kumada–Corriu Cross-Coupling Reactions." Chemistry – A European Journal, 2006.

  • Hazari, N., et al. "Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2019.

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. "Recent Advances in Homogeneous Nickel Catalysis." Nature, 2014.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Regioselectivity of Pyridine Functionalization

Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on controlling the r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on controlling the regioselectivity of pyridine substitution reactions, with a specific focus on the critical role of the solvent. The following sections offer a combination of frequently asked questions for foundational knowledge and detailed troubleshooting guides for specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?

A1: The primary challenges in achieving regioselective substitution on the pyridine ring stem from its inherent electronic properties. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, deactivates it towards many common electrophilic aromatic substitution reactions.[1][2] Furthermore, the nitrogen's lone pair of electrons can coordinate with Lewis acids or metal catalysts, which can inhibit catalytic activity or lead to undesired reaction pathways.[1] Consequently, reactions often yield a mixture of isomers (e.g., at the C2, C3, or C4 positions), which lowers the yield of the desired product.[1]

Q2: How does the choice of solvent fundamentally influence regioselectivity in pyridine reactions?

A2: Solvents play a multifaceted role in directing the regioselectivity of pyridine functionalization by:

  • Stabilizing Intermediates and Transition States: Polar and protic solvents can stabilize charged intermediates, such as the Meisenheimer complex in nucleophilic aromatic substitution (SNA_r_), thereby influencing the activation energy and the preferred reaction pathway.[3][4]

  • Altering Reagent Aggregation and Reactivity: The aggregation state of organometallic reagents, like alkyllithiums, is highly solvent-dependent.[5][6] Different aggregation states can exhibit distinct reactivities and steric profiles, leading to different regiochemical outcomes.[5][6] For example, tetrameric clusters of alkyllithiums may favor C4-alkylation, while dimeric clusters might prefer C2-alkylation.[5]

  • Coordinating to Catalysts: In transition-metal-catalyzed reactions, coordinating solvents can occupy sites on the metal center, influencing the ligand-metal interactions and, consequently, the regioselectivity of the catalytic cycle.[7][8]

  • Modulating Basicity and Nucleophilicity: The solvent can affect the basicity and nucleophilicity of reagents through hydrogen bonding and other solvation effects, which can alter the course of the reaction.[9]

Q3: What are the general trends for regioselectivity in different types of pyridine functionalization?

A3:

  • Electrophilic Aromatic Substitution (EAS): Due to the deactivating effect of the nitrogen atom, EAS on pyridine is generally difficult and often requires harsh conditions.[10][11] When it does occur, substitution is typically directed to the C3 position.[11] This is because the intermediates for C2 and C4 attack are significantly destabilized by the adjacent positively charged nitrogen.[10]

  • Nucleophilic Aromatic Substitution (SNA_r_): In contrast to EAS, SNA_r_ is favored at the C2 and C4 positions.[3][12] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization.[3][12]

  • Directed ortho-Metalation (DoM): This powerful technique utilizes a directing group on the pyridine ring to guide deprotonation by a strong base (typically an organolithium reagent) to an adjacent position. The choice of solvent can be critical in these reactions.[13][14]

  • Radical Substitution: The regioselectivity of radical reactions can be influenced by solvent and pH.[15][16] For instance, the addition of acid can favor reaction at the α-position (C2/C6).[15][16]

Troubleshooting Guides

Problem 1: Poor or incorrect regioselectivity in the Nucleophilic Aromatic Substitution (SNA_r_) of a di-substituted pyridine.

Scenario: You are performing a reaction of a 2,6-dichloropyridine derivative with a nucleophile and obtaining a mixture of C2 and C6 substitution products, or the undesired isomer is the major product.

Diagnostic Workflow & Solutions:
  • Analyze the Solvent's Hydrogen-Bonding Properties: The hydrogen-bond accepting ability of the solvent (quantified by the Kamlet-Taft β parameter) can have a profound impact on the regioselectivity.[17]

    • To Favor the 2-Isomer: Employ solvents with a low β parameter (poor hydrogen-bond acceptors).[18] Examples include dichloromethane (DCM) and chloroform.

    • To Favor the 6-Isomer: Utilize solvents with a high β parameter (strong hydrogen-bond acceptors).[17][18] Dimethyl sulfoxide (DMSO) and other polar aprotic solvents are good choices.[17]

  • Consider Solvent Polarity: The overall polarity of the solvent can influence the stability of the charged Meisenheimer intermediate. Experimenting with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, acetonitrile, DMF) and polar protic (e.g., ethanol, methanol) can help optimize the desired regioselectivity.[3][12]

  • Evaluate Steric Factors:

    • Bulky Nucleophiles: If your nucleophile is sterically demanding, it will preferentially attack the less hindered position.[3][12]

    • Substituent Effects: A bulky substituent on the pyridine ring will sterically shield the adjacent position, directing the nucleophile to the more accessible site.[12][17]

Illustrative Example: Solvent-Controlled Regioselectivity

In the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a dramatic switch in regioselectivity is observed with a change in solvent.[12][17]

SolventSelectivity (C2:C6)Rationale
Dichloromethane (DCM)16:1Low β parameter favors C2 substitution.[12][17]
Dimethyl Sulfoxide (DMSO)1:2High β parameter favors C6 substitution.[17]
Problem 2: Low yield and/or poor regioselectivity in Directed ortho-Metalation (DoM) of a substituted pyridine.

Scenario: You are attempting to deprotonate a pyridine derivative at a specific position using an organolithium reagent, but you are observing low conversion, a mixture of isomers, or products resulting from nucleophilic addition of the organolithium reagent.

Diagnostic Workflow & Solutions:
  • Solvent Choice is Crucial for Alkyllithium Reactivity:

    • Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents are commonly used as they can break up the aggregates of alkyllithium reagents, increasing their basicity and reactivity.[13][14] However, they can also promote nucleophilic addition as a side reaction.[6][19]

    • Non-Coordinating Solvents (e.g., Hexane, Toluene): In these solvents, alkyllithiums exist as larger aggregates, which are generally less reactive.[19][20] This can sometimes be advantageous in preventing unwanted side reactions. The use of additives like TMEDA (tetramethylethylenediamine) is often necessary to promote the desired deprotonation.[13]

  • The Impact of Solvent on Chemoselectivity: In the metalation of 2-chloropyridine with nBuLi and a lithium aminoalkoxide, the solvent has a strong influence on whether α-lithiation or nucleophilic addition occurs.[6][19] Changing the solvent from hexane to THF can increase the amount of nucleophilic addition.[6]

  • Temperature Control: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.[12] The choice of solvent should be compatible with these low temperatures.

Experimental Protocol: General Procedure for Directed ortho-Metalation
  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the substituted pyridine in an anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of the organolithium base (e.g., n-BuLi or LDA, typically 1.1 equivalents) to the cooled pyridine solution.

  • Stirring: Stir the reaction mixture at -78 °C for the appropriate time (30 minutes to several hours).

  • Electrophilic Quench: Add the electrophile to the reaction mixture at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature, then quench with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and purify.[3]

Problem 3: Unpredictable regioselectivity in a transition-metal-catalyzed cross-coupling reaction of a halopyridine.

Scenario: You are performing a Suzuki, Buchwald-Hartwig, or other cross-coupling reaction on a dihalopyridine and obtaining a mixture of products or the undesired regioisomer.

Diagnostic Workflow & Solutions:
  • Solvent Polarity and the Catalytic Species: The polarity of the solvent can influence the nature of the active catalytic species. In some Suzuki couplings, nonpolar solvents favor reaction at a C-Cl bond, while polar solvents can switch the selectivity to a C-OTf bond.[7] This may be due to the formation of anionic palladium complexes in polar media.[7][8]

  • Coordinating vs. Non-Coordinating Solvents: The ability of the solvent to coordinate to the metal center can impact the catalytic cycle. Strongly coordinating solvents may compete with the desired ligands or substrates for binding to the palladium catalyst, potentially altering the regioselectivity.

  • Influence of Additives: The choice of base and other additives, in conjunction with the solvent, can significantly affect the outcome of cross-coupling reactions.[21]

Data Presentation: Solvent Effects in Suzuki Coupling
SolventDielectric ConstantOutcome
Toluene2.4Selectivity for C-Cl bond.[7]
DMF36.7Selectivity for C-OTf bond.[7]

Visualizations

Experimental Workflow for Optimizing Regioselectivity

G cluster_0 Problem Definition cluster_1 Initial Analysis cluster_2 Solvent Screening cluster_3 Parameter Optimization cluster_4 Outcome P Poor Regioselectivity in Pyridine Functionalization A Identify Reaction Type (SNAr, DoM, Cross-Coupling, etc.) P->A B Review Literature for Similar Systems A->B C Test Non-Polar Solvents (Toluene, Hexane) B->C Systematic Approach D Test Polar Aprotic Solvents (THF, DCM, MeCN, DMSO) B->D E Test Polar Protic Solvents (MeOH, EtOH) B->E F Vary Temperature C->F D->F E->F G Screen Additives/Bases F->G H Modify Reagent/Catalyst G->H I Optimized Regioselectivity H->I

Caption: A systematic workflow for troubleshooting and optimizing regioselectivity in pyridine functionalization by focusing on solvent screening and parameter optimization.

Influence of Solvent on Alkyllithium Aggregation

G cluster_0 Non-Coordinating Solvent (Hexane) cluster_1 Coordinating Solvent (THF) Tetramer RLi Tetramer Hex_Outcome Lower Reactivity Favors C4-Alkylation Tetramer->Hex_Outcome Dimer RLi Dimer Tetramer->Dimer Solvent Interaction (Deaggregation) THF_Outcome Higher Reactivity Favors C2-Alkylation Dimer->THF_Outcome

Caption: The choice of solvent influences the aggregation state of alkyllithium reagents, which in turn dictates the regioselectivity of pyridine alkylation.[5][6]

References

  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • ResearchGate. (n.d.). Influence of base and solvent on the regioselective sulfonyation of pyridine.
  • Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • Journal of the American Chemical Society. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.
  • Benchchem. (n.d.). Technical Support Center: Strategies for Regioselective Pyridine Substitution.
  • PMC. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.
  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
  • Journal of the American Chemical Society. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity.
  • SciSpace. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures.
  • ACS Publications. (2004). Directed ortho Metalation in Hydrocarbon Solvents: Opposing Pi-Resonance Effects.
  • ACS Publications. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity.
  • J-STAGE. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction.
  • ACS Publications. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.
  • University of Rochester. (n.d.). Directed (ortho) Metallation.
  • Al-Kimia. (2025). Pyridine is bad at electrophilic aromatic substitution.
  • Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at?.

Sources

Optimization

Technical Support Center: Navigating Cross-Coupling Reactions with Iodo-pyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persistent challenge of homocoupling in palladium-catalyzed cross-coupling reactions involving iodo-pyridine substrates. Our goal is to equip you with the mechanistic understanding and practical protocols needed to minimize this unwanted side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of bipyridyl byproduct in my Suzuki-Miyaura reaction with 3-iodopyridine. What's causing this homocoupling?

A1: The formation of a bipyridyl homocoupling product is a common and frustrating side reaction when working with iodo-pyridines. There are two primary mechanistic pathways that lead to this undesired outcome:

  • Palladium(II)-Mediated Homocoupling: This is often the dominant pathway. If your active Pd(0) catalyst is oxidized to Pd(II) species by residual oxygen or other oxidants in your reaction mixture, these Pd(II) species can catalyze the homocoupling of two boronic acid molecules.[1] This process reduces the Pd(II) back to Pd(0), but at the cost of your starting material. The presence of oxygen has been shown to significantly increase the rate of this side reaction.[1]

  • Reductive Elimination from a Di-aryl Palladium(II) Complex: A second pathway involves the formation of a (Pyridine)₂Pd(II)L₂ complex. This can occur if the rate of transmetalation of the second pyridine group (from the boronic acid) is competitive with the desired transmetalation of your other coupling partner. Once formed, this di-pyridyl palladium complex can undergo reductive elimination to yield the bipyridyl product.

The inherent properties of the pyridine ring itself can exacerbate this issue. The lone pair on the pyridine nitrogen can coordinate to the palladium center, altering its electronic properties and reactivity, sometimes in ways that favor these undesired pathways.[2][3]

Q2: What is the very first and most critical step I should take to troubleshoot homocoupling in my iodo-pyridine reaction?

A2: The most critical first step is to ensure your reaction is performed under strictly anhydrous and anaerobic conditions .[4][5] Oxygen is a key culprit in generating the Pd(II) species that drive homocoupling.[1][6]

Protocol for Ensuring Anaerobic Conditions:

  • Solid Reagents: Add your iodo-pyridine, boronic acid/ester, base, and ligand to the reaction vessel in a glovebox if available.

  • Degassing: If a glovebox is not available, seal the vessel with a rubber septum. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or high-purity Nitrogen). Repeat this "evacuate-and-fill" cycle at least three times to remove residual oxygen.[7] Sparging the solvent with an inert gas is another common technique, though repeated vacuum cycles are generally more effective.[7]

  • Solvent and Liquid Reagents: Use anhydrous, degassed solvents. These can be purchased commercially or prepared by passing through a solvent purification system. Add all liquid reagents via syringe under a positive pressure of inert gas.

  • Catalyst Introduction: Add the palladium source/precatalyst last, under the inert atmosphere.

By rigorously excluding oxygen, you minimize the primary pathway for homocoupling and create a more reliable and reproducible reaction environment.

Troubleshooting Guide: A Deeper Dive

Q3: My reaction is already under an inert atmosphere, but I'm still seeing homocoupling. What's my next move?

A3: If rigorous degassing isn't sufficient, your next focus should be on the "three pillars" of the reaction: the ligand , the base , and the solvent . The interplay between these components is crucial for controlling the catalytic cycle.[8][9]

Here is a logical workflow for troubleshooting this issue:

G start Homocoupling Observed ligand Step 1: Ligand Optimization - Increase steric bulk (e.g., SPhos, XPhos) - Switch to NHC ligands (e.g., PEPPSI precatalysts) start->ligand Initial Check base Step 2: Base & Solvent Modification - Switch to a weaker, non-coordinating base (K₃PO₄, Cs₂CO₃) - Change solvent (Toluene, Dioxane) ligand->base If issue persists conditions Step 3: Adjust Reaction Conditions - Lower reaction temperature - Reduce catalyst loading base->conditions If issue persists success Homocoupling Minimized conditions->success Problem Solved

Caption: A logical workflow for troubleshooting homocoupling.

Q4: How exactly does ligand choice impact homocoupling, and which ones should I try?

A4: The ligand is arguably the most powerful tool for controlling the reactivity of the palladium catalyst.[1] Its primary roles are to stabilize the Pd(0) state and to modulate the rates of oxidative addition and reductive elimination.

The Causality Behind Ligand Choice:

  • Steric Hindrance: Bulky ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos), create a sterically crowded environment around the palladium atom. This steric bulk physically hinders the approach of a second iodo-pyridine molecule, making the formation of the di-pyridyl palladium intermediate less favorable and thus suppressing homocoupling.

  • Electron Donation: Electron-rich ligands enhance the rate of reductive elimination. This is beneficial because you want the final reductive elimination step that forms your desired product to be much faster than any competing side reactions, including reductive elimination that would form a bipyridyl homodimer.

The diagram below illustrates how a bulky ligand can sterically shield the palladium center, disfavoring the formation of a di-pyridyl complex that leads to homocoupling.

G cluster_0 Favorable Pathway (Bulky Ligand) cluster_1 Unfavorable Pathway (Small Ligand) pd1 Pd(0)L₂ L = Bulky Ligand oa1 Py-Pd(II)-I(L)₂ pd1->oa1 Oxidative Addition (Py-I) trans1 Py-Pd(II)-R(L)₂ oa1->trans1 Transmetalation (R-B(OH)₂) re1 Desired Product (Py-R) trans1->re1 Reductive Elimination re1->pd1 caption1 Bulky ligand promotes desired C-C bond formation. pd2 Pd(0)L'₂ L' = Small Ligand oa2 Py-Pd(II)-I(L')₂ pd2->oa2 Oxidative Addition (Py-I) trans2 Py-Pd(II)-Py(L')₂ oa2->trans2 Competitive Transmetalation (Py-B(OH)₂) re2 Homocoupling (Py-Py) trans2->re2 Reductive Elimination re2->pd2 caption2 Less bulky ligand allows formation of di-pyridyl complex.

Caption: Steric effects of ligands on reaction pathways.

Recommended Ligands to Screen:

Ligand TypeExamplesRationale for Use with Iodo-pyridines
Biaryl Phosphines SPhos, XPhos, RuPhos, BrettPhosProvide significant steric bulk and are highly electron-donating, accelerating reductive elimination. Often the first choice for challenging substrates.[7][10]
N-Heterocyclic Carbenes (NHCs) IPr, IMes (often in PEPPSI precatalysts)Highly electron-donating and form very stable complexes with palladium, which can prevent catalyst decomposition and side reactions.[1]
Bidentate Phosphines XantPhos, dppfThe defined bite angle can help stabilize the catalyst and prevent ligand dissociation, which can sometimes lead to undesired pathways.[4]
Q5: I'm performing a Sonogashira coupling with an iodo-pyridine and getting a lot of alkyne homocoupling (Glaser coupling). Is this the same problem?

A5: While it's also a homocoupling reaction, the mechanism is different and is a specific issue in Sonogashira reactions. The undesired dimerization of terminal alkynes is known as the Glaser coupling , and it is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[6][11][12]

Troubleshooting Glaser Coupling:

  • Rigorous Degassing: Just as with Suzuki reactions, the first step is to ensure your reaction is free of oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate.[6]

  • Switch to Copper-Free Conditions: The most effective solution is to eliminate the copper co-catalyst entirely. Copper-free Sonogashira protocols have been developed specifically to avoid this side reaction.[6][11] These reactions may require a different palladium source, ligand, or a stronger base (like an amine base which also acts as a solvent) to facilitate the deprotonation of the alkyne.[13]

  • Use an Amine Base/Solvent: Using an amine like triethylamine or diethylamine as both the base and solvent is common in Sonogashira reactions. It effectively scavenges the HX byproduct and can help facilitate the catalytic cycle.[11]

Recommended Protocol for a Copper-Free Sonogashira Coupling:

ComponentRecommendationPurpose
Iodo-pyridine 1.0 equivElectrophile
Terminal Alkyne 1.2 - 1.5 equivNucleophile
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Catalyst
Base/Solvent Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Neutralizes HX byproduct, solubilizes reagents
Atmosphere Argon or NitrogenPrevents Glaser coupling and catalyst degradation
Temperature Room Temperature to 80 °CVaries based on iodo-pyridine reactivity[6]

This setup completely avoids the copper catalyst responsible for the Glaser side reaction.

Q6: Can the choice of base and solvent influence homocoupling?

A6: Absolutely. The base is not just a passive reagent for activating the boronic acid; its strength and coordinating ability can significantly impact the reaction outcome.[8][14]

  • Base Strength: Very strong bases, like alkoxides (NaOt-Bu, KOt-Bu), can sometimes accelerate side reactions, including decomposition pathways that lead to homocoupling. Switching to a milder inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a standard strategy to gain better control over the reaction. These bases are effective at promoting the desired transmetalation without being overly aggressive.

  • Solvent Choice: The solvent affects the solubility of reagents and intermediates, which can alter reaction rates. Aprotic solvents like toluene, dioxane, and THF are commonly used.[4] Toluene can be particularly effective for reactions involving iodo-arenes, as the iodide salt byproducts are often less soluble in it, which can sometimes help drive the reaction forward.[4][15] For particularly challenging substrates, polar aprotic solvents like DMF may be used, but care must be taken as they can sometimes coordinate to the catalyst.

General Protocols and Starting Points

The following table provides robust starting conditions for a Suzuki-Miyaura coupling of a generic iodo-pyridine, designed to minimize homocoupling from the outset.

Table 1: Recommended Starting Conditions for Iodo-Pyridine Suzuki-Miyaura Coupling

ParameterCondition A (General Purpose)Condition B (For Difficult Substrates)
Iodo-pyridine 1.0 equiv1.0 equiv
Boronic Acid/Ester 1.2 equiv1.5 equiv
Palladium Source Pd(OAc)₂ (2 mol%)XPhos Pd G3 Precatalyst (2-4 mol%)[7]
Ligand SPhos (4 mol%)(Included in precatalyst)
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene / H₂O (10:1)1,4-Dioxane (anhydrous)
Temperature 80 - 100 °C100 - 110 °C
Atmosphere Argon / N₂Argon / N₂

Note: These are starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific substrate.

References

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019). MDPI. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). The Journal of Organic Chemistry. Available at: [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available at: [Link]

  • Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. (2025). ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Available at: [Link]

  • Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. (2011). ResearchGate. Available at: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019). PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009). Organic Process Research & Development. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. Available at: [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. (2022). ResearchGate. Available at: [Link]

  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. Available at: [Link]

  • Correction: Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2- a ]pyridine derivatives. (2019). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). Available at: [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: In-Situ Stabilization of Pyridine Boronic Acid Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the common challenges associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the common challenges associated with the in-situ stabilization of pyridine boronic acid intermediates, particularly in the context of cross-coupling reactions.

Introduction: The "2-Pyridyl Problem"

The 2-pyridyl unit is a vital scaffold in countless pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a preferred method for its installation, yet it is plagued by a significant challenge known as the "2-pyridyl problem".[1] The core issue is the inherent instability of the key 2-pyridylboronic acid intermediate, which is notoriously prone to a decomposition pathway called protodeboronation.[2][3] This rapid degradation of the nucleophilic partner leads to low yields, poor reproducibility, and the recovery of starting materials, frustrating synthetic campaigns.

This guide moves beyond simple procedural lists to explain the underlying chemical principles governing this instability and provides field-proven strategies to overcome it, ensuring your couplings proceed efficiently and reliably.

Section 1: Understanding the Root Cause: The Mechanism of Protodeboronation

Before troubleshooting, it's crucial to understand why pyridine boronic acids, especially the 2-pyridyl isomer, are so unstable. The primary decomposition route is protodeboronation, a reaction where a proton source cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4]

Several factors contribute to this lability:

  • Zwitterionic Intermediate: At neutral pH, 2-pyridylboronic acid can exist as a zwitterion. This species is highly activated towards a rapid, unimolecular fragmentation of the C-B bond.[4][5]

  • Lewis Acidity and Basicity: The electron-withdrawing nature of the pyridine nitrogen increases the Lewis acidity of the boron center, making it more susceptible to attack.

  • Reaction Conditions: The presence of water, alcohols, or certain bases can provide the necessary proton to facilitate the undesired C-B bond cleavage.[4]

Studies have shown that 2-pyridyl boronic acids undergo rapid protodeboronation under neutral conditions (half-life of ~25-50 seconds at 70°C), whereas 3- and 4-pyridyl isomers are significantly more stable.[1][5] Paradoxically, both strongly acidic and strongly basic (pH > 10) conditions can suppress this rapid decomposition by shifting the equilibrium away from the highly reactive zwitterionic form.[1][4]

Caption: Workflow for in-situ protection and slow-release cross-coupling.

The premier choice for this strategy is N-methyliminodiacetic acid (MIDA) . MIDA boronates are exceptionally stable, often crystalline, air-stable solids that can be purified by chromatography. [2][6]Under mild aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, liberating the boronic acid at a controlled rate that matches the speed of the catalytic cycle. [7][8] Q5: I want to try using MIDA boronates. Can you provide a protocol for their in situ use?

A: Absolutely. The following protocol outlines a general method for the cross-coupling of a challenging aryl chloride with an in situ generated and protected 2-pyridyl MIDA boronate.

Section 3: Key Experimental Protocol

Protocol 1: Slow-Release Suzuki-Miyaura Coupling via an In-Situ Generated 2-Pyridyl MIDA Boronate

This protocol is adapted from methodologies developed for challenging cross-couplings. [6][8] Materials:

  • Aryl/Heteroaryl Chloride (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol %)

  • SPhos (4-10 mol %)

  • K₃PO₄ (anhydrous powder, 3.0 - 5.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, Pd(OAc)₂, SPhos, K₃PO₄, and the 2-pyridyl MIDA boronate.

    • Causality Note: Adding all solids together under an inert atmosphere prevents premature decomposition of the catalyst and boronate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through a septum, add the anhydrous, degassed 1,4-dioxane followed by the degassed water to achieve a typical solvent ratio of 5:1 to 10:1 (dioxane:water). The final concentration should be approximately 0.1 M with respect to the aryl halide.

    • Expert Insight: The presence of water is essential for the slow hydrolysis of the MIDA ester, which releases the active boronic acid. Anhydrous conditions will result in little to no reaction. [1]4. Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-100 °C).

  • Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC. Look for the consumption of the aryl chloride and the appearance of the desired product. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Section 4: Data Summary & Advanced Considerations

For particularly stubborn couplings, especially with deactivated aryl chlorides, additives can be beneficial.

Strategy / AdditiveTypical ConditionsMechanism of ActionProsCons
Standard MIDA Slow-Release K₃PO₄, dioxane/H₂O, 60-100 °CControlled hydrolysis liberates boronic acid in situ. [7][8]Highly general, uses stable precursors.May be slow for very unreactive partners.
Cu(I/II) Additives Cu(OAc)₂, K₂CO₃, DMF/IPA, 100 °CMay facilitate transmetalation or alter intermediate stability. [6]Can accelerate reactions with deactivated chlorides.Adds another metal, potential for side reactions. [9]
Diethanolamine (DEA) Complexes In situ formation with DEA ligandForms a stable boronate complex that can be used directly. [6][10]Operationally simple, stable complexes.May require specific conditions for activation.
Lithium Triisopropyl Borates One-pot lithiation/borylation/couplingBulky isopropyl groups sterically protect the C-B bond. [11]Stable intermediates, mild coupling conditions.Requires handling of organolithium reagents.

This table summarizes common strategies; optimal conditions must be determined empirically.

References

  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, 2004(12), 2209-2211. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Illa, P., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhang, L., et al. (2017). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Chemical Communications. [Link]

  • Knapp, D. M., et al. (2013). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]

  • Molander, G. A., & Ellis, N. (2007). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Accounts of Chemical Research. [Link]

  • Li, W., et al. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Martins, M. A. P., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. [Link]

  • Liu, Y., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Palladium-Catalysed Coupling Reactions. [Link]

  • Liu, Y., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Nykaza, T. V., et al. (2018). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link]

  • Isley, N. A., et al. (2015). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Organic Letters. [Link]

  • Sigma-Aldrich. (2020). A Mild and Simple Method for Making MIDA Boronates. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • MolecularCloud. (2025). A Comprehensive Overview of Boronic Acids & Derivatives. [Link]

  • Singh, I., & He, J. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

  • Radboud Repository. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

  • Scott, P. J. H., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters. [Link]

Sources

Optimization

Microwave-assisted synthesis using 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

Topic: Microwave-assisted synthesis using 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Role: Senior Application Scientist / Technical Support Lead[1] CAS: 877133-57-8 | Formula: C7H7ClINO2 | MW: 299.49[1] Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis using 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Role: Senior Application Scientist / Technical Support Lead[1]

CAS: 877133-57-8 | Formula: C7H7ClINO2 | MW: 299.49[1]

Welcome to the Technical Support hub for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine . This guide addresses the specific challenges of utilizing this orthogonally functionalized scaffold in microwave-assisted organic synthesis (MAOS).

This compound is designed for sequential site-selective functionalization .[1] The C4-iodine offers high reactivity for initial cross-coupling, the C2-chlorine provides a secondary handle for later-stage diversification, and the C5-MOM group protects the hydroxyl functionality under basic coupling conditions.[1]

🟢 Part 1: The "Golden Path" Protocol

Objective: Site-Selective C4-Suzuki-Miyaura Coupling User Scenario: “I need to install an aryl group at C4 without touching the C2-Cl or removing the MOM group.”

Microwave irradiation is superior here because it accelerates the C4-oxidative addition while minimizing the thermal window where C2-activation or MOM-hydrolysis might occur.[1]

Optimized Reaction Parameters
ParameterRecommendationTechnical Rationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(0) is essential for rapid oxidative addition at the weaker C–I bond.[1] Pd(II) precatalysts (e.g., Pd(OAc)₂) require reduction in situ, which can delay initiation in short microwave cycles.
Solvent DME : Water (2:[1]1)Critical: DME (Dimethoxyethane) has a high loss tangent (absorbs microwaves well) and excellent solubility for the pyridine scaffold. Water is required to dissolve the inorganic base.
Base Na₂CO₃ (2.0 equiv)Strong enough to activate the boronic acid, but mild enough to preserve the base-stable MOM group.[1] Avoid hydroxides (NaOH) to prevent hydrolysis.
Temp/Time 80–100°C / 10–20 minSelectivity Window: Below 80°C, conversion is slow. Above 120°C, you risk activating the C2-Cl bond or thermal decomposition of the catalyst.[1]
Pressure Max 15 barStandard safety limit for sealed microwave vials with aqueous solvents.
Step-by-Step Workflow
  • Vial Loading: In a 10 mL microwave vial, add 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 2 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling byproducts.

  • Solvent Addition: Inject degassed DME and 1M Na₂CO₃ (aq) via syringe through the septum.

  • Irradiation: Heat to 90°C for 15 minutes (Fixed Power mode or Dynamic, ensuring rapid ramp-up).

  • Workup: Dilute with EtOAc, wash with brine. Crucial: Do not use acidic washes (e.g., 1M HCl) during workup, as this will cleave the MOM group.

🔴 Part 2: Troubleshooting Guide (Help Desk)
Ticket #01: "I lost the Iodine, but no Aryl group was attached."
  • Diagnosis: Protodehalogenation (Reduction of C–I to C–H).

  • Root Cause: This often happens in microwave synthesis when the oxidative addition occurs, but transmetallation is slow. The Pd-intermediate grabs a hydride from the solvent (especially alcohols like EtOH or iPrOH).[1]

  • Solution:

    • Switch Solvents: Move from alcoholic solvents (EtOH/MeOH) to aprotic polar solvents like DME, Dioxane, or DMF .

    • Water Quality: Ensure your water is degassed. Dissolved O₂ promotes homocoupling, leaving the starting material to reduce.

Ticket #02: "My MOM protecting group disappeared."
  • Diagnosis: Acid-Catalyzed Hydrolysis .[1]

  • Root Cause: While Suzuki conditions are basic, microwave heating of water can auto-ionize (Kw increases with T), or Lewis-acidic boronic acid byproducts might locally drop the pH.[1]

  • Solution:

    • Buffer the System: If using water, ensure the base concentration is sufficient (2M Na₂CO₃ instead of 1M).

    • Dry Coupling: If hydrolysis persists, switch to anhydrous conditions : Use K₃PO₄ as the base and suspend it in anhydrous Toluene/Dioxane. The MOM group is infinitely stable in the absence of protons.

Ticket #03: "I have a mixture of C4-product and C2,C4-bis-coupled product."
  • Diagnosis: Loss of Regioselectivity .

  • Root Cause: Reaction temperature was too high (>110°C) or the catalyst is too active (e.g., phosphine-free systems or Buchwald precatalysts like XPhos-Pd-G2 are often too good and activate C-Cl).[1]

  • Solution:

    • Lower Temperature: Drop to 80°C and extend time.

    • Control Stoichiometry: Ensure Boronic Acid is strictly 1.0–1.1 equivalents. Excess boronic acid drives the second coupling at C2 once C4 is consumed.

🔵 Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix for sequential functionalization and troubleshooting.

G Start Start: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Reaction Microwave Suzuki Coupling (Pd(PPh3)4, Na2CO3, 90°C) Start->Reaction Check1 Check LCMS: Is C4-I consumed? Reaction->Check1 Success Product: C4-Aryl-2-Chloro-5-OMOM (Ready for C2 Functionalization) Check1->Success Single Peak (M+Aryl) Fail_Dehalo Issue: Dehalogenation (C4-H) Cause: Solvent H-donor Check1->Fail_Dehalo Peak M-126 (Loss of I) Fail_Bis Issue: Bis-coupling (C2 & C4) Cause: Temp too high / Excess Boronic Check1->Fail_Bis Peak M+2*Aryl Fail_MOM Issue: MOM Cleavage (C5-OH) Cause: Acidic Workup / High T Water Check1->Fail_MOM Peak M-45 (Loss of MOM) Fail_Dehalo->Reaction Retry: Switch to DME/DMF Fail_Bis->Reaction Retry: Lower Temp to 80°C Fail_MOM->Reaction Retry: Anhydrous K3PO4

Caption: Decision tree for monitoring reaction progress and troubleshooting common side-reactions in the microwave synthesis of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine.

🟡 Part 4: Frequently Asked Questions (FAQs)

Q: Can I perform Buchwald-Hartwig amination on this scaffold? A: Yes, but order matters. Perform C4-Suzuki coupling first. The C4-I is excellent for amination, but the C2-Cl is also susceptible to amination conditions (strong bases like NaOtBu).[1] If you need an amine at C4, use a weaker base (Cs₂CO₃) and a specific catalyst like Pd(dba)₂/BINAP at lower microwave temperatures (80°C).

Q: How do I remove the MOM group after coupling? A: Once your cross-couplings are complete, the MOM group can be removed to reveal the hydroxyl.

  • Standard: 6M HCl in isopropanol, 50°C.

  • Microwave: 2M HCl in THF, 80°C for 5 minutes.

  • Warning: Ensure your newly installed C4-aryl group doesn't have acid-sensitive moieties.[1]

Q: Why is the reaction turning black immediately? A: "Palladium Black" precipitation indicates the catalyst is decomposing (aggregating) before it can enter the catalytic cycle. This usually means:

  • Insufficient Ligand: Add extra PPh₃ (10 mol%) to stabilize the Pd.

  • Oxygen Leak: The microwave vial wasn't sealed properly.

  • Overheating: The ramp rate was too fast. Use "Standard" ramp, not "Fast".

📚 References
  • Microwave-Assisted Synthesis of Pyridine Derivatives

    • Source: MDPI (Molecules)[1]

    • Context: Discusses the general acceleration of Suzuki couplings on halogenated pyridines and the stability of protecting groups under irradiation.

    • [1]

  • Site-Selective Cross-Coupling of Polyhalogenated Heterocycles

    • Source: Royal Society of Chemistry (Chemical Science)[2]

    • Context: Establishes the reactivity order C4-I > C2-Br > C2-Cl in pyridine systems, validating the protocol for sequential functionalization.

  • Stability of Methoxymethyl (MOM) Ethers

    • Source: Organic Chemistry Portal / Greene's Protective Groups[3]

    • Context: Defines the pH and thermal stability limits of MOM groups, supporting the recommendation to avoid acidic workups and high-temp aqueous conditions.

  • 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine Product Data

    • Source: Fluorochem / ChemicalBook[1]

    • Context: Physical properties and commercial availability of the specific CAS 877133-57-8.[1]

Sources

Reference Data & Comparative Studies

Validation

13C NMR Characterization of Substituted Pyridines: A Comparative Guide

Executive Summary In the structural elucidation of heteroaromatic scaffolds, particularly substituted pyridines, standard Proton (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of heteroaromatic scaffolds, particularly substituted pyridines, standard Proton (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


H) NMR often fails due to signal overlap, second-order coupling effects, and the "blind spot" regarding quaternary carbons. This guide objectively compares 

C NMR against alternative methods, establishing it as the definitive technique for resolving pyridine regioisomers. We provide validated protocols for overcoming the specific challenges of pyridine derivatives—namely, the long longitudinal relaxation times (

) of quaternary carbons and the significant solvent-induced chemical shift variations.

Part 1: The Comparative Landscape

For drug discovery professionals, the choice of characterization method dictates the speed and accuracy of the Design-Make-Test cycle. Below is a technical comparison of


C NMR against the primary alternatives for pyridine analysis.
Table 1: Methodological Comparison for Pyridine Scaffolds[1]
FeatureMethod A: Standard ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H NMR
Method B: 2D NMR (HSQC/HMBC) Method C: Optimized

C NMR
Primary Utility Quick purity check; alkyl substituent ID.Establishing connectivity (H-C correlations).Definitive skeletal mapping; quaternary C ID.
Resolution Low. Pyridine ring protons often overlap (7.0–8.5 ppm).[1]High (disperses peaks into 2 dimensions).[1]Ultra-High. 200 ppm range prevents overlap.[1]
Quaternary Carbons Invisible. Visible only via long-range coupling (HMBC); often ambiguous.[1]Directly observable. Essential for identifying substitution sites.[1]
Quantification Excellent (integral ratios).Poor (peak volume depends on coupling constants).[1]Excellent (if Inverse Gated Decoupling is used).[1]
Solvent Sensitivity Moderate.[1]High.Critical. (N-lone pair H-bonding shifts peaks significantly).
Acquisition Time Minutes.10–30 Minutes.[1]Hours (due to low natural abundance & relaxation).[1]

Verdict: While 2D NMR is powerful for connectivity, Optimized ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


C NMR  is the only self-validating method for confirming the exact position of substituents on the pyridine ring, particularly when quaternary carbons (e.g., C-Cl, C-NO

, C-NH

) are involved.

Part 2: Substituent Effects & Chemical Shift Logic

Understanding the electronic environment of the pyridine ring is prerequisite to interpreting the spectra. Unlike benzene, the pyridine ring is electronically asymmetric due to the electronegative nitrogen atom.

The "Base" Pyridine Shifts

The nitrogen atom creates a permanent dipole, deshielding the


-carbons (C2/C6) and shielding the 

-carbons (C3/C5).
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (C2, C6):  ~150.0 ppm (Deshielded by electronegative N)
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (C4):  ~136.0 ppm
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (C3, C5):  ~124.0 ppm (Shielded by resonance)
    
Substituent Chemical Shift (SCS) Additivity

Substituents alter these base shifts predictably.[1] However, "Additivity Rules" derived from benzene must be applied with caution.[1] The interaction between the substituent and the pyridine nitrogen (e.g., protonation or H-bonding) can amplify or dampen these effects.

Table 2: Diagnostic Shifts for Common Substituted Pyridines (in DMSO-

)
CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Mechanistic Insight
Pyridine 150.0124.0136.0124.0150.0Reference standard.[1]
2-Aminopyridine 160.5108.5137.5113.0148.0Strong shielding at C3/C5 (ortho/para to NHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

) due to resonance donation.
3-Nitropyridine 146.0145.0133.0124.5153.0Strong deshielding at C3 (ipso) due to -I/-M effect of NOngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

.
2-Chloropyridine 151.0124.5139.0122.0149.5Inductive withdrawal (-I) deshields C2; Resonance (+M) shields C3/C5 slightly.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Key Insight: Note the dramatic upfield shift of C3 in 2-aminopyridine (108.5 ppm). This "ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-effect" is the primary diagnostic tool for distinguishing 2-substituted isomers from 3-substituted isomers.

Part 3: Experimental Protocol (The "How-To")

Standard ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


C parameters (pulse-acquire with 1s delay) often fail for substituted pyridines because quaternary carbons (C-X) have exceptionally long longitudinal relaxation times (

), sometimes exceeding 30 seconds.
Protocol: Quantitative C NMR for Pyridines

Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons while maintaining integral accuracy.

1. Sample Preparation:

  • Concentration: High concentration is vital (50–100 mg/mL).[1]

  • Solvent: DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
      is preferred over CDCl
    
    
    
    .
    • Reasoning: CDClngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       is non-polar; trace water or concentration changes can shift the Pyridine-N signals by >1 ppm. DMSO forms a stable H-bond with the Nitrogen, standardizing the chemical shifts.
      
  • Relaxation Agent (Optional): Add 0.02 M Cr(acac)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to reduce 
    
    
    
    if instrument time is limited.

2. Instrument Parameters (Bruker/Varian nomenclature):

  • Pulse Sequence: zgig (Inverse Gated Decoupling).

    • Mechanism:[1] Decoupler is ON during acquisition (to remove splitting) but OFF during the relaxation delay (

      
      ).
      
    • Why? This suppresses the Nuclear Overhauser Effect (NOE).[1] While NOE boosts signal, it does so unevenly (CH

      
       > CH > C
      
      
      
      ), making integration impossible.
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the slowest carbon.
    • Setting: For substituted pyridines without Cr(acac)

      
      , use 
      
      
      
      = 10–20 seconds
      .
    • Standard: Default is often 1-2s, which effectively "erases" quaternary carbons.[1]

  • Pulse Width: 90° pulse (maximize magnetization flip).

  • Scans (NS): Minimum 1024 (due to loss of NOE enhancement).

3. Processing:

  • Window Function: Exponential Multiplication (EM).[1]

  • Line Broadening (LB): 1.0 – 2.0 Hz.[1] (Reduces noise, critical for detecting weak quaternary peaks).[1]

Part 4: Structural Elucidation Workflow

The following diagram illustrates the logical pathway for distinguishing regioisomers (e.g., 2-bromo vs 3-bromo pyridine) using the data and protocols described above.

Pyridine_Characterization Start Unknown Substituted Pyridine Step1 1. Acquire 1H NMR (Check Integration & Splitting) Start->Step1 Decision1 Is 1H Spectrum Definitive? Step1->Decision1 Step2 2. Acquire 13C NMR (Protocol: Inverse Gated, D1 > 10s) Decision1->Step2 No (Overlap/Ambiguity) ResultA 2-Substituted (One C-alpha shifted significantly) Decision1->ResultA Yes (Clear Coupling) Analysis1 Identify Base Ring Carbons (Look for ~150ppm & ~124ppm) Step2->Analysis1 Analysis2 Locate Quaternary Carbons (Low Intensity, Sharp Singlets) Analysis1->Analysis2 Logic1 Check C2/C6 Shift (~150 ppm) Analysis2->Logic1 Logic2 Substituent Effect Analysis (SCS) Logic1->Logic2 Logic2->ResultA C2 shifted ResultB 3-Substituted (Both C-alpha ~150ppm retained) Logic2->ResultB C2 & C6 intact

Figure 1: Decision tree for the structural elucidation of pyridine regioisomers, prioritizing


C acquisition when proton coupling is ambiguous.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Standard reference for chemical shift additivity rules). [1]

  • Reich, H. J. (2020).[1][3] Hans Reich's Collection: NMR Spectroscopy - ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    C Chemical Shifts. University of Wisconsin-Madison. (Authoritative database on heterocycle shifts). 
    
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for Inverse Gated Decoupling protocols).

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on relaxation times in heterocycles). [1]

Sources

Comparative

High-Precision Reaction Monitoring for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

Executive Summary In the synthesis of complex pyridine scaffolds—particularly for kinase inhibitors—2-Chloro-4-iodo-5-(methoxymethoxy)pyridine serves as a critical linchpin. Its tri-functional nature (reactive iodide, st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pyridine scaffolds—particularly for kinase inhibitors—2-Chloro-4-iodo-5-(methoxymethoxy)pyridine serves as a critical linchpin. Its tri-functional nature (reactive iodide, stable chloride, and protected hydroxyl) allows for orthogonal functionalization. However, this chemical versatility presents a distinct analytical challenge: the Methoxymethoxy (MOM) group is acid-labile, and the iodine-carbon bond is susceptible to reductive dehalogenation.

This guide objectively compares analytical methodologies for monitoring reactions involving this intermediate. While HPLC-UV provides robust quantitation, it fails to distinguish between the target molecule and co-eluting de-iodinated by-products. LC-MS (Liquid Chromatography-Mass Spectrometry) is identified as the superior alternative, provided specific "soft" ionization protocols are employed to prevent in-source fragmentation of the protecting group.

Technical Context & The "MOM" Challenge

Before selecting a method, researchers must understand the specific stress points of this molecule during analysis:

  • MOM Group Lability: The MOM ether is designed to be cleaved by acid. Standard LC-MS mobile phases containing 0.1% Formic Acid (pH ~2.7) often induce In-Source Fragmentation (ISF). This leads to a false negative in the mass spectrum, where the parent ion

    
     is absent, and only the de-protected fragment 
    
    
    
    is observed.
  • Halogen Fidelity: The reaction success often hinges on the selective coupling of the Iodine (C4) while leaving the Chlorine (C2) intact. UV detection alone cannot easily confirm which halogen has reacted if a by-product forms. Mass spectrometry utilizes the unique isotopic signatures of Cl and I to validate structural integrity.[1]

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the three primary monitoring techniques based on specificity, limit of detection (LOD), and structural insight.

FeatureLC-MS (Recommended) HPLC-UV (Standard) TLC (Rapid)
Specificity High. Mass-to-charge (m/z) ratio differentiates SM, Product, and By-products even if they co-elute.Medium. Relies on retention time. De-iodinated by-products often have similar UV spectra to the parent.Low. Only separates based on polarity. Co-spotting is common.
MOM Group Validation High (with buffer). Can confirm the protecting group is intact via molecular weight.None. Cannot distinguish between MOM-protected and de-protected species if retention times shift slightly.Low. Requires staining; acid stains may degrade the spot.
De-halogenation Detection Excellent. Distinct mass shift (-126 Da for I

H) and change in isotopic pattern.
Poor. Requires pure standards of impurities to confirm identity.Impossible.
Throughput Medium. 3-5 min run time.Medium. 5-10 min run time.High. Parallel processing.
Cost High (Instrument & Maintenance).Medium.Low.

Strategic Methodology: The "Soft-Ionization" Protocol

To successfully monitor this reaction using LC-MS, you must mitigate MOM loss while maintaining ionization efficiency. The following protocol replaces strong acid modifiers with a buffered system.

Sample Preparation (Quenching)
  • Stop Solution: Acetonitrile:Water (50:50) with 10 mM Ammonium Acetate.

  • Protocol:

    • Take 20 µL reaction aliquot.

    • Dispense into 980 µL of Stop Solution (Immediate quench).

    • Vortex for 10 seconds.

    • Filter through 0.2 µm PTFE filter (removes inorganic salts from coupling catalysts).

LC-MS Conditions[2][3]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[3]

  • Capillary Voltage: 3000 V (Lower voltage reduces fragmentation).

  • Cone Voltage / Fragmentor: Low (e.g., 10-20 V). Crucial Step: High cone voltage will strip the MOM group.

  • Scan Range: m/z 100 – 600.

Data Interpretation & Visualization

Isotopic Pattern Recognition (Self-Validating Logic)

The presence of Chlorine and Iodine provides a built-in validation system in the mass spectrum.

  • Chlorine (Cl): Natural abundance of

    
    Cl (75%) and 
    
    
    
    Cl (25%) creates a characteristic 3:1 intensity ratio for M and M+2 peaks.[4][5]
  • Iodine (I): Monoisotopic (

    
    I). It adds a significant mass defect but does not split the peak.
    
  • Result: The parent ion

    
     will appear as a doublet separated by 2 Da, with the lower mass peak being 3x higher than the higher mass peak.
    
Analytical Workflow Diagram

The following diagram illustrates the decision logic for monitoring the reaction, specifically distinguishing between successful conversion and common failure modes (MOM loss or De-iodination).

ReactionMonitoring Start Reaction Aliquot (t=x min) LC_Sep LC Separation (C18, NH4OAc Buffer) Start->LC_Sep MS_Det MS Detection (ESI+, Low Cone Voltage) LC_Sep->MS_Det Decision Analyze Spectrum at Retention Time MS_Det->Decision Target Target Found [M+H]+ Observed Cl Isotope Pattern (3:1) Decision->Target Matches SM Mass Fail_MOM Artifact: MOM Loss [M-45]+ Observed (Check Buffer/Voltage) Decision->Fail_MOM Mass = SM - 44/45 Da Fail_DeIodo Side Product: De-iodination Mass shift -126 Da Cl Pattern Intact Decision->Fail_DeIodo Mass = SM - 126 Da Product Coupled Product New Mass, No Iodine Cl Pattern Intact Decision->Product Matches Product Mass

Figure 1: Analytical decision workflow for classifying species in the reaction mixture.

Spectral Logic Map

This diagram details how to interpret the specific isotopic clusters to confirm the identity of the halogenated pyridine.

IsotopeLogic Input Observed Ion Cluster Check_Cl Check M / M+2 Ratio Input->Check_Cl Ratio_31 Ratio ~ 3:1 (Contains 1 Cl) Check_Cl->Ratio_31 Ratio_No No M+2 Split (No Cl) Check_Cl->Ratio_No Check_Mass Check Mass Defect Ratio_31->Check_Mass High_Defect High Mass Defect (Contains Iodine) Check_Mass->High_Defect Conclusion Identity Confirmed: 2-Cl-4-I-Pyridine Core High_Defect->Conclusion

Figure 2: Logic flow for validating the halogenated core using isotopic patterns.

Troubleshooting Common Pitfalls

SymptomProbable CauseCorrective Action
Signal observed at [M-45] only In-source fragmentation of MOM group.Switch mobile phase modifier from Formic Acid to Ammonium Acetate; reduce Cone Voltage.
Split peaks in chromatogram Sample solvent too strong (e.g., pure THF/DMF).Dilute sample 1:10 in water/acetonitrile (50:50) before injection.
Low Sensitivity for Iodine species Iodine suppresses ionization in some modes.Ensure ESI+ is used; check that pH is not too basic (Pyridine N needs protonation).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Authoritative source on MOM group stability and cleavage conditions).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer. (Source for isotopic pattern analysis of Chlorine and Iodine).

  • Korfmacher, W. A. (2005). Using Mass Spectrometry for Drug Metabolism Studies. CRC Press. (Reference for LC-MS method development in drug discovery).

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine Product Specification. (Verification of commercial availability and structure).

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine, a key heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine, a key heterocyclic building block in pharmaceutical synthesis. We will delve into the scientific rationale behind method development choices, present comparative experimental data, and offer insights to guide researchers, scientists, and drug development professionals in establishing robust, accurate, and reliable analytical protocols.

The structural integrity and purity of starting materials and intermediates are paramount in drug development. Even trace impurities can have significant impacts on the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Consequently, a well-developed and validated, stability-indicating analytical method is not merely a regulatory requirement but a foundational element of quality control.

This document moves beyond a simple recitation of methods. It explains the causality behind selecting specific columns and mobile phases, grounding these choices in the physicochemical properties of the analyte and potential process-related and degradation impurities. The protocols described herein are designed as self-validating systems, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The Analyte: Understanding 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a substituted pyridine derivative. Its structure, featuring a basic pyridine nitrogen, halogen substituents, and a methoxymethyl (MOM) ether protecting group, dictates its chromatographic behavior.

  • Polarity and Solubility : The presence of heteroatoms (N, O, Cl, I) lends a degree of polarity to the molecule. It is generally soluble in common organic solvents like acetonitrile and methanol. Its logP value of approximately 2.4 suggests moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) HPLC.[4]

  • pKa : The pyridine nitrogen provides a basic character (typical pKa for pyridines is around 5.2-6.0).[5] This means the analyte's ionization state is pH-dependent. Controlling the mobile phase pH is therefore critical to ensure consistent retention and sharp peak shapes. For reproducible results, the mobile phase pH should be adjusted to at least two units away from the analyte's pKa.[6]

  • Potential Impurities : Purity analysis must account for impurities originating from the synthesis or degradation.

    • Process-Related Impurities : These may include starting materials (e.g., 2-chloro-5-methylpyridine), intermediates from nitration, reduction, diazotization, and iodination steps, or by-products from incomplete reactions.[7]

    • Degradation Products : The MOM ether is susceptible to hydrolysis under acidic conditions, yielding the corresponding hydroxypyridine. The pyridine ring itself can be susceptible to oxidation.[8][9][10] Forced degradation studies are essential to identify these potential degradants and ensure the analytical method can separate them from the main analyte.[11]

The Strategic Approach: Comparative HPLC Method Development

Reversed-Phase HPLC is the most widely used mode for analyzing moderately polar to non-polar compounds like our target analyte.[12] The separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. We will compare two distinct RP-HPLC methods to illustrate how modifying the stationary phase chemistry can provide alternative selectivity, a crucial aspect for comprehensive impurity profiling.

  • Method A : Utilizes a conventional C18 (octadecylsilane) column, the workhorse of RP-HPLC, known for its strong hydrophobic retention.

  • Method B : Employs a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analyte.

The development of these methods is guided by the principles of Quality by Design (QbD), ensuring the method is robust and fit for its intended purpose.[9]

Workflow for HPLC Purity Assessment

The following diagram outlines the logical flow from sample preparation to data analysis in a typical HPLC purity assessment workflow.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Sample & Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Chromatographic Separation MobilePhasePrep->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc SST System Suitability Test (SST) Integration->SST Report Final Report PurityCalc->Report SST->Report Pass/Fail

Caption: A typical workflow for HPLC purity analysis.

Experimental Protocols: A Head-to-Head Comparison

The following protocols are designed for analytical HPLC systems. All solvents and reagents should be of HPLC grade or higher to minimize baseline noise and interfering peaks.[13]

This method is designed for robust, routine quality control, leveraging the high retentivity of a C18 stationary phase.

Step-by-Step Methodology:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used to protonate the pyridine nitrogen, reducing peak tailing and improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (A common wavelength for aromatic compounds; ideally, determined by UV scan of the analyte).[9]

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard using the same diluent.

This method provides an orthogonal separation mechanism, which is invaluable for resolving impurities that may co-elute with the main peak or other impurities in Method A.

Step-by-Step Methodology:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 25% B

    • 5-25 min: 25% to 75% B

    • 25-30 min: 75% B

    • 30.1-35 min: 25% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard using the same diluent.

Logic of HPLC Method Parameter Selection

The interplay between HPLC parameters is crucial for achieving optimal separation. The diagram below illustrates how key variables influence the final chromatographic result.

HPLC_Logic cluster_inputs Adjustable Parameters cluster_effects Chromatographic Effects cluster_outputs Performance Metrics Col Column Chemistry (C18, Phenyl) Ret Retention Col->Ret Sel Selectivity (α) Col->Sel MP Mobile Phase (Solvent, pH, Buffer) MP->Ret MP->Sel Shape Peak Shape (Tf) MP->Shape Grad Gradient Profile Grad->Ret Time Analysis Time Grad->Time Flow Flow Rate Eff Efficiency (N) Flow->Eff Flow->Time Res Resolution (Rs) Ret->Res Sel->Res Eff->Res

Caption: The relationship between HPLC parameters and separation quality.

Performance Comparison and Data Analysis

To objectively compare these two methods, we must evaluate their performance against key system suitability test (SST) parameters. These parameters ensure the chromatographic system is adequate for the intended analysis.[2][3] The data below is representative of a typical analysis, comparing the main analyte peak and a hypothetical key impurity (Impurity X).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria (Typical)Rationale
Retention Time (Rt) - Analyte 18.5 min16.2 minReportThe Phenyl-Hexyl column shows less hydrophobic retention for the main analyte.
Retention Time (Rt) - Impurity X 17.9 min15.1 minReportImpurity X is also less retained on the Phenyl-Hexyl column.
Resolution (Rs) between Analyte & Impurity X 2.23.5≥ 2.0Method B provides significantly better separation due to enhanced selectivity from π-π interactions, making it superior for quantifying this specific impurity.
Tailing Factor (Tf) - Analyte 1.11.0≤ 1.5Both methods produce excellent, symmetrical peaks, indicating good control over secondary interactions with the silica backbone.
Theoretical Plates (N) - Analyte > 15,000> 16,000≥ 2000Both columns demonstrate high efficiency, leading to sharp, narrow peaks.

Analysis of Results:

  • Selectivity and Resolution : The most striking difference is the superior resolution (Rs) observed in Method B . This highlights the value of screening alternative column chemistries. While the C18 column in Method A provides adequate separation (Rs > 2.0), the Phenyl-Hexyl phase interacts differently with the aromatic rings of the analyte and impurity, enhancing the separation. This is a critical advantage when baseline separation of a closely eluting impurity is required.

  • Retention : Method A shows longer retention times, which is typical for a C18 column with high carbon loading. Method B offers a faster analysis without compromising efficiency.

Method Validation: Ensuring Trustworthiness and Compliance

Once a method is developed, it must be validated to prove it is fit for its purpose, in accordance with ICH Q2(R2) guidelines.[1][14][15][16] Validation is a formal process that documents the performance characteristics of the method.

Key Validation Parameters:

  • Specificity/Selectivity : This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. It is demonstrated through peak purity analysis (using a Diode Array Detector) and by running forced degradation samples to show that all degradation products are resolved from the analyte peak.[17]

  • Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. Typically assessed from 50% to 150% of the nominal sample concentration.

  • Accuracy : The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations (e.g., a certified reference standard) or through recovery studies on a spiked matrix.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be reliably detected and quantified, respectively. Essential for the analysis of trace impurities.

  • Range : The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[14]

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[14]

By rigorously validating both Method A and Method B, a laboratory can confidently select the most appropriate method for their specific needs, whether for high-throughput QC or in-depth analytical development, ensuring data integrity and regulatory compliance.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Hanbon. (n.d.). Choosing the Right HPLC Column: What You Need to Know. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • USP-NF. (2023, November 1). 〈621〉 Chromatography. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • USP-NF. (n.d.). 〈621〉 Chromatography - ABSTRACT. Retrieved from [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). Hydrophobicity Study for Some Pyrazolo‐Pyridine Derivatives by RP‐TLC and RP‐HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • PubMed. (2018, July 17). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • Reagentia. (n.d.). 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine (1 x 1 g). Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). 2-Chloro-4-iodo-5-methoxy-pyridine-Information. Retrieved from [Link]

  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Halogen Reactivity in Suzuki Coupling: Iodo vs. Chloro Substituents

For professionals in chemical research and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl str...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures central to many pharmaceutical compounds.[1][2] The choice of the aryl halide coupling partner (Ar-X) is a critical decision that profoundly impacts reaction efficiency, cost, and substrate availability. While aryl iodides have historically been the "go-to" substrates due to their high reactivity, the economic and environmental advantages of using abundant and inexpensive aryl chlorides have driven significant innovation in catalyst design.

This guide provides an in-depth comparison of the reactivity of iodo- and chloro-substituents in Suzuki coupling. We will move beyond simple procedural descriptions to explore the fundamental chemical principles governing these differences, examine the evolution of catalytic systems designed to activate the less reactive C-Cl bond, and provide practical, data-supported protocols for researchers.

The Heart of the Matter: Oxidative Addition

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The initial and often rate-determining step for aryl halides is the oxidative addition of the Ar-X bond to a low-valent palladium(0) complex.[5][6] In this step, the palladium center inserts itself into the carbon-halogen bond, changing its oxidation state from Pd(0) to Pd(II).

The facility of this step establishes a clear reactivity trend for aryl halides: Ar-I > Ar-Br > Ar-Cl > Ar-F [5]

This hierarchy is a direct consequence of the intrinsic properties of the carbon-halogen bond itself. Aryl chlorides are significantly less reactive than iodides because the C-Cl bond is stronger and more difficult to break.[3][4][7]

Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OH)2(L2) Ar-Pd(II)-OR'(L2) + R-B(OH)2 Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OH)2(L2) Transmetalation (Base, R-B(OH)2) Ar-R Ar-R Ar-Pd(II)-B(OH)2(L2)->Ar-R Reductive Elimination Ar-Pd(II)-B(OH)2(L2)->placeholder Reductive Elimination placeholder->Pd(0)L2 Catalyst Regeneration Pd(0) Pd(0) Species Pd(II) Pd(II) Intermediates Product Coupled Product

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

A Tale of Two Bonds: A Physicochemical Comparison

The difference in reactivity between aryl iodides and chlorides is rooted in fundamental bond properties. The Carbon-Chlorine bond is significantly stronger and shorter than the Carbon-Iodine bond, demanding a higher energy input for cleavage.

PropertyAryl-Iodide (C-I)Aryl-Chloride (C-Cl)Implication for Reactivity
Bond Dissociation Energy (BDE) ~272 kJ/mol~406 kJ/molThe much higher BDE of the C-Cl bond results in a higher activation energy for the oxidative addition step, making it kinetically less favorable.[8]
Electronegativity of Halogen 2.66 (Iodine)3.16 (Chlorine)The greater polarity of the C-Cl bond can influence the mechanism of oxidative addition, but the dominant factor remains the bond strength.
Availability & Cost Generally more expensive, less commercially diverse.Inexpensive and available in vast commercial diversity.The low cost and wide availability of aryl chlorides make them highly desirable starting materials, especially for large-scale synthesis.

Note: BDE values are for the C-X bond in chlorobenzene and iodobenzene, respectively. Actual values may vary slightly based on the specific aromatic system.

Reactivity Comparison Comparative Energy Profile for Oxidative Addition end_y end_y end_x end_x start_x->end_x Reaction Coordinate Products Ar-Pd(II)-X(L2) Reactants Reactants TS_I TS_I Reactants->TS_I TS_Cl TS_Cl Reactants->TS_Cl Reactants->TS_Cl ΔG‡ (high) TS_I->Products TS_I->Products TS_Cl->Products TS_Cl->Products

Figure 2. Higher activation energy for C-Cl bond cleavage.

Catalyst Evolution: Overcoming the Chloride Challenge

The inertness of the C-Cl bond necessitated a paradigm shift in catalyst design. While aryl iodides and activated aryl bromides can often be coupled using simple palladium sources like Pd(PPh₃)₄, aryl chlorides require more sophisticated and highly active catalytic systems.[9]

Key Innovations in Ligand Design for Aryl Chloride Activation:

  • Bulky, Electron-Rich Monophosphine Ligands: This class of ligands, pioneered by the Buchwald and Fu groups, has been transformative. Ligands like SPhos, XPhos, and RuPhos are characterized by sterically demanding and electron-donating biaryl backbones.

    • Causality: The steric bulk promotes the formation of highly reactive, monoligated 14-electron Pd(0)L species, which are more active in oxidative addition than their bis-ligated counterparts.[10][11] The strong electron-donating character of the ligand increases the electron density on the palladium center, which facilitates the insertion into the electron-deficient C-Cl bond.[3][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful ligands that form very stable bonds with palladium. They are exceptional σ-donors, even more so than phosphines.

    • Causality: This strong electron donation significantly enhances the catalytic activity of the palladium center, enabling the cleavage of strong C-Cl bonds.[12][13] The robustness of the Pd-NHC bond also imparts greater thermal stability to the catalyst, allowing for the higher reaction temperatures often required for aryl chloride couplings.

Quantitative Experimental Comparison

Direct comparative studies clearly illustrate the reactivity chasm. A study on DNA-compatible Suzuki-Miyaura reactions provides a stark example. When coupling different DNA-conjugated aryl halides with phenylboronic acid under identical, mild conditions, the yields varied dramatically.

Aryl Halide SubstrateProduct Yield (%)
DNA-conjugated Aryl Iodide>95% (Not explicitly quantified but used as the successful standard)
DNA-conjugated Aryl Bromide41%
DNA-conjugated Aryl Chloride3%

Data adapted from a study on DNA-encoded libraries, demonstrating the intrinsic reactivity trend under challenging aqueous conditions.[14][15] This trend holds true in conventional organic synthesis, although modern catalysts can now achieve high yields for chlorides, albeit under more forcing conditions.[16]

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be optimized for specific substrates. They are designed to highlight the key differences in reaction setup. All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Classical Suzuki Coupling of an Aryl Iodide

This protocol uses standard, less-active catalyst conditions suitable for a reactive aryl iodide.

Workflow:

Protocol_Iodide cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Iodide, Boronic Acid, and Pd(PPh3)4 to a dry flask. B 2. Purge flask with inert gas. A->B C 3. Add degassed solvent (e.g., Dioxane/Water). B->C D 4. Add aqueous base (e.g., 2M Na2CO3). C->D E 5. Heat reaction mixture (e.g., 80-90 °C). D->E F 6. Monitor reaction by TLC or GC-MS. E->F G 7. Cool to RT, perform aqueous workup. F->G H 8. Purify by column chromatography. G->H

Figure 3. Workflow for a classical Suzuki coupling with an aryl iodide.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL), via syringe.

  • Base Addition: Add a degassed 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modern Suzuki Coupling of an Aryl Chloride

This protocol uses a highly active catalyst system necessary for an unactivated or electron-rich aryl chloride.[17][18]

Workflow:

Protocol_Chloride cluster_prep Preparation (Glovebox Recommended) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Chloride, Boronic Acid, Pd(OAc)2, SPhos, and Base to a dry flask. B 2. Seal and remove from glovebox (if used). A->B C 3. Add degassed solvent (e.g., Toluene). B->C D 4. Heat reaction mixture (e.g., 100-110 °C). C->D E 5. Monitor reaction by TLC or GC-MS. D->E F 6. Cool to RT, perform aqueous workup. E->F G 7. Purify by column chromatography. F->G

Figure 4. Workflow for a modern Suzuki coupling with an aryl chloride.

Step-by-Step Methodology:

  • Reagent Preparation (in a glovebox): To an oven-dried vial or flask, add the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), a bulky phosphine ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%), and a strong, anhydrous base such as potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel. If not using a glovebox, perform these additions under a positive flow of argon or nitrogen.

  • Solvent Addition: Add degassed, anhydrous solvent, such as toluene or CPME (cyclopentyl methyl ether) (4 mL), via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Practical Recommendations

The choice between an iodo- and chloro-substituent in a Suzuki coupling is a trade-off between reactivity and cost/availability.

  • Aryl Iodides are the substrates of choice for rapid reaction discovery, proof-of-concept syntheses, or when dealing with sensitive functional groups that cannot tolerate the harsher conditions required for chlorides. Their high reactivity allows for milder temperatures, weaker bases, and less sophisticated catalysts.

  • Aryl Chlorides are the preferred electrophiles for large-scale, cost-driven synthesis.[19] While they necessitate more expensive and often air-sensitive ligands, higher temperatures, and longer reaction times, the low cost of the starting material can provide a significant economic advantage. The development of robust, commercially available pre-catalysts has made the use of aryl chlorides more accessible and reproducible for routine lab work.[12]

Ultimately, understanding the fundamental principles of C-X bond activation allows the modern researcher to make informed decisions, leveraging the full power of the Suzuki-Miyaura reaction by selecting the appropriate halide and catalytic system to meet the specific demands of their synthetic challenge.

References

  • Singh, J., Singh, N., & Sharma, A. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Available at: [Link]

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Viciu, M. S., et al. (2004). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. Available at: [Link]

  • Wagaw, S., et al. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. Available at: [Link]

  • Amatore, C., et al. (1995). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0) intermediates - Application to palladium-catalyzed reductive coupling of aryl halides. Organometallics. Available at: [Link]

  • Savéant, J. M. (1992). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. Available at: [Link]

  • Liu, C., et al. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]

  • Houk, K. N., & Krenske, E. H. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Available at: [Link]

  • Liu, C., et al. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Singh, S., et al. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Aricò, F., et al. (2025). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Available at: [Link]

  • Organic Chemistry Data. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Available at: [Link]

  • Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Kapdi, A. R., & Prajapati, D. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Wang, X., et al. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Available at: [Link]

  • Djakovitch, L., & Köhler, K. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. Available at: [Link]

  • Fu, G. C., et al. (2011). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Botella, L., & Nájera, C. (2004). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Angewandte Chemie International Edition. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Procter, R. J., et al. (2021). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. Available at: [Link]

  • Kumar, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

  • Singh, S., et al. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]

  • Cárdenas, D. J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Available at: [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Available at: [Link]

  • Schmidt, A. F., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. Available at: [Link]

  • Wallow, T. I., & Novak, B. M. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Luo, Y.-R. (2007). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. Available at: [Link]

  • Zhang, X., et al. (2023). Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. Available at: [Link]

  • Houk, K. N., & Krenske, E. H. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine and 2-bromo-4-iodo-5-(methoxymethoxy)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Dihalogenated pyridines are invaluable building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a detailed comparative analysis of two such key intermediates: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine and 2-bromo-4-iodo-5-(methoxymethoxy)pyridine . The focus will be on their respective performance in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data from analogous systems.

Introduction to the Substrates

Both 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine and 2-bromo-4-iodo-5-(methoxymethoxy)pyridine are dihalogenated pyridine derivatives featuring a methoxymethyl (MOM) ether protecting group at the 5-position. The presence of two different halogens on the pyridine ring, an iodine at the 4-position and either a chlorine or a bromine at the 2-position, allows for chemoselective functionalization. The MOM group serves to protect a hydroxyl functionality, which can be deprotected under acidic conditions, offering a further point for molecular elaboration.[1][2]

The key difference between these two molecules lies in the halogen at the 2-position. This seemingly subtle variation has significant implications for their reactivity in palladium-catalyzed cross-coupling reactions, influencing reaction rates, catalyst selection, and overall synthetic strategy.

Fundamental Principles of Reactivity in Palladium-Catalyzed Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is primarily governed by the rate of the oxidative addition step. In this initial step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The strength of the C-X bond is a critical factor, with weaker bonds leading to faster oxidative addition. The generally accepted order of reactivity for halogens is:

I > Br > Cl > F [3]

This trend is inversely correlated with the C-X bond dissociation energies. Consequently, the carbon-iodine bond is the most labile and, therefore, the most reactive site in both 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine and 2-bromo-4-iodo-5-(methoxymethoxy)pyridine. This inherent reactivity difference is the cornerstone of achieving regioselective cross-coupling.[4]

Following the initial reaction at the C-I bond, the remaining C-Cl or C-Br bond can be functionalized under more forcing conditions, allowing for the sequential introduction of different substituents. The C-Br bond is weaker than the C-Cl bond, making 2-bromo-4-iodo-5-(methoxymethoxy)pyridine a more reactive substrate than its chloro-analogue for the second coupling step.[2]

G cluster_reactivity General Reactivity Trend in Pd Cross-Coupling C-I C-I C-Br C-Br C-I->C-Br More Reactive C-Cl C-Cl C-Br->C-Cl More Reactive C-F C-F C-Cl->C-F More Reactive

Figure 1: General reactivity trend of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

Comparative Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[5][6][7] For both target molecules, the initial coupling will selectively occur at the C-4 iodo position. The key comparison lies in the subsequent coupling at the C-2 position. 2-bromo-4-substituted-pyridines are generally more reactive than their 2-chloro counterparts, often requiring milder conditions and less specialized catalysts.[2]

Halopyridine Substrate (Analogous)Coupling PartnerCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O85-95 / 15hHigh[8][9]
2-Chloro-4-methylpyridineArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100 / 18hModerate to High[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (MW)100 / 15min81[10]

Table 1: Illustrative data for Suzuki-Miyaura coupling of analogous halopyridines.

Sonogashira Coupling

The Sonogashira coupling is the premier method for introducing alkyne moieties onto an aromatic core.[11][12] Similar to the Suzuki reaction, high selectivity for the C-I bond is expected. For a subsequent coupling at the C-2 position, the bromo-derivative will again exhibit higher reactivity.

Halopyridine Substrate (Analogous)AlkyneCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF80 / 4h92[13]
2-ChloropyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHDMF (MW)120 / 5-25 minExcellent[14]
4-IodoanisolePhenylacetylene[PdCl₂(PPh₃)₂]Et₃N[C₈mim][NTf₂] (MW)50 / 30 minModerate[15]

Table 2: Illustrative data for Sonogashira coupling of analogous halopyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[16][17] The reactivity trend of I > Br > Cl is also observed in this reaction, allowing for selective amination at the C-4 position. For a subsequent amination at C-2, the bromo-derivative would be expected to react under milder conditions than the chloro-derivative.

Halopyridine Substrate (Analogous)AmineCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
2-BromopyridinesVolatile aminesPd(OAc)₂ / BINAPNaOtBuToluene80-100 / 12-24hGood to Excellent[18]
2,4-DichloropyridineAnilinesPd(OAc)₂ / XantphosK₂CO₃Toluene (MW)140 / 30 minHigh (at C-2)[19]
Aryl ChloridesPrimary aminesPd₂(dba)₃ / BrettPhosLiHMDSToluene110 / 18hHigh[4]

Table 3: Illustrative data for Buchwald-Hartwig amination of analogous halopyridines.

Synthetic Considerations

The choice between 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine and 2-bromo-4-iodo-5-(methoxymethoxy)pyridine may also depend on their synthesis and availability. A plausible synthetic route to these compounds starts from a common intermediate, 2-halo-5-hydroxypyridine.

G start 2-Halo-5-hydroxypyridine (X = Cl or Br) step1 Iodination (e.g., I₂, HIO₃) start->step1 Step 1 step2 MOM Protection (MOM-Cl, base) step1->step2 Step 2 product 2-Halo-4-iodo-5-(methoxymethoxy)pyridine step2->product

Figure 2: Plausible synthetic workflow for the target compounds.

The starting 2-chloro- or 2-bromo-5-hydroxypyridine can be iodinated at the 4-position, followed by protection of the hydroxyl group with a methoxymethyl (MOM) group.[1] The synthesis of the initial 2-halopyridine precursors can be achieved through various established methods.[20]

Experimental Protocols

The following is a generalized protocol for a chemoselective Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine and 2-bromo-4-iodo-5-(methoxymethoxy)pyridine at the C-4 position.

General Procedure for Chemoselective Suzuki-Miyaura Coupling at the C-4 Position

Objective: To selectively couple an arylboronic acid at the C-4 position of the dihalopyridine.

Materials:

  • 2-Halo-4-iodo-5-(methoxymethoxy)pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the 2-Halo-4-iodo-5-(methoxymethoxy)pyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Experimental Workflow setup Reaction Setup (Reagents, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Workup (Quench, Extract) monitor->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Figure 3: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Recommendations

Both 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine and 2-bromo-4-iodo-5-(methoxymethoxy)pyridine are valuable intermediates for the synthesis of polysubstituted pyridines. The choice between them will be dictated by the specific synthetic strategy and the desired reactivity profile.

  • For selective mono-functionalization at the C-4 position , both substrates are excellent choices due to the high reactivity of the C-I bond. The choice may then come down to the cost and availability of the starting materials.

  • For sequential di-functionalization , 2-bromo-4-iodo-5-(methoxymethoxy)pyridine offers a distinct advantage. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the second coupling step to be performed under milder conditions, potentially improving functional group tolerance and reducing side reactions. This makes it a more versatile substrate for the synthesis of complex, unsymmetrically substituted pyridines.

  • 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a suitable alternative, particularly if cost is a primary concern, as chlorinated aromatics are often less expensive than their brominated counterparts. However, researchers should be prepared to employ more forcing conditions and potentially more sophisticated catalyst systems to achieve high yields in the second coupling step.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922.
  • Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. BenchChem.
  • A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. BenchChem.
  • Step 1: 2-Chloro-4-methoxymethoxy-5-(2-methoxy-3-pyridyl)benzonitrile.
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Org. Biomol. Chem., 2011, 9, 308-311.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018, 14, 1034–1041.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1-2), 46-49.
  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules2024, 29 (13), 3037.
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534–1544.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338-6361.
  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki–Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative.
  • Buchwald-Hartwig Amin
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Lett.2007, 48 (18), 3247-3250.
  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. PMC - NIH.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2021, 26 (7), 1930.
  • Sonogashira coupling. Wikipedia.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Scheme 4-4. Chemoselective Suzuki-Miyaura cross-coupling reactions of...
  • Sonogashira Coupling. Organic Chemistry Portal.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules2022, 27 (6), 1833.
  • 2-chloro pyridine preparation method.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Org. Biomol. Chem., 2011, 9, 6933-6943.
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • CN101486684A - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. J. Org. Chem.2022, 87 (11), 7414–7421.
  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018, 14, 2336–2346.
  • Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide.
  • Intermolecular Oxidopyrylium (5 + 2) Cycloaddition/Reductive Ring-Opening Strategy for the Synthesis of α-Methoxytropones. PMC.

Sources

Comparative

A Spectroscopic Guide to MOM Protection: Unmasking the Pyridinol Hydroxyl Group

In the intricate world of multi-step organic synthesis, particularly in pharmaceutical development, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional grou...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in pharmaceutical development, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing them from interfering with desired chemical transformations.[1][2] Among these, the methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl functionalities due to its relative stability across a range of non-acidic conditions and its straightforward removal.[3][4]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth spectroscopic comparison of a model pyridinol system before and after the introduction of a MOM protecting group. By examining the characteristic shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and a brief discussion on Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the electronic and structural changes that occur upon protection and deprotection. This guide will also provide detailed, field-proven experimental protocols for these transformations.

The Spectroscopic Signature of Protection

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons (and Carbons)

¹H NMR Spectroscopy provides the most direct evidence of MOM group installation. The most telling transformation is the disappearance of the broad, acidic hydroxyl proton signal and the appearance of two new, sharp singlets corresponding to the protons of the newly introduced methoxymethyl group.

Key ¹H NMR Observables:

  • Disappearance of the Hydroxyl Proton: The labile -OH proton of 3-hydroxypyridine, which can appear over a wide chemical shift range and is often broad, is absent in the spectrum of the MOM-protected compound.[5]

  • Appearance of MOM Group Protons: Two new singlets emerge:

    • A singlet around 5.2 ppm corresponding to the two methylene protons (-O-CH₂ -O-).

    • A singlet around 3.4 ppm corresponding to the three methyl protons (-O-CH₃ ).[6]

  • Shifts in Aromatic Protons: The aromatic protons of the pyridine ring will experience slight shifts in their chemical shifts due to the change in the electronic nature of the substituent at the C3 position (from -OH to -OMOM).

¹³C NMR Spectroscopy further corroborates the successful protection. The carbon signals of the MOM group itself are readily identifiable, and the chemical shift of the carbon atom attached to the oxygen is also altered.

Key ¹³C NMR Observables:

  • Appearance of MOM Group Carbons: Two new signals will be present in the aliphatic region of the spectrum:

    • A signal around 94 ppm for the methylene carbon (-O-C H₂-O-).

    • A signal around 56 ppm for the methyl carbon (-O-C H₃).

  • Shift of the C3 Carbon: The chemical shift of the C3 carbon of the pyridine ring, which is directly attached to the oxygen atom, will be affected by the ether formation.

Table 1: Comparative NMR Data for 3-Hydroxypyridine and its Protected Form

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
3-Hydroxypyridine ~8.3 (d), ~8.1 (d), ~7.3 (m), OH signal (variable)[5]~155 (C-OH), ~140 (CH), ~138 (CH), ~127 (CH), ~124 (CH)
3-(Methoxymethoxy)pyridine (Predicted) ~8.4 (d), ~8.2 (d), ~7.4 (m), ~5.2 (s, 2H) , ~3.4 (s, 3H) ~156 (C-OMOM), ~142 (CH), ~140 (CH), ~128 (CH), ~121 (CH), ~94 (O-CH₂-O) , ~56 (O-CH₃)
3-Methoxypyridine (Reference) 8.33 (d), 8.21 (d), 7.33 (m), 3.88 (s, 3H)[7]155.6, 142.1, 138.5, 123.7, 120.9, 55.4[8]

Note: The predicted values for 3-(methoxymethoxy)pyridine are based on typical chemical shifts for MOM ethers and the observed shifts in the analogous 3-methoxypyridine.

Infrared (IR) Spectroscopy: The Disappearing Act of the O-H Stretch

IR spectroscopy offers a clear and straightforward method for monitoring the protection of a hydroxyl group. The hallmark of a successful reaction is the disappearance of the characteristic broad O-H stretching band of the alcohol.

Key IR Spectroscopy Observables:

  • Disappearance of the O-H Band: The strong, broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration in 3-hydroxypyridine, will be absent in the spectrum of the MOM-protected product.[9]

  • Appearance of C-O-C Bands: New, sharp C-O-C stretching bands will appear in the fingerprint region, typically around 1150-1050 cm⁻¹ , corresponding to the ether linkages of the MOM group.[8]

Table 2: Key IR Absorption Bands

CompoundKey Functional GroupCharacteristic Absorption (cm⁻¹)
3-Hydroxypyridine O-H stretch (hydrogen-bonded)3200-3600 (broad)[9]
3-(Methoxymethoxy)pyridine C-O-C stretch1150-1050 (sharp)
Ultraviolet-Visible (UV-Vis) Spectroscopy: Subtle Shifts in Electronic Transitions

The effect of MOM protection on the UV-Vis spectrum of a pyridinol is generally more subtle than the changes observed in NMR and IR spectroscopy. The primary absorption bands of the pyridine ring are influenced by the electronic nature of its substituents. The conversion of a hydroxyl group (-OH), which is a strong π-donor, to a MOM ether (-OMOM), which is also a π-donor but with different steric and electronic properties, can lead to slight shifts in the wavelength of maximum absorption (λmax).

For pyridine itself, characteristic UV absorptions are observed around 254 nm.[10] The introduction of an electron-donating group like a hydroxyl or methoxy group typically results in a bathochromic (red) shift of these absorption bands. While the MOM group is also electron-donating, the precise change in λmax upon protection will depend on the specific electronic and steric interactions within the molecule. A detailed comparative UV-Vis analysis would be most informative when conducted on the specific substrate of interest.

Experimental Protocols

The following protocols are provided as a guide for the MOM protection of a pyridinol and its subsequent deprotection. These procedures are based on established methodologies and should be adapted and optimized for specific substrates.[3]

Protocol 1: MOM Protection of 3-Hydroxypyridine

This procedure details the protection of the hydroxyl group of 3-hydroxypyridine using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base.

Materials and Reagents:

  • 3-Hydroxypyridine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methoxymethyl chloride (MOM-Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypyridine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.5-2.0 eq.) to the stirred solution.

  • Slowly add MOM-Cl (1.2-1.5 eq.) dropwise to the reaction mixture. Caution: MOM-Cl is a potential carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(methoxymethoxy)pyridine.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

MOM_Protection cluster_reactants Reactants cluster_process Process cluster_products Products 3-Hydroxypyridine 3-Hydroxypyridine Reaction Nucleophilic Substitution in Anhydrous DCM 3-Hydroxypyridine->Reaction MOM-Cl MOM-Cl MOM-Cl->Reaction DIPEA DIPEA DIPEA->Reaction MOM-Pyridinol 3-(Methoxymethoxy)pyridine Reaction->MOM-Pyridinol DIPEA_HCl DIPEA·HCl Reaction->DIPEA_HCl

Caption: Workflow for MOM Protection of 3-Hydroxypyridine.

Protocol 2: Acidic Deprotection of 3-(Methoxymethoxy)pyridine

This procedure describes the removal of the MOM protecting group under acidic conditions to regenerate the parent pyridinol.

Materials and Reagents:

  • 3-(Methoxymethoxy)pyridine

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected pyridinol (1.0 eq.) in a suitable solvent such as methanol or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops) or a solution of TFA in DCM (e.g., 10% v/v).

  • Stir the reaction at room temperature, monitoring its progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • If using DCM, separate the layers. If using methanol, remove the methanol under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate) (2-3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-hydroxypyridine.

  • Purify by recrystallization or column chromatography if necessary.

MOM_Deprotection cluster_reactants Reactants cluster_process Process cluster_products Products MOM-Pyridinol 3-(Methoxymethoxy)pyridine Reaction Acid-Catalyzed Hydrol MOM-Pyridinol->Reaction Acid H⁺ (e.g., HCl, TFA) Acid->Reaction 3-Hydroxypyridine 3-Hydroxypyridine Reaction->3-Hydroxypyridine Byproducts Formaldehyde + Methanol Reaction->Byproducts

Caption: Workflow for Acidic Deprotection of MOM-Protected Pyridinol.

Conclusion

The spectroscopic changes observed upon MOM protection of a pyridinol are distinct and readily interpretable. The disappearance of the hydroxyl proton signal in ¹H NMR and the broad O-H stretch in IR spectroscopy, coupled with the appearance of characteristic MOM group signals, provide unequivocal evidence of a successful protection reaction. Conversely, the reversal of these spectral changes confirms the successful deprotection and regeneration of the pyridinol. A thorough understanding of these spectroscopic shifts is an invaluable tool for the synthetic chemist, enabling confident reaction monitoring and characterization of intermediates in the synthesis of complex molecules.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Methoxymethyl ether. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypyridine. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methoxymethoxy)pyridine. Retrieved from [Link]

  • MDPI. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Retrieved from [Link]

  • Szymański, S., & Witanowski, M. (1983). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences: Chemistry, 31(1-12), 1-5.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • Computational Methods in Science and Technology. (2004). theoretical and experimental 1 h and 1 3 c nmr spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Retrieved from [Link]

  • YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methoxy-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Validating Cross-Coupling Product Structures by High-Resolution Mass Spectrometry

In the landscape of synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The elegant complexity of these transformations, however, often yie...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The elegant complexity of these transformations, however, often yields products whose structural verification demands analytical techniques of the highest precision and accuracy. For researchers, scientists, and drug development professionals, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques, offering experimental insights and protocols to champion scientific integrity in the validation of cross-coupling products.

The Challenge: Unambiguous Structural Confirmation

The success of a cross-coupling reaction is not solely defined by yield, but by the precise structural identity of the product. Isomeric byproducts, unexpected rearrangements, or the incorporation of residual catalyst fragments can lead to ambiguous results. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for elucidating the carbon-hydrogen framework, they can sometimes struggle with definitive molecular formula determination, especially in the presence of impurities or when dealing with complex molecules.[1] This is where the unparalleled capability of HRMS in providing exact mass measurements comes to the forefront.[2]

HRMS: The Gold Standard for Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision.[3] Unlike nominal mass spectrometers that provide integer masses, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), can determine the mass of a molecule to several decimal places.[4][5] This high resolving power allows for the differentiation of compounds with the same nominal mass but different elemental compositions.[2]

The core strength of HRMS lies in its ability to provide an unambiguous elemental formula for a given molecule.[6] By comparing the experimentally measured accurate mass to the theoretical exact mass of a proposed structure, researchers can confirm the elemental composition with a high degree of confidence, typically within a mass accuracy of less than 5 parts per million (ppm).[7][8]

Comparative Analysis: HRMS vs. Alternative Techniques

While a multi-technique approach is often optimal for complete structural elucidation, understanding the strengths and weaknesses of each method is crucial for efficient workflow and reliable data interpretation.

Technique Primary Information Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Elemental Composition (Molecular Formula)Unambiguous molecular formula determination.[9] High sensitivity, requiring small sample amounts.[10] Can be coupled with liquid chromatography (LC-HRMS) for mixture analysis.[11]Does not directly provide information on connectivity or stereochemistry. Cannot distinguish between isomers without fragmentation analysis.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity and Stereochemistry (3D Structure)Provides detailed information about the chemical environment of each atom.[12] Essential for determining the connectivity of atoms and stereochemistry.Lower sensitivity compared to MS.[10] Can be challenging to interpret complex spectra or mixtures. May not definitively determine the molecular formula.
Standard (Low-Resolution) Mass Spectrometry Nominal Mass and Fragmentation PatternsProvides the integer molecular weight of the compound. Fragmentation patterns can offer structural clues.Cannot differentiate between compounds with the same nominal mass but different elemental compositions.
Elemental Analysis Elemental CompositionProvides the percentage of C, H, N, S, etc., in a sample. Can confirm purity.Requires a larger amount of pure sample. Less precise than HRMS for molecular formula determination.

The Causality Behind Experimental Choices in HRMS

The successful application of HRMS for validating cross-coupling products hinges on a series of informed experimental decisions.

Ionization Technique: The choice of ionization method is critical for generating intact molecular ions.

  • Electrospray Ionization (ESI): The most common technique for small molecules, particularly those with some polarity.[13] It is a "soft" ionization method that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds.[13]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Often used for larger molecules but can also be applied to small molecules, especially when coupled with a high-resolution analyzer like a TOF.[14]

Mass Analyzer: The choice of mass analyzer dictates the resolution and mass accuracy of the measurement.

  • Time-of-Flight (TOF): Offers high resolution and fast acquisition speeds.[5]

  • Orbitrap: Provides very high resolution and mass accuracy.[4][5]

  • Fourier-Transform Ion Cyclotron Resonance (FT-ICR): Delivers the highest resolution and mass accuracy but is also the most expensive and complex to operate.[5]

Data Interpretation: Beyond the Accurate Mass

While the accurate mass provides the elemental formula, further confidence in the structural assignment can be gained by analyzing:

  • Isotopic Pattern: The relative abundance of isotopes for each element creates a unique isotopic signature for a given molecular formula.[15] Comparing the experimentally observed isotopic pattern with the theoretical pattern for the proposed formula provides an additional layer of confirmation.[16] This is particularly useful for compounds containing elements with distinct isotopic distributions, such as chlorine and bromine.[17]

  • Adduct Formation: In ESI, molecules can form adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺) or with solvent molecules.[18][19][20] Recognizing these adducts is crucial for correctly identifying the molecular ion peak. A comprehensive list of common adducts can be found in various resources.[21]

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions (MS/MS or tandem MS), it is possible to gain structural information and differentiate between isomers.[9][13] High-resolution MS/MS provides accurate masses for the fragment ions, further aiding in their identification.

Experimental Workflow for HRMS Validation

The following diagram and protocol outline a self-validating system for the structural confirmation of a cross-coupling product.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation cluster_validation Structure Validation A Purify Cross-Coupling Product (e.g., Flash Chromatography) B Dissolve in High-Purity Solvent (e.g., Acetonitrile/Methanol) A->B C Filter Sample B->C E Infuse or Inject Sample (LC-HRMS for mixtures) C->E D Instrument Calibration (Internal/External Standard) D->E Ensures Accuracy F Acquire High-Resolution Mass Spectrum E->F G Identify Molecular Ion Peak (and common adducts) F->G J Perform MS/MS for Fragmentation Analysis (Optional) F->J H Determine Accurate Mass and Calculate Molecular Formula G->H I Compare Experimental vs. Theoretical Isotopic Pattern H->I K Confirm Molecular Formula (Mass Error < 5 ppm) H->K I->K L Correlate with NMR and other spectroscopic data J->L K->L

Caption: Workflow for validating cross-coupling products by HRMS.

Detailed Experimental Protocol

1. Sample Preparation:

  • Purity is Paramount: Ensure the sample is of high purity (>95%) as impurities can interfere with the analysis and complicate data interpretation.[22][23] Purification can be achieved by techniques such as flash chromatography or recrystallization.

  • Solvent Selection: Dissolve the purified product in a high-purity solvent compatible with the chosen ionization technique (e.g., HPLC-grade acetonitrile, methanol, or water for ESI).[24] Avoid non-volatile buffers and salts.[23]

  • Concentration: A typical concentration for direct infusion is in the range of 1-10 µg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.

2. HRMS Analysis:

  • Instrument Calibration: Calibrate the mass spectrometer immediately before analysis using a known standard to ensure high mass accuracy. An internal standard (lock mass) can be used to correct for any mass drift during the acquisition.[22]

  • Method Development: For direct infusion, set the appropriate ionization source parameters (e.g., capillary voltage, gas flow rates, temperature). For LC-HRMS, develop a suitable chromatographic method to separate the target compound from any remaining impurities.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the expected product.

3. Data Analysis and Interpretation:

  • Identify the Molecular Ion: Locate the peak corresponding to the molecular ion. This may be the protonated molecule [M+H]⁺, a sodium adduct [M+Na]⁺, or another common adduct. Be aware of the possibility of dimer formation ([2M+H]⁺).

  • Determine the Accurate Mass: Use the instrument's software to determine the accurate m/z of the molecular ion peak to at least four decimal places.

  • Calculate the Molecular Formula: Input the accurate mass into a molecular formula calculator. The software will generate a list of possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).

  • Refine the Formula: Use chemical intuition and knowledge of the reaction (i.e., the elements present in the starting materials and reagents) to select the most plausible molecular formula.

  • Validate with Isotopic Pattern: Compare the experimental isotopic pattern of the molecular ion peak with the theoretical pattern for the proposed formula. Many software packages can perform this comparison automatically.

  • (Optional) MS/MS Analysis: If further structural confirmation is needed or if isomers are possible, perform an MS/MS experiment. Fragment the molecular ion and analyze the accurate masses of the resulting fragment ions to piece together the structure.

Conclusion

The validation of cross-coupling products requires a rigorous and multi-faceted analytical approach. High-Resolution Mass Spectrometry stands as an indispensable tool in this process, providing the definitive elemental composition that underpins the entire structural elucidation workflow. By understanding the principles of HRMS, making informed experimental choices, and meticulously interpreting the data, researchers can ensure the scientific integrity of their findings and accelerate the pace of innovation in chemical synthesis and drug discovery.

References

  • University of Florida. Accurate Mass. [Link]

  • RSC Publishing. The Application of High Resolution Mass Spectroscopy to Organic Chemistry. [Link]

  • University of Michigan. Accurate Mass. [Link]

  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]

  • Longdom Publishing. High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. [Link]

  • MATCH Communications in Mathematical and in Computer Chemistry. MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. [Link]

  • Spectroscopy Online. Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]

  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • Providion Group. What kinds of adducts are commonly observed in ES–MS? [Link]

  • Proteome Factory. Accurate Mass Measurement. [Link]

  • Novatia, LLC. Small Molecule MS. [Link]

  • LCGC International. Dealing With Metal Adduct Ions in Electrospray: Part 1. [Link]

  • Scribd. Adduits ESI MS. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • LCGC International. Scientists Test a New Process for Small Molecule Structure Elucidation. [Link]

  • Mad Barn. Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. [Link]

  • PubMed. High-resolution mass spectrometers. [Link]

  • UCLA. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

  • PMC. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. [Link]

  • University of Toledo. HRMS sample submission guidelines. [Link]

  • ResearchGate. High‐Resolution Mass Spectrometry and Its Applications. [Link]

  • ResearchGate. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... [Link]

  • ResearchGate. HRMS speculated molecular formula did not match with the NMR spectral data. What is the reason behind? [Link]

  • Longdom Publishing. Exploring the Importance of Isotopic Patterns in Scientific Analysis. [Link]

  • Scilit. A comparison between the application of NMR and LC-HRMS based metabolomics on the discovery of natural products from endophytic fungi. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • YouTube. Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns. [Link]

  • Preprints.org. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. [Link]

  • Wiley Online Library. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • Waters Corporation. Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. [Link]

  • ResearchGate. Ions observed by HRMS that support the existence of two off-cycle... [Link]

  • Oregon State University. Interpreting Mass Spectra. [Link]

  • ResearchGate. HRMS directly from TLC Slides. A powerful tool for rapid analysis of organic mixtures | Request PDF. [Link]

  • University of Bristol. Instructions for the Preparation of Reports and Theses. [Link]

  • Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • PMC. Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum, bridging quantitative analysis and untargeted metabolomics. [Link]

  • YouTube. Formula Prediction in HRMS Analysis on LC Q TOF. [Link]

  • LCGC International. Interpretation of Mass Spectra, Part I: Developing Skills. [Link]

  • PMC. LC-HRMS-Based Identification of Transformation Products of the Drug Salinomycin Generated by Electrochemistry and Liver Microsome. [Link]

  • Emery Pharma. Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation, determining their regulatory alignment, and evaluating method transfer feasibility. [Link]

  • MDPI. LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris. [Link]

  • ChemRxiv. Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

Executive Summary & Immediate Action 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine requires strict segregation into Halogenated Organic Waste streams. CRITICAL WARNING: This compound contains a Methoxymethoxy (MOM) protecti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine requires strict segregation into Halogenated Organic Waste streams.

CRITICAL WARNING: This compound contains a Methoxymethoxy (MOM) protecting group. Under no circumstances should this waste be mixed with acidic waste streams or strong oxidizers . Acidic contact will trigger hydrolysis, releasing Formaldehyde gas (carcinogen) and Methanol, potentially pressurizing waste containers and creating immediate inhalation hazards.

Disposal Category Halogenated Organic Waste
RCRA Characteristics Toxic (Pyridine derivative), Halogenated
Primary Hazard Formaldehyde generation (if acidified), Toxicity
Container Type HDPE or Glass (Amber preferred for stability)
Incompatible Streams Acids (Sulfuric, HCl, etc.), Oxidizers, Non-Halogenated Solvents
Chemical Profile & Risk Assessment

To ensure safe handling, operators must understand the causality behind these disposal requirements. This is not arbitrary; it is based on the specific reactivity of the functional groups present.

A. The Methoxymethoxy (MOM) Hazard

The MOM group (


) is an acetal.[1] While stable in basic conditions, it is highly labile in acidic environments.[2]
  • Mechanism: Upon contact with acid (

    
    ), the acetal linkage hydrolyzes.[1][2]
    
  • Reaction:

    
    
    
  • Operational Consequence: Disposing of this compound into a "General Organic Waste" carboy that contains traces of acidic byproducts (e.g., TFA, HCl washes) can generate formaldehyde gas. In a tightly capped waste container, this leads to pressure buildup and potential rupture, followed by exposure to a known carcinogen 1.

B. Halogen Content (Chlorine & Iodine)

The presence of Chlorine (Cl) and Iodine (I) mandates the "Halogenated" classification.

  • Incineration Requirements: Halogenated wastes require specific high-temperature incineration protocols to prevent the formation of dioxins and to scrub acid gases (HCl, HI) generated during combustion.

  • Iodine Specifics: Iodine is a heavy halogen. If disposing of quantities exceeding 100g, notify your waste contractor, as iodine can be corrosive to standard incinerator scrubbers.

Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation

Before moving the material, confirm its state.

  • Solid Waste (Pure Compound/Precipitate):

    • Place solid material in a dedicated wide-mouth jar (HDPE or Glass).

    • Do not dissolve in solvent solely for disposal unless required by facility policy. Solid disposal reduces solvent load and cost.

    • Label as: "Hazardous Waste - Solid - Toxic - Halogenated Pyridine Derivative."

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • pH Check: Verify the solution is Neutral (pH 7) or slightly Basic (pH 8-9).

    • Action: If the solution is acidic, neutralize carefully with saturated Sodium Bicarbonate (

      
      ) before adding to the waste container to prevent MOM hydrolysis.
      
    • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated streams (e.g., DCM, Chloroform, Ethyl Acetate).

Phase 2: Containerization & Labeling
  • Primary Container: Screw-top container (polyethylene or glass). Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Adhere to US EPA or local regulatory standards.

    • Must Include: Full chemical name (no abbreviations like "MOM-Pyridine").

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

    • Constituents: List "2-Chloro-4-iodo-5-(methoxymethoxy)pyridine" and any solvents (e.g., "Dichloromethane 90%").

Phase 3: Storage & Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Secondary Containment: Essential. Use a polyethylene tray to catch potential leaks.

  • Segregation: Keep physically separate from Acid Waste carboys to prevent accidental cross-mixing during transfer.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the critical decision pathways for disposing of this specific compound, emphasizing the acid-check step to prevent formaldehyde generation.

DisposalWorkflow Start Waste Generation: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved SolidBin Container: Wide-Mouth Jar Label: Hazardous Solid - Toxic SolidPath->SolidBin pHCheck pH Check (Is it Acidic?) LiquidPath->pHCheck Neutralize ACTION: Neutralize with Sat. NaHCO3 pHCheck->Neutralize Yes (pH < 7) LiquidBin Container: Halogenated Solvent Carboy (HDPE/Glass) pHCheck->LiquidBin No (pH >= 7) Neutralize->LiquidBin After Neutralization FinalCheck Final Verification: NO Acids, NO Oxidizers SolidBin->FinalCheck LiquidBin->FinalCheck Disposal Shipment: RCRA Halogenated Waste FinalCheck->Disposal

Figure 1: Decision logic for safe disposal, prioritizing the prevention of MOM-group hydrolysis.

Regulatory & Compliance Data
Regulatory BodyClassificationCode/Note
US EPA (RCRA) Hazardous WasteD038 (Pyridine)* / F002 (if spent halogenated solvent involved) 3
DOT (Transport) Toxic Solid/Liquid, OrganicUN 2811 (Toxic Solid) or UN 2810 (Toxic Liquid)
GHS Hazards Acute Toxicity, IrritantH302, H315, H319 4

*Note: While D038 specifically refers to Pyridine, halogenated derivatives are often managed under the same strict protocols due to structural similarity and toxicity profiles.

Emergency Procedures

In the event of a spill or exposure during disposal:

  • Spill: Do not clean up with paper towels if the material is acidic (fire/gas risk). Use a commercial spill pillow or inert absorbent (Vermiculite/Sand).

  • Skin Contact: Wash immediately with soap and water.[4] The MOM group does not increase dermal absorption significantly, but the halogenated pyridine core is a skin irritant and potential sensitizer.

  • Inhalation: If formaldehyde odor is detected (pungent, pickle-like smell) near the waste container, evacuate the area and notify EHS immediately.

References
  • AdiChemistry. Methoxymethyl Ether (MOM) | Hydroxyl Protective Group - Stability and Hydrolysis.1

  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA).3

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-4-iodopyridine (Parent Structure Analog).4[1][5]

  • Sigma-Aldrich. Safety Data Sheet: Halogenated Pyridine Derivatives.Link[5]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine

CAS: 877133-57-8 | Formula: C₇H₇ClINO₂ | MW: 299.49 g/mol Executive Summary & Compound Profile 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a high-value heterocyclic building block, primarily utilized in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 877133-57-8 | Formula: C₇H₇ClINO₂ | MW: 299.49 g/mol

Executive Summary & Compound Profile

2-Chloro-4-iodo-5-(methoxymethoxy)pyridine is a high-value heterocyclic building block, primarily utilized in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the orthogonal reactivity of the chloro and iodo substituents.[1][2]

As a Senior Application Scientist, I must emphasize that while the immediate acute toxicity appears moderate (GHS Warning), the presence of the Methoxymethoxy (MOM) group introduces latent risks. MOM ethers are acid-labile acetals; upon hydrolysis (accidental contact with strong acids), they can release formaldehyde , a known carcinogen, and the corresponding hydroxypyridine. Furthermore, the aryl iodide moiety renders the compound photosensitive , requiring light-exclusion protocols to prevent degradation and iodine radical formation.

Hazard Identification Matrix (GHS Classification)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity 4 (Oral)Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.[2][3][4]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[3]H319
STOT - Single Exposure 3May cause respiratory irritation.[3]H335

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard precautions" to a risk-based selection model. The primary route of exposure is inhalation of dust during weighing and dermal absorption during solution-phase handling.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Backup: N95 or P100 Particulate Respirator (if hood is unavailable).The solid is likely a fine powder. Pyridine derivatives can possess potent biological activity. Engineering controls are superior to wearable PPE for respiratory protection.
Hand Protection (Solid) Nitrile Gloves (Double-gloved).Inner: 4 mil Nitrile (Blue/Purple).Outer: 4 mil Nitrile (White/Teal).Breakthrough Time: >480 min (Solids).Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Hand Protection (Solution) Laminate Film (Silver Shield/North) or Viton gloves if dissolved in DCM or THF.Halogenated solvents (often used with this compound) permeate nitrile in <5 minutes. Laminate gloves provide broad chemical resistance.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient for fine powders that can drift around side shields.
Body Flame-Resistant (FR) Lab Coat + Tyvek Sleeve Covers.Pyridine derivatives can be difficult to remove from cotton fibers. Sleeve covers bridge the gap between glove and coat.

Operational Handling Protocol

This workflow integrates engineering controls with procedural logic to minimize exposure and product degradation.

Phase A: Storage & Stability[5]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended to prevent oxidation.

  • Light: Amber vials or aluminum foil wrapping are mandatory due to the C–I bond lability [1].

Phase B: Safe Weighing & Reaction Setup

Objective: Transfer solid without generating airborne dust or static discharge.

  • Static Neutralization: Iodinated heterocycles are prone to static charge. Use an anti-static gun or polonium strip near the balance inside the fume hood.

  • The "Closed Transfer" Technique:

    • Tare the reaction vessel (flask) with its cap/septum.

    • Open the source vial only inside the fume hood.

    • Transfer solid using a disposable antistatic spatula.

    • Immediately recap both the source vial and reaction flask.

    • Wipe the exterior of the reaction flask with a Kimwipe dampened in methanol to remove invisible dust traces before removing from the hood.

Phase C: Solubilization & Reaction
  • Solvent Choice: When dissolving in DCM or Chloroform, assume the solution is highly permeable to standard gloves.

  • Acid Warning: DO NOT expose this compound to strong aqueous acids (HCl, H₂SO₄) unless intentional deprotection is required. Acid contact will cleave the MOM ether, releasing formaldehyde gas [2].

Visualized Workflows

Diagram 1: Safe Handling & Synthesis Workflow

This diagram illustrates the logical flow from storage to reaction, emphasizing critical control points (CCPs).

HandlingWorkflow Storage Storage (2-8°C, Dark, Argon) Inspection Visual Inspection (Check for Iodine liberation/yellowing) Storage->Inspection Weighing Weighing (Fume Hood) Use Anti-static Gun Inspection->Weighing Pass Waste Disposal (Halogenated Organic) Inspection->Waste Fail (Degraded) Solubilization Solubilization (Avoid Acidic Solvents) Weighing->Solubilization Closed Transfer Reaction Cross-Coupling (Suzuki/Sonogashira) Solubilization->Reaction Inert Atmosphere Reaction->Waste Post-Workup

Caption: Operational workflow for 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine, highlighting the critical weighing step and degradation checks.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in the event of a spill or exposure.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Solid/Liquid Spill Type->Spill Exposure Personnel Exposure Type->Exposure Isolate Evacuate Area (10m) Ventilate Hood Spill->Isolate Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye PPE_Don Don PPE: Double Nitrile + Goggles Isolate->PPE_Don Clean Absorb (Vermiculite) or Wet Wipe (Solids) PPE_Don->Clean Disposal Label: 'Halogenated Toxic' Clean->Disposal Wash Wash with Soap/Water (15 mins) Skin->Wash Rinse Eyewash Station (15 mins) Eye->Rinse Medical Seek Medical Aid (Bring SDS) Wash->Medical Rinse->Medical

Caption: Decision logic for spill containment and personnel decontamination.[2][3][5][6][7][8]

Disposal & Decontamination

Core Directive: Do not mix with general organic waste. The combination of halogens (Cl, I) and the MOM ether requires specific categorization.

  • Waste Categorization: Halogenated Organic Waste .

  • Container Labeling: Must explicitly state "Contains Pyridine Derivatives" and "Halogenated".

  • Decontamination of Glassware:

    • Rinse glassware with Acetone or Ethanol.

    • Collect rinsate into the Halogenated Waste container.

    • Do not use an acid bath (e.g., Aqua Regia or Piranha) as a first step, as this may hydrolyze the MOM group and release formaldehyde in an open bath. Base bath (KOH/Isopropanol) is safer for initial cleaning [3].

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed mechanisms of MOM ether hydrolysis and formaldehyde release).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Pyridines. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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